3'-Azido-3'-deoxyadenosine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-4-azido-5-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N8O3/c11-8-6-9(14-2-13-8)18(3-15-6)10-7(20)5(16-17-12)4(1-19)21-10/h2-5,7,10,19-20H,1H2,(H2,11,13,14)/t4-,5-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWSTKVLFZRAPM-QYYRPYCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)N=[N+]=[N-])O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N=[N+]=[N-])O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201311797 | |
| Record name | 3′-Azido-3′-deoxyadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58699-62-0 | |
| Record name | 3′-Azido-3′-deoxyadenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58699-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3′-Azido-3′-deoxyadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3'-Azido-3'-deoxyadenosine: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Azido-3'-deoxyadenosine is a synthetic purine (B94841) nucleoside analog that belongs to a class of compounds that have been pivotal in the development of antiviral and anticancer therapies. The strategic placement of an azido (B1232118) group at the 3' position of the deoxyribose sugar ring fundamentally alters its biochemical properties, transforming it into a potent inhibitor of nucleic acid synthesis. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and experimental protocols related to this compound, with a focus on providing actionable data and methodologies for researchers in the field.
Discovery and History
The journey of 3'-azido-3'-deoxynucleosides is intrinsically linked to the pioneering work on azidothymidine (AZT). In 1964, Jerome Horwitz at the Wayne State University School of Medicine synthesized AZT with the initial goal of developing an anti-cancer agent.[1][2] The underlying principle was that this "fraudulent nucleoside" would be incorporated into the DNA of cancer cells and terminate the growing chain, thereby halting their proliferation.[3][4] While AZT showed little promise as a cancer treatment at the time and was subsequently shelved, its true potential was realized two decades later.[2][3] In 1984, it was discovered to be a potent inhibitor of the human immunodeficiency virus (HIV) and in 1987, became the first FDA-approved drug for the treatment of AIDS.[1][3][5]
Following the principles established by the work on AZT, the synthesis of other 3'-azido-deoxynucleosides, including the adenosine (B11128) analog, was explored. In 1978, M. Imazawa and F. Eckstein published a key paper detailing the synthesis of 3'-azido-2',3'-dideoxyribofuranosylpurines, which included this compound. This work provided a foundational methodology for producing this class of compounds for further biological investigation.
Mechanism of Action
The primary mechanism of action of this compound, like other 3'-azido-nucleosides, is the termination of nucleic acid chain elongation. For the compound to be active, it must first be anabolically converted into its 5'-triphosphate form by cellular kinases. This triphosphate derivative then acts as a competitive inhibitor and a substrate for viral and cellular DNA and RNA polymerases.
Once incorporated into a growing nucleic acid chain, the absence of a 3'-hydroxyl group, replaced by the azido moiety, prevents the formation of the next 3'-5' phosphodiester bond, leading to immediate chain termination.[6] This effectively halts the replication of viral genomes or the transcription of genes.
While specific studies on this compound are limited, research on its triphosphate form has shown inhibitory effects on influenza A viral RNA polymerase. Furthermore, the triphosphate of the related 3'-azido-3'-deoxythymidine (AZTTP) is a potent competitive inhibitor of the reverse transcriptase of HIV and other retroviruses.[7][8] It has also been shown to inhibit hepatitis B virus DNA polymerase.[5]
It is important to note that the related compound, 3'-deoxyadenosine (cordycepin), has been shown to exert its biological effects through different mechanisms, including the stimulation of adenosine A3 receptors, leading to the activation of glycogen (B147801) synthase kinase-3β (GSK-3β) and suppression of cyclin D1.[1][9] It also affects mTOR and AMPK signaling pathways.[4][10] While these findings are for a different molecule, they highlight the potential for 3'-modified adenosine analogs to have diverse biological activities beyond chain termination.
Cellular Phosphorylation and Activation
The conversion of this compound to its active triphosphate form is a critical step for its biological activity. This process is initiated by cellular nucleoside and nucleotide kinases.
Figure 1: Cellular phosphorylation cascade of this compound.
Inhibition of Nucleic Acid Synthesis
The active triphosphate form of this compound acts as a chain terminator during DNA or RNA synthesis.
Figure 2: Mechanism of chain termination by this compound triphosphate.
Quantitative Data
Quantitative data on the biological activity of this compound is limited in the public domain. The following tables summarize the available data for the triphosphate form and for the closely related compound, 3'-azido-3'-deoxythymidine (AZT), to provide a comparative context.
| Compound | Target | Assay | Value | Reference |
| This compound triphosphate | Influenza A Viral RNA Polymerase | RNA Synthesis Inhibition | Efficient Inhibition | |
| 3'-Azido-3'-deoxythymidine triphosphate (AZTTP) | Hepatitis B Virus DNA Polymerase | Competitive Inhibition (Ki) | ~0.04 µM | [5] |
| 3'-Azido-3'-deoxythymidine triphosphate (AZTTP) | HIV-1 Reverse Transcriptase | Chain Termination | Efficient at 0.3 µM | [8] |
Table 1: Enzyme Inhibition Data
| Compound | Cell Line | Virus | Activity | Value (µM) | Reference |
| 3'-Azido-3'-deoxythymidine (AZT) | SC-1 | HTLV-III/LAV/AAV | ED50 | 0.23 | [2] |
| 3'-Azido-3'-deoxythymidine (AZT) | MOLT4 | Feline Leukemia Virus | IC50 | 0.02 | [11] |
| 3'-Azido-3'-deoxythymidine (AZT) | HT1080 | Feline Leukemia Virus | IC50 | 1.75 | [11] |
| 3'-Azido-3'-deoxythymidine (AZT) | U937 | Feline Leukemia Virus | IC50 | 2.31 | [11] |
Table 2: Antiviral Activity of the Related Compound AZT
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from the method described by Imazawa and Eckstein (1978).
Workflow for the Synthesis of this compound
Figure 3: General workflow for the synthesis of this compound.
Detailed Methodology:
-
Protection of Adenosine: Start with commercially available adenosine. Protect the 5'-hydroxyl group with a suitable protecting group, such as a trityl or silyl (B83357) group, and the N6-amino group with a benzoyl group. This is typically achieved by reacting adenosine with the corresponding chloride (e.g., trityl chloride, benzoyl chloride) in a suitable solvent like pyridine.
-
Activation of the 3'-Hydroxyl Group: The protected adenosine is then reacted with triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or dioxane. This Mitsunobu-type reaction activates the 3'-hydroxyl group for nucleophilic substitution.
-
Azide Substitution: Introduce the azido group by reacting the intermediate from the previous step with an azide salt, such as lithium azide (LiN3) or sodium azide (NaN3), in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically heated to drive the SN2 reaction to completion, resulting in the inversion of stereochemistry at the 3' position.
-
Deprotection: Remove the protecting groups from the 5' and N6 positions. The specific deprotection conditions will depend on the protecting groups used. For example, trityl groups can be removed with a mild acid, while benzoyl groups are typically removed with ammonia (B1221849) in methanol.
-
Purification: The final product, this compound, is purified by column chromatography on silica (B1680970) gel.
In Vitro Polymerase Inhibition Assay
This protocol is a general method for assessing the inhibitory activity of the triphosphate form of this compound against a viral polymerase.
-
Preparation of this compound triphosphate: The triphosphate form needs to be synthesized from the parent nucleoside. This is typically done through a series of phosphorylation reactions.
-
Enzyme and Template-Primer: Use a purified recombinant viral polymerase (e.g., HIV reverse transcriptase, influenza RNA polymerase) and a suitable template-primer system. The template-primer can be a synthetic oligonucleotide duplex.
-
Reaction Mixture: Set up reaction mixtures containing the polymerase, template-primer, a buffer with appropriate pH and salt concentrations (e.g., Tris-HCl, MgCl2, DTT), and a mixture of the four natural dNTPs or NTPs, one of which is radiolabeled (e.g., [α-³²P]dATP or [α-³²P]ATP).
-
Inhibition Assay: To separate reaction tubes, add increasing concentrations of this compound triphosphate. Include a no-inhibitor control.
-
Reaction and Termination: Initiate the reaction by adding the enzyme and incubate at the optimal temperature for the polymerase. Stop the reaction at various time points by adding a quenching solution (e.g., EDTA).
-
Analysis: The amount of incorporated radiolabeled nucleotide is quantified. This can be done by spotting the reaction mixture onto DE81 filter paper, washing away unincorporated nucleotides, and measuring the radioactivity on the filter paper using a scintillation counter. Alternatively, the reaction products can be separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography to observe chain termination.
-
Data Analysis: Determine the concentration of the inhibitor that causes a 50% reduction in polymerase activity (IC50). For a more detailed analysis, perform kinetic studies by varying the concentration of the natural substrate in the presence of different fixed concentrations of the inhibitor to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive).
Conclusion
This compound is a nucleoside analog with a rich history rooted in the development of some of the most impactful antiviral drugs. Its mechanism of action as a chain terminator of nucleic acid synthesis provides a clear rationale for its potential as an antiviral and anticancer agent. While specific quantitative data for this particular adenosine analog remains somewhat limited in publicly accessible literature, the established methodologies for its synthesis and biological evaluation provide a solid foundation for further research. This technical guide serves as a resource for scientists and drug development professionals to build upon the existing knowledge and explore the full therapeutic potential of this compound and related compounds.
References
- 1. Antitumor effect of cordycepin (3'-deoxyadenosine) on mouse melanoma and lung carcinoma cells involves adenosine A3 receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity of various 3'-azido, 3'-amino, 2',3'-unsaturated, and 2',3'-dideoxy analogues of pyrimidine deoxyribonucleosides against retroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 3'-azido-3'-deoxythymidine on the deoxynucleoside triphosphate pools of cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular pharmacology of 3'-azido-3'-deoxythymidine with evidence of incorporation into DNA of human bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, antiviral activity, cytotoxicity and cellular pharmacology of l-3'-azido-2',3'-dideoxypurine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. THE EFFECTS OF 3'-DEOXYADENOSINE ON THE SYNTHESIS OF RIBONUCLEIC ACID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 3'-Azido-3'-deoxythymidine potently inhibits protein glycosylation. A novel mechanism for AZT cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Function of 3'-Azido-3'-deoxyadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Azido-3'-deoxyadenosine is a synthetic purine (B94841) nucleoside analogue with significant potential in antiviral and anticancer research. Structurally similar to the endogenous nucleoside deoxyadenosine (B7792050), its key modification—the substitution of the 3'-hydroxyl group with an azido (B1232118) group—underpins its primary mechanism of action as a DNA chain terminator. Following intracellular phosphorylation to its active triphosphate form, this compound triphosphate acts as a substrate for viral reverse transcriptases and cellular DNA polymerases. Its incorporation into a growing DNA strand prevents the formation of subsequent phosphodiester bonds, leading to the cessation of DNA elongation. This targeted disruption of DNA synthesis forms the basis of its therapeutic potential. This document provides a comprehensive overview of the core functions, mechanisms of action, and relevant experimental methodologies associated with this compound and its closely related analogues.
Core Function and Mechanism of Action
The primary function of this compound lies in its ability to disrupt DNA synthesis.[1][2] This is achieved through a multi-step intracellular process:
-
Cellular Uptake: this compound is transported into the cell, likely via nucleoside transporters.[3]
-
Intracellular Phosphorylation: Once inside the cell, it is sequentially phosphorylated by cellular kinases to its monophosphate, diphosphate, and finally its active triphosphate form, this compound-5'-triphosphate (3'-Azido-dATP).[4][5]
-
DNA Chain Termination: 3'-Azido-dATP competes with the natural deoxyadenosine triphosphate (dATP) for incorporation into newly synthesizing DNA strands by DNA polymerases, including viral reverse transcriptases. The absence of a 3'-hydroxyl group on the sugar moiety of the incorporated analogue prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby terminating DNA chain elongation.[1][2][6]
This mechanism of action is the foundation for its potential as both an antiviral and an anticancer agent.
Antiviral Activity
The chain-terminating property of this compound makes it a potential inhibitor of viral replication, particularly for retroviruses that rely on reverse transcriptase for the synthesis of proviral DNA. By acting as a substrate for reverse transcriptase, 3'-Azido-dATP can be incorporated into the viral DNA, leading to premature termination and inhibition of viral replication.[7] While specific data for this compound is limited, the principle has been extensively validated with the related compound, 3'-azido-3'-deoxythymidine (AZT).[7][8]
Anticancer Activity
In the context of cancer, the inhibition of DNA synthesis can selectively target rapidly proliferating cancer cells. The incorporation of 3'-Azido-dATP into the DNA of cancer cells leads to cell cycle arrest and apoptosis.[9][10] The anticancer effects of the closely related compound, 3'-deoxyadenosine (cordycepin), have been shown to be dependent on low adenosine (B11128) deaminase (ADA) expression, an enzyme that would otherwise inactivate the analogue.[11] Furthermore, cordycepin (B1669437) has been found to inhibit the function of Heat Shock Protein 90 (Hsp90), a chaperone protein crucial for the stability of many oncoproteins.[11]
Signaling Pathways
While the direct inhibition of DNA synthesis is the primary mechanism, evidence from related adenosine analogues suggests that this compound may also modulate specific signaling pathways.
Inhibition of TGF-β and BMP Signaling
The related nucleoside, 3'-deoxyadenosine, has been shown to suppress the expression of collagens induced by transforming growth factor-β (TGF-β) and bone morphogenetic protein-4 (BMP-4).[12] This suppression occurs at the transcriptional level and is associated with a reduction in the levels of both phosphorylated and total Smad proteins (Smad1, 2, and 3), key mediators of TGF-β and BMP signaling.[12][13][14] This anti-fibrotic activity suggests a potential therapeutic application in diseases characterized by excessive fibrosis.
Interaction with Adenosine A3 Receptors
Studies on cordycepin have indicated that its antitumor effects may be mediated through the stimulation of adenosine A3 receptors.[15][16] Activation of the A3 receptor, which is often overexpressed in tumor cells, can trigger apoptotic pathways.[17][18] This suggests that this compound could also potentially interact with adenosine receptors, contributing to its anticancer activity.[17]
Quantitative Data
Table 1: Anticancer Activity of 3'-deoxyadenosine (Cordycepin)
| Cell Line | Compound | IC50 (µM) | Reference |
| B16-BL6 (Mouse Melanoma) | 3'-deoxyadenosine | 39 | [15][16] |
| Lewis Lung Carcinoma (Mouse) | 3'-deoxyadenosine | 48 | [15][16] |
| Phytohemagglutinin-activated PBMCs | 3'-deoxyadenosine | 8 | |
| Resting PBMCs | 3'-deoxyadenosine | 32 |
Table 2: Antiviral Activity of a Related Azido-Nucleoside Analogue
| Virus | Compound | ED50 (µM) | Cell Line | Reference |
| HTLV-III/LAV | 3'-azido-3'-deoxythymidine | 0.23 | - | [8] |
| Moloney-murine leukemia virus | 3'-azido-3'-deoxythymidine | 0.02 | SC-1 | [8] |
Experimental Protocols
The following are generalized protocols for key experiments relevant to the study of this compound. These should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of the compound on cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing various concentrations of the compound. Include a vehicle control.
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[19][20]
Reverse Transcriptase Inhibition Assay
This protocol is for determining the inhibitory effect of this compound triphosphate on reverse transcriptase activity.
Materials:
-
Recombinant reverse transcriptase (e.g., from HIV-1)
-
Poly(A) template and oligo(dT) primer
-
Deoxynucleotide triphosphates (dATP, dGTP, dCTP, dTTP)
-
This compound triphosphate (3'-Azido-dATP)
-
Reaction buffer
-
Detection system (e.g., colorimetric or fluorescent)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, poly(A)·oligo(dT) template/primer, and dNTPs (including a labeled dNTP if using a radioisotopic method).
-
Add varying concentrations of 3'-Azido-dATP to the reaction mixtures.
-
Initiate the reaction by adding the reverse transcriptase.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of newly synthesized DNA using the chosen detection method.
-
Calculate the percent inhibition of reverse transcriptase activity for each concentration of the inhibitor and determine the IC50 value.[15]
Conclusion
This compound is a promising nucleoside analogue with a well-defined mechanism of action centered on the termination of DNA synthesis. Its potential as an antiviral and anticancer agent warrants further investigation. While specific biological data for this compound is still emerging, the extensive research on related analogues such as AZT and cordycepin provides a strong rationale for its continued development. Future studies should focus on elucidating its precise spectrum of activity, pharmacokinetic properties, and efficacy in relevant disease models. The experimental frameworks provided herein offer a starting point for the comprehensive evaluation of this and other novel nucleoside analogues.
References
- 1. tig.org.za [tig.org.za]
- 2. Chemical Incorporation of Chain-Terminating Nucleoside Analogs as 3′-Blocking DNA Damage and Their Removal by Human ERCC1-XPF Endonuclease | MDPI [mdpi.com]
- 3. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 4. Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular pharmacology of 3'-azido-3'-deoxythymidine with evidence of incorporation into DNA of human bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dideoxynucleotide chain termination oligonucleotides and their application [biosyn.com]
- 7. 3'-Azido-3'-deoxythymidine (BW A509U): an antiviral agent that inhibits the infectivity and cytopathic effect of human T-lymphotropic virus type III/lymphadenopathy-associated virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antiviral activity of various 3'-azido, 3'-amino, 2',3'-unsaturated, and 2',3'-dideoxy analogues of pyrimidine deoxyribonucleosides against retroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of 3`-Azido-3`-Deoxythymidine (AZT) on Telomerase Activity and Proliferation of HO-8910 Cell Line of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine and deoxyadenosine induces apoptosis in oestrogen receptor-positive and -negative human breast cancer cells via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Blockade of Smad signaling by 3'-deoxyadenosine: a mechanism for its anti-fibrotic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of Transforming Growth Factor-β1–induced Signaling and Epithelial-to-Mesenchymal Transition by the Smad-binding Peptide Aptamer Trx-SARA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Researchers describe new molecular interactions behind the inhibition of TGF beta-signaling | IRB Barcelona [irbbarcelona.org]
- 15. Antitumor effect of cordycepin (3'-deoxyadenosine) on mouse melanoma and lung carcinoma cells involves adenosine A3 receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. fortunejournals.com [fortunejournals.com]
- 18. Structural insights into the agonist selectivity of the adenosine A3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effective synthesis of 3'-deoxy-3'-azido nucleosides for antiviral and antisense ribonucleic guanidine (RNG) applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Interaction of A3 Adenosine Receptor Ligands with the Human Multidrug Transporter ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of 3'-Azido-3'-deoxyadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Azido-3'-deoxyadenosine is a purine (B94841) nucleoside analog with potential therapeutic applications stemming from its structural similarity to naturally occurring nucleosides. Like other nucleoside analogs, its biological activity is contingent on intracellular phosphorylation to its active triphosphate form. This triphosphate metabolite can then interfere with nucleic acid synthesis by acting as a chain terminator, a mechanism central to its potential antiviral and anticancer effects. While extensive quantitative data for this compound is not widely available in public literature, studies on its triphosphate form and related analogs provide significant insights into its mechanism of action and biological potential. This guide summarizes the known biological activities, provides detailed experimental protocols for its evaluation, and visualizes the key pathways and workflows relevant to its study.
Introduction
Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. Their efficacy lies in their ability to mimic endogenous nucleosides, thereby gaining entry into cellular metabolic pathways. Once inside the cell, they are converted to their triphosphate derivatives, which can then inhibit viral or cellular polymerases or be incorporated into growing DNA or RNA chains, leading to chain termination and the cessation of replication.
This compound belongs to this class of compounds. The presence of the azido (B1232118) group at the 3' position of the ribose sugar is a key structural feature. Upon incorporation into a growing nucleic acid chain, the 3'-azido group prevents the formation of a phosphodiester bond with the next incoming nucleotide, effectively halting elongation. This mechanism is the primary basis for its biological activity.
Mechanism of Action
The biological activity of this compound is initiated by its transport into the cell, followed by a three-step phosphorylation cascade to its active triphosphate form, 3'-azido-2',3'-dideoxyadenosine (B1210982) 5'-triphosphate (AZddATP).
Biological Activities
While specific IC50 and EC50 values for this compound are scarce in the literature, studies on its triphosphate form (AZddATP) and its L-enantiomer provide insights into its potential activities. For a broader context, data for the well-characterized analogs, 3'-azido-3'-deoxythymidine (AZT) and 3'-deoxyadenosine (Cordycepin), are also presented.
Antiviral Activity
Purine nucleoside analogs are known to possess broad-spectrum antiviral activity. The primary mechanism is the inhibition of viral reverse transcriptases or DNA polymerases. A phosphoramidate (B1195095) prodrug of the L-enantiomer of 3'-azido-2',3'-dideoxyadenosine has been shown to exhibit anti-HIV-1 activity with low toxicity[1]. However, the L-3′-azido-2′,3′-dideoxypurine nucleosides themselves, including the adenosine analog, showed weak or no activity against HIV-1 and HBV in other studies[1].
Table 1: Antiviral Activity of this compound Analogs
| Compound | Virus | Cell Line | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|---|
| L-3'-Azido-2',3'-dideoxyadenosine phosphoramidate prodrug | HIV-1 | - | Anti-HIV-1 activity | Not specified | [1] |
| 3'-Azido-3'-deoxythymidine (AZT) | Feline leukemia virus | MOLT4 | IC50 | 0.02 | [2] |
| 3'-Azido-3'-deoxythymidine (AZT) | Feline leukemia virus | HT1080 | IC50 | 1.75 | [2] |
| 3'-Azido-3'-deoxythymidine (AZT) | Feline leukemia virus | U937 | IC50 | 2.31 |[2] |
Anticancer Activity
The anticancer potential of purine nucleoside analogs is attributed to their ability to inhibit DNA synthesis and induce apoptosis in cancer cells[3]. The triphosphate form of this compound, AZddATP, has been investigated as a telomerase inhibitor.
Telomerase is a reverse transcriptase that is crucial for the immortalization of cancer cells. AZddATP has been shown to inhibit telomerase activity, although its effect is reported to be weak[4][5]. In contrast, its guanosine (B1672433) counterpart, AZddGTP, is a more potent and selective inhibitor of telomerase[5][6]. Long-term treatment of human HL60 leukemia cells with the parent nucleoside of a related analog, 3'-azido-2',3'-dideoxy-2-aminoadenosine (AZddAA), resulted in telomere shortening[5].
Table 2: Inhibition of Telomerase by 3'-Azido-2',3'-dideoxynucleoside 5'-triphosphates
| Compound | Target | Activity | Potency | Reference |
|---|---|---|---|---|
| AZddATP | HeLa cell telomerase | Inhibition | Weak | [4] |
| AZddGTP | HeLa cell telomerase | Inhibition | Potent | [5][6] |
| AZTTP | Telomerase | Inhibition | Known inhibitor |[5][6] |
Signaling Pathways
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the biological activity of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Antiviral Plaque Reduction Assay
Objective: To determine the concentration of this compound that reduces the number of viral plaques by 50% (EC50).
Materials:
-
Host cell line susceptible to the virus
-
Virus stock of known titer
-
Complete cell culture medium
-
This compound
-
Overlay medium (e.g., medium with 1% methylcellulose (B11928114) or agarose)
-
Crystal violet staining solution
-
6-well plates
Protocol:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Infection: Prepare serial dilutions of the virus. Aspirate the medium from the cells and infect with 200 µL of each virus dilution for 1 hour at 37°C.
-
Compound Treatment: During the infection, prepare serial dilutions of this compound in the overlay medium.
-
Overlay: After the infection period, remove the virus inoculum and add 2 mL of the compound-containing overlay medium to each well.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator until plaques are visible (typically 3-7 days).
-
Staining: Aspirate the overlay medium, fix the cells with 10% formalin, and stain with crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).
-
Data Analysis: Determine the EC50 value from a dose-response curve.
Telomerase Activity Assay (TRAP Assay)
Objective: To assess the inhibitory effect of AZddATP on telomerase activity.
Materials:
-
Telomerase-positive cell line (e.g., HeLa)
-
Cell lysis buffer (e.g., CHAPS-based)
-
AZddATP
-
TRAP assay kit (containing TS primer, dNTPs, Taq polymerase, etc.)
-
PCR tubes and thermal cycler
-
Polyacrylamide gel electrophoresis (PAGE) equipment
-
DNA staining dye (e.g., SYBR Green)
-
Gel imaging system
Protocol:
-
Cell Lysate Preparation: Prepare a cell extract from a telomerase-positive cell line using a suitable lysis buffer. Determine the protein concentration of the lysate.
-
TRAP Reaction Setup: In a PCR tube, combine the cell lysate, TRAP reaction buffer, dNTPs, TS primer, and varying concentrations of AZddATP. Include a no-inhibitor control and a heat-inactivated lysate control.
-
Telomerase Extension: Incubate the reaction mixture at 25-30°C for 20-30 minutes to allow telomerase to extend the TS primer.
-
PCR Amplification: Amplify the telomerase extension products by PCR using a thermal cycler. A typical program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension.
-
Detection of Products: Separate the PCR products on a non-denaturing polyacrylamide gel. Stain the gel with a DNA dye and visualize the characteristic DNA ladder pattern using a gel imaging system.
-
Data Analysis: Quantify the intensity of the DNA ladders. A decrease in ladder intensity in the presence of AZddATP indicates inhibition of telomerase activity.
Conclusion
This compound is a promising nucleoside analog with a well-defined mechanism of action as a DNA chain terminator. While direct and extensive quantitative data on its biological activities are limited, studies on its triphosphate form and related analogs suggest potential as an antiviral and anticancer agent, particularly through the inhibition of telomerase. The experimental protocols provided in this guide offer a framework for the comprehensive evaluation of its efficacy and potency. Further research is warranted to fully elucidate the therapeutic potential of this compound and to establish its profile in various disease models. The exploration of its effects on specific signaling pathways will also be crucial in understanding its complete biological impact.
References
- 1. Synthesis, antiviral activity, cytotoxicity and cellular pharmacology of l-3′-azido-2′,3′-dideoxypurine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential antiviral activities and intracellular metabolism of 3'-azido-3'-deoxythymidine and 2',3'-dideoxyinosine in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. 3'-Azido-2',3'-dideoxynucleoside 5'-triphosphates inhibit telomerase activity in vitro, and the corresponding nucleosides cause telomere shortening in human HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Adenosine induces intrinsic apoptosis via the PI3K/Akt/mTOR signaling pathway in human pharyngeal squamous carcinoma FaDu cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Purification of 3'-Azido-3'-deoxyadenosine
This technical guide provides a comprehensive overview of the chemical synthesis and purification of 3'-Azido-3'-deoxyadenosine, a crucial purine (B94841) nucleoside analog with significant applications in biomedical research and drug development.[1] The methodologies detailed herein are intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery.
Introduction
This compound is a modified nucleoside where the 3'-hydroxyl group of the ribose sugar is replaced by an azide (B81097) group. This modification imparts unique chemical properties, making it a valuable tool in various biological studies. It is recognized for its potential as an anticancer agent, with mechanisms of action that include inhibition of DNA synthesis and induction of apoptosis.[1] Furthermore, its azide functionality allows for its use in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC), for the labeling and conjugation of biomolecules.[1]
Synthesis of this compound
The chemical synthesis of this compound typically starts from the readily available precursor, adenosine (B11128). The general strategy involves the protection of the 5' and 2'-hydroxyl groups, followed by the introduction of the azide group at the 3'-position, and subsequent deprotection. Several synthetic routes have been reported, with variations in protecting groups and azidation reagents.
Synthetic Pathway Overview
A common synthetic route proceeds through the formation of a 2',3'-epoxide intermediate followed by regioselective opening with an azide nucleophile. An alternative approach involves the direct displacement of a leaving group at the 3'-position with an azide salt.
Caption: General synthetic pathway for this compound from adenosine.
Experimental Protocols
Method 1: Synthesis via Epoxide Intermediate
This method involves the formation of a 2',3'-anhydroadenosine (epoxide) intermediate, which is then opened by an azide source.
Step 1: Protection of Adenosine
-
To a solution of adenosine in pyridine, add 1.3 equivalents of 4,4'-dimethoxytrityl chloride (DMT-Cl) and stir at room temperature overnight.
-
Quench the reaction with methanol (B129727) and concentrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to yield 5'-O-DMT-adenosine.
-
The 5'-O-DMT-adenosine is then acetylated at the 2'-position using acetic anhydride (B1165640) in pyridine.
Step 2: Epoxide Formation
-
The protected adenosine derivative is treated with a suitable reagent, such as N-tosylimidazole and sodium hydride, to induce the formation of the 2',3'-epoxide ring.
Step 3: Azide Introduction
-
The epoxide intermediate is dissolved in a polar aprotic solvent like dimethylformamide (DMF).
-
An excess of an azide salt, such as lithium azide (LiN₃) or sodium azide (NaN₃), is added to the solution.[2][3]
-
The reaction mixture is heated to facilitate the regioselective opening of the epoxide ring by the azide nucleophile, yielding the 3'-azido product.[2]
Step 4: Deprotection
-
The protecting groups (DMT and acetyl) are removed by treatment with an acid, such as trifluoroacetic acid (TFA) or dichloroacetic acid (DCA) in a chlorinated solvent, followed by a basic workup with ammonium (B1175870) hydroxide (B78521) to remove the acetyl group.
Method 2: Direct Displacement of a Leaving Group
This alternative route avoids the epoxide intermediate and relies on the Sₙ2 displacement of a good leaving group at the 3'-position.
-
Starting with appropriately protected adenosine (e.g., 5'-O-DMT-2'-O-TBDMS-adenosine), a leaving group is introduced at the 3'-position. This can be achieved by converting the 3'-hydroxyl into a triflate or tosylate.
-
The resulting compound is then treated with an azide salt (e.g., NaN₃) in a suitable solvent like DMF to displace the leaving group and introduce the azide functionality.[4]
-
Finally, the protecting groups are removed under standard conditions to yield the final product.
Quantitative Data Summary
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Protection (DMT-Cl) | DMT-Cl, Pyridine | Pyridine | Room Temp | Overnight | 53 | [2] |
| Azidation (LiN₃) | LiN₃ | DMF | 55 | 3 | 40-86 | [2][3] |
| Deprotection (TBAF) | TBAF, CH₃COOH | THF | Room Temp | 2 | 71 | [3] |
| Overall (from Adenosine) | Multi-step | Various | Various | Various | >80 (per step) | [4] |
Purification of this compound
Purification of the final compound and intermediates is critical to obtain a high-purity product. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.
Purification Workflow
Caption: General workflow for the purification of this compound.
Detailed Purification Protocols
1. Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh) is commonly used.
-
Mobile Phase: A gradient of methanol in dichloromethane (B109758) (e.g., 0% to 10% methanol) is a typical eluent system. The polarity of the solvent mixture is gradually increased to elute the product from the column.
-
Procedure:
-
The crude product is dissolved in a minimal amount of the mobile phase or a stronger solvent and then adsorbed onto a small amount of silica gel.
-
The dried silica with the adsorbed product is loaded onto the top of a prepared silica gel column.
-
The column is eluted with the mobile phase, and fractions are collected.
-
The fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
The pure fractions are combined and the solvent is removed under reduced pressure.
-
2. Crystallization
-
For obtaining a highly pure, crystalline solid, crystallization is an effective method. A recently developed method for the related compound cordycepin (B1669437) (3'-deoxyadenosine) involves physical crystallization from methanol.[5]
-
Procedure:
-
The purified product from column chromatography is dissolved in a minimal amount of a hot solvent, such as methanol or an ethanol/water mixture.
-
The solution is allowed to cool slowly to room temperature and then placed in a refrigerator or freezer to induce crystallization.
-
The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
3. Purity Assessment
The purity of the final product should be assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry of the molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bkcs.kchem.org [bkcs.kchem.org]
- 5. Development of an efficient method for separation and purification of cordycepin from liquid fermentation of Cordyceps militaris and analysis of cordycepin antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Sources and Technical Applications of 3'-Azido-3'-deoxyadenosine: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and key applications of 3'-Azido-3'-deoxyadenosine, a nucleoside analog with significant potential in various research and therapeutic areas. This document details commercial sources, quantitative specifications, and experimental protocols for its use in click chemistry, as a chain terminator in DNA synthesis, and in the induction of apoptosis.
Commercial Availability
This compound is available from several commercial suppliers. The following table summarizes key quantitative data from a selection of vendors to facilitate comparison. Researchers are advised to consult the suppliers' websites for the most current pricing and availability.
| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | CAS Number | Storage Conditions | Available Quantities |
| Carl ROTH | 2CCT | - | 292.25 | 58699-62-0 | - | 2 mg, 10 mg[1] |
| Biosynth | FA144620 | - | 292.25 | 58699-62-0 | 10°C - 25°C[2] | 2 mg, 5 mg, 10 mg, 25 mg[2] |
| APExBIO | A4043 | - | 292.25 | 58699-62-0 | - | - |
| MedChemExpress | HY-131802 | 98.44% | 292.25 | 58699-62-0 | - | - |
| Jena Bioscience | CLK-094 | ≥ 95% (HPLC) | 292.25 | 58699-62-0 | -20°C[3] | 5 mg[3] |
| Shanghai Vite Biotechnology Co., Ltd. | WT-CB-N19984 | - | 292.25 | 58699-62-0 | -20°C | - |
Mechanism of Action: DNA Synthesis Inhibition and Apoptosis Induction
This compound exerts its biological effects primarily through two interconnected mechanisms: the termination of DNA chain elongation and the induction of programmed cell death (apoptosis).
As a nucleoside analog, it is intracellularly phosphorylated to its triphosphate form. This triphosphate derivative can be incorporated into a growing DNA strand by DNA polymerases. However, the 3'-azido group, in place of the essential 3'-hydroxyl group, prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby terminating DNA synthesis[4]. This mechanism is particularly relevant to its antiviral and anticancer properties, as it preferentially affects rapidly replicating cells and viruses.
The inhibition of DNA synthesis can trigger a cellular stress response that leads to apoptosis. For related azido-nucleosides, the apoptotic pathway has been shown to involve the activation of caspase-3, a key executioner caspase[2]. Furthermore, studies on similar adenosine (B11128) analogs suggest a mechanism involving the activation of the intrinsic apoptotic pathway through the pro-apoptotic protein BAX, leading to its translocation to the mitochondria and subsequent release of cytochrome c[5].
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
This compound is a valuable reagent for "click chemistry," a set of biocompatible reactions that enable the efficient and specific labeling of biomolecules. The azide (B81097) group on the molecule can react with an alkyne-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.
Materials:
-
This compound
-
Alkyne-modified biomolecule (e.g., protein, DNA, or small molecule)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270) (reducing agent)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) (copper-stabilizing ligand)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS)
-
DMSO (for dissolving reagents)
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO or an appropriate aqueous buffer.
-
Prepare stock solutions of CuSO₄, sodium ascorbate, and the copper ligand (THPTA or TBTA) in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and this compound in the reaction buffer. The molar ratio will depend on the specific application and should be optimized.
-
Add the copper ligand to the reaction mixture.
-
Add CuSO₄ to the reaction mixture.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction time may need to be optimized.
-
-
Purification:
-
Purify the labeled biomolecule using an appropriate method, such as size-exclusion chromatography, dialysis, or precipitation, to remove unreacted reagents and byproducts.
-
Cell Viability Assay (MTT Assay)
This protocol describes how to assess the cytotoxic effects of this compound on a cell line of interest using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
References
- 1. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]
- 2. Induction of apoptosis in human leukemia cells by 3-deazaadenosine is mediated by caspase-3-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nucleic acids and protein synthesis by deazaadenosine derivatives: a study on structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity and mechanism of action of 3'-azido-3'-deoxythymidine (BW A509U) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safeguarding Research: A Technical Guide to the Safe Handling of 3'-Azido-3'-deoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 3'-Azido-3'-deoxyadenosine, a potent nucleoside analog. Due to its azido (B1232118) functional group and its classification as a nucleoside analog, this compound presents unique chemical and biological hazards that necessitate stringent safety protocols. This document outlines these hazards, provides detailed handling procedures, and offers guidance on emergency preparedness to ensure the safety of laboratory personnel and the integrity of research.
Hazard Identification and Classification
This compound poses a dual threat due to its chemical reactivity and biological activity. As an organic azide, it is potentially explosive, and as a deoxyadenosine (B7792050) analog, it can exhibit significant toxicity.
1.1. Chemical Hazards: The Azido Moiety
A crucial guideline for assessing the stability of organic azides is the "Rule of Six," which suggests that a compound should have at least six carbon atoms for each energetic functional group (like an azide) to be considered relatively safe.[3] Compounds with a lower carbon-to-azide ratio are more likely to be explosive.
1.2. Toxicological Hazards: Nucleoside Analog
As a nucleoside analog, this compound can interfere with cellular processes. While specific toxicological data for this compound is limited, information on the closely related compound 3'-Azido-3'-deoxythymidine (Zidovudine or AZT) indicates potential for significant health effects, including being "Suspected of causing cancer."[4] Exposure can occur through inhalation, ingestion, or skin absorption.[1] Symptoms of exposure to similar azido compounds can range from dizziness and headache to more severe outcomes.[1]
Quantitative Safety Data
While specific quantitative toxicity data for this compound is not widely published, the table below summarizes general safety information and data for the related compound, 3'-Azido-3'-deoxythymidine (AZT), to provide a conservative framework for risk assessment.
| Parameter | Value/Recommendation | Source |
| Chemical Formula | C₁₀H₁₂N₈O₃ | - |
| Molecular Weight | 292.26 g/mol | - |
| Physical Form | Solid | [4] |
| Hazard Statements (for AZT) | H351: Suspected of causing cancer | [4] |
| Storage Temperature | +4°C | [4] |
| Incompatibilities | Strong oxidizing agents, strong reducing agents, heavy metals and their salts, acids, bromine, carbon disulfide, dimethyl sulfate.[2][3] | [2][3] |
Experimental Protocols: Safe Handling Procedures
Adherence to a strict experimental protocol is paramount when working with this compound.
3.1. Engineering Controls
-
Fume Hood: All manipulations of this compound, especially in its solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][5]
-
Blast Shield: For any procedure involving heating or potential for shock, a blast shield should be used as an additional precaution.[1][2]
-
Ventilation: Ensure adequate ventilation in the laboratory.[4]
3.2. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent exposure.[6]
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves is recommended.[6] | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or safety goggles.[4][7] | Protects eyes from dust and splashes. |
| Body Protection | A fully buttoned laboratory coat.[4][6] | Protects skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator should be used when handling the powder form or if there is a risk of aerosolization.[6] | Prevents inhalation of the compound. |
3.3. Weighing and Handling
-
Use non-metallic (e.g., plastic or ceramic) spatulas for weighing and transferring the solid compound to avoid the formation of highly sensitive metal azides.[1][8]
-
Avoid grinding or any action that could create friction or shock.[2]
-
Prepare solutions by slowly adding the solvent to the solid to minimize dust and aerosol generation.[6]
3.4. Storage
-
Store this compound in a tightly sealed, clearly labeled container.[4]
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.[3][9] Recommended storage is at +4°C.[4]
3.5. Spill and Waste Management
-
Spills: In case of a small spill of the solid, carefully sweep it up to avoid dust formation and place it in a sealed container for disposal.[5] For larger spills, evacuate the area and contact the institution's environmental health and safety (EHS) office.[8]
-
Waste Disposal: All waste containing this compound must be treated as hazardous waste and disposed of through the institution's hazardous waste management program.[3][6] Do not dispose of down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[5] Azide-containing waste should be collected in a designated, separate waste container.[3]
Visualizing Safety and Hazard Protocols
4.1. Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
4.2. Postulated Toxicity Pathway
The toxicity of deoxyadenosine analogs is often attributed to their intracellular phosphorylation and subsequent interference with DNA synthesis. The diagram below illustrates this potential mechanism.
Caption: Postulated Toxicity Pathway of this compound.
Emergency Procedures
5.1. Accidental Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4][5] Remove contaminated clothing. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][8] Seek immediate medical attention.[7]
-
Inhalation: Move the individual to fresh air.[4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][7]
-
Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water. Seek immediate medical attention.[4][7]
5.2. Fire
-
In case of a fire, use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguisher.[4]
-
Wear self-contained breathing apparatus for firefighting if necessary.[4]
Conclusion
This compound is a valuable compound for research with inherent risks that demand respect and careful handling. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can mitigate these risks and maintain a safe laboratory environment. A thorough understanding of the potential hazards and a commitment to a strong safety culture are the cornerstones of responsible scientific advancement.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. media.adeo.com [media.adeo.com]
Stability and Storage of 3'-Azido-3'-deoxyadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3'-Azido-3'-deoxyadenosine, a purine (B94841) nucleoside analog with significant applications in biomedical research, including its role as a click chemistry reagent and its potential as an anticancer agent.[1][2] Understanding the stability profile of this compound is critical for ensuring its integrity and obtaining reliable and reproducible experimental results.
Physicochemical Properties and Storage
This compound is a white to off-white solid.[3] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₈O₃ | [3] |
| Molecular Weight | 292.25 g/mol | [3] |
| CAS Number | 58699-62-0 | [3] |
| Form | Solid | [3] |
| Color | White to off-white | [3] |
| Purity (via HPLC) | ≥ 95% | [3] |
| λmax | 258 nm (in Tris-HCl, pH 7.5) | [3] |
| Melting Point | Not explicitly found for this compound. For the related compound 3'-Azido-3'-deoxythymidine, the melting point is 113-115 °C. |
Recommended Storage Conditions:
For long-term storage, this compound should be stored at -20°C .[3] It is shipped at ambient temperature, and short-term exposure to room temperature (up to one week) is generally acceptable.[3] The compound has a shelf life of approximately 24 months when stored under the recommended conditions.[3][4] For solutions, it is advised to use them promptly after preparation and avoid long-term storage.[5]
Stability Profile and Degradation Pathways
While specific quantitative stability data for this compound is limited in publicly available literature, information on related nucleoside analogs and general principles of chemical stability allow for an informed assessment of its potential degradation pathways. The presence of the azide (B81097) group and the deoxyadenosine (B7792050) scaffold suggests susceptibility to hydrolysis, particularly under acidic conditions, and potential photodegradation.
Hypothesized Degradation Pathways:
-
Acid-Catalyzed Hydrolysis: The glycosidic bond in purine nucleosides is susceptible to cleavage under acidic conditions. This would lead to the depurination of this compound, yielding adenine (B156593) and the 3'-azido-3'-deoxyribose sugar. Studies on the related compound, 2-chloro-2'-deoxyadenosine, have shown significant degradation at acidic pH.
-
Photodegradation: Azido-containing compounds can be sensitive to light. Exposure to UV or even strong visible light may lead to the decomposition of the azide group, potentially forming highly reactive nitrene intermediates. This can lead to a complex mixture of degradation products.
-
Oxidative Degradation: While less information is available, strong oxidizing agents could potentially react with the adenine ring or the azide group.
The following table summarizes stability data for a related compound, 2-chloro-2'-deoxyadenosine, which can serve as a useful, albeit indirect, reference.
| Condition | Remaining Compound (%) | Time (hours) | Half-life (T₁/₂) (hours) |
| pH 1, 37°C | 2% | 2 | 0.37 |
| pH 2, 37°C | 13% | 6 | 1.6 |
| Neutral & Basic pH, 37-80°C | Stable | Not specified | Not applicable |
Data for 2-chloro-2'-deoxyadenosine, intended as a proxy for potential behavior of this compound under similar conditions.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a stability-indicating high-performance liquid chromatography (HPLC) method should be developed and validated. This method must be able to separate the intact compound from its potential degradation products.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.
Protocol for Forced Degradation:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M hydrochloric acid.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Incubate at room temperature for a defined period, monitoring the degradation.
-
Dilute samples with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to dry heat (e.g., 80°C) in a calibrated oven for a defined period.
-
Also, subject a solution of the compound to the same thermal stress.
-
Dissolve the solid sample and dilute the solution sample for analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC.
-
Stability-Indicating HPLC Method
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 5.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 258 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the main peak from all degradation product peaks.
Signaling Pathways and Mechanism of Action
This compound, as a purine nucleoside analog, is known to exert its biological effects primarily through the inhibition of DNA synthesis and the induction of apoptosis.[1][2] While specific signaling pathways for the 3'-azido derivative are not extensively detailed, the mechanisms of its parent compound, 3'-deoxyadenosine (cordycepin), provide a strong indication of the likely pathways involved.
Inhibition of DNA Synthesis
As a deoxyadenosine analog, this compound can be phosphorylated intracellularly to its triphosphate form. This triphosphate can then compete with the natural deoxyadenosine triphosphate (dATP) for incorporation into newly synthesizing DNA strands by DNA polymerases. The absence of a 3'-hydroxyl group on the sugar moiety acts as a chain terminator, halting further DNA elongation.
Workflow for the inhibition of DNA synthesis.
Induction of Apoptosis
The induction of apoptosis is a key mechanism of action for many nucleoside analogs. For adenosine (B11128) analogs, this can occur through various pathways, including the intrinsic (mitochondrial) pathway.
Simplified intrinsic apoptosis pathway.
Modulation of TGF-β and Wnt Signaling
Studies on 3'-deoxyadenosine have shown that it can interfere with the Transforming Growth Factor-β (TGF-β) and Wnt signaling pathways. It is plausible that this compound shares these properties. For instance, 3'-deoxyadenosine has been shown to suppress TGF-β-induced collagen expression by downregulating Smad proteins. It has also been implicated in the Wnt signaling pathway through the activation of GSK-3β and subsequent inhibition of cyclin D1.
Potential modulation of TGF-β and Wnt signaling.
Conclusion
This compound is a valuable research tool with potential therapeutic applications. Proper handling and storage at -20°C are crucial to maintain its stability and ensure the reliability of experimental outcomes. While specific degradation kinetics for this compound are not extensively documented, its structure suggests susceptibility to acid hydrolysis and photodegradation. Researchers should employ validated stability-indicating methods to monitor its purity over time and in different experimental conditions. The biological activity of this compound is likely mediated through the inhibition of DNA synthesis and the induction of apoptosis, potentially involving the modulation of key signaling pathways such as TGF-β and Wnt. Further studies are warranted to fully elucidate the specific stability profile and detailed mechanisms of action of this important nucleoside analog.
References
- 1. longdom.org [longdom.org]
- 2. Adenosine induces intrinsic apoptosis via the PI3K/Akt/mTOR signaling pathway in human pharyngeal squamous carcinoma FaDu cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. forced degradation study: Topics by Science.gov [science.gov]
- 5. Crosstalk between the TGF-β and WNT signalling pathways during cardiac fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Utilizing 3'-Azido-3'-deoxyadenosine for Advanced RNA Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to specifically label and isolate nascent RNA is crucial for understanding the dynamic landscape of gene expression, including transcription, RNA processing, and decay rates. Metabolic labeling with nucleoside analogs has emerged as a powerful technique for these studies. 3'-Azido-3'-deoxyadenosine is a modified adenosine (B11128) analog that, once incorporated into newly synthesized RNA, provides a bioorthogonal azide (B81097) handle. This azide group can be specifically and efficiently tagged with reporter molecules, such as fluorophores or biotin, through "click chemistry." This allows for the visualization, enrichment, and downstream analysis of RNA synthesized within a specific timeframe.
This document provides detailed application notes and protocols for the use of this compound in RNA labeling, tailored for researchers in basic science and drug development.
Mechanism of Action
The metabolic labeling of RNA using this compound is a multi-step process that leverages the cell's natural metabolic pathways.
-
Cellular Uptake and Phosphorylation: this compound is cell-permeable and, once inside the cell, is phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (3'-Azido-dATP).
-
Incorporation into Nascent RNA: During transcription, RNA polymerases recognize 3'-Azido-dATP as an analog of adenosine triphosphate (ATP) and incorporate it into the growing RNA chain.
-
Chain Termination: A critical aspect of using 3'-modified nucleosides is their potential to act as chain terminators. The presence of the 3'-azido group instead of the 3'-hydroxyl group can prevent the formation of the subsequent phosphodiester bond, leading to the termination of transcription. This property must be carefully considered when designing experiments, particularly concerning the concentration of the analog and the labeling duration.
-
Bioorthogonal Ligation: The incorporated azide group serves as a chemical handle for covalent modification via click chemistry. This allows for the attachment of various reporter molecules containing a compatible functional group, such as a terminal alkyne or a strained cyclooctyne.
Data Presentation
Table 1: Comparative Overview of Common RNA Metabolic Labeling Reagents
| Feature | This compound (Projected) | 4-thiouridine (B1664626) (4sU) | 5-ethynyluridine (EU) |
| Incorporation Efficiency | To be determined empirically; potentially lower than base-modified nucleosides due to the 3'-modification. | High, with reported efficiencies of >90% in some protocols like SLAM-seq.[1] | High, with a strong correlation to transcriptional activity.[1] |
| Chain Termination | Yes, the 3'-azido group is expected to act as a chain terminator.[2] | No | No |
| Detection Method | Click Chemistry (CuAAC or SPAAC).[3] | Thiol-specific biotinylation or methods inducing T-to-C transitions in sequencing.[1] | Click Chemistry (CuAAC or SPAAC). |
| Cell Viability | Expected to be dose-dependent; shorter incubation times are recommended to minimize toxicity and effects on transcription.[2] | Generally high, but concentration needs optimization to maintain >90% viability.[1] High concentrations can inhibit rRNA synthesis.[4][5][6] | Generally high, but requires optimization. |
| Perturbation to RNA Function | Potential for significant perturbation due to chain termination.[2] | Minimal interference with gene expression reported.[1] Can induce resistance to nuclease digestion and may affect pre-mRNA splicing at high incorporation rates.[4][5][6] | Minimal. |
| Key Applications | Pulse-labeling of nascent RNA, tracking RNA synthesis dynamics. | Measuring RNA synthesis and decay rates, identifying RNA-protein interactions (PAR-CLIP). | Imaging of nascent RNA, purification of newly synthesized RNA. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA in Cell Culture
This protocol describes the metabolic incorporation of this compound into the RNA of cultured mammalian cells.
Materials:
-
Cells of interest in logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RNA extraction kit (e.g., TRIzol-based or column-based)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling.
-
Preparation of Labeling Medium: On the day of the experiment, prepare the labeling medium by diluting the this compound stock solution into pre-warmed complete cell culture medium to the desired final concentration. A starting concentration range of 10-100 µM can be tested, but optimization is crucial.
-
Labeling: Carefully aspirate the existing medium from the cells, wash once with pre-warmed PBS, and add the prepared labeling medium.
-
Incubation: Incubate the cells for a desired period. Incubation times can range from 2 to 24 hours.[2] Shorter incubation times are generally recommended to minimize the effects of chain termination on overall transcription.[2]
-
Cell Harvesting: After the incubation period, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
RNA Extraction: Proceed immediately with total RNA extraction using a standard method that ensures high purity and integrity.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Labeled RNA
This protocol is for the ligation of an alkyne-containing reporter molecule to the azide-modified RNA in vitro.
Materials:
-
Azide-labeled total RNA (1-10 µg)
-
Alkyne-reporter molecule (e.g., alkyne-biotin, alkyne-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM)
-
Copper-chelating ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 50 mM)
-
Sodium ascorbate (B8700270) solution (e.g., 100 mM, freshly prepared)
-
Phosphate (B84403) buffer (50 mM, pH 7)
-
RNase-free water
Procedure:
-
In a microcentrifuge tube, combine the azide-labeled RNA with the alkyne-reporter molecule in the phosphate buffer.
-
Prepare a premixed solution of CuSO₄ and the THPTA ligand. A 1:5 molar ratio of copper to ligand is often used.[7][8]
-
Add the CuSO₄/ligand premix to the RNA/alkyne mixture. The final concentration of CuSO₄ can range from 50 to 250 µM.[7][8]
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.[7][8]
-
Incubate the reaction for 1-2 hours at room temperature or 37°C.[8]
-
Purify the labeled RNA using an RNA purification kit to remove unreacted reagents.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Labeled RNA
This copper-free click chemistry protocol is suitable for use in living cells or when copper-induced toxicity is a concern.
Materials:
-
Azide-labeled RNA (in vitro) or azide-labeled cells
-
Strained alkyne-reporter molecule (e.g., DBCO-fluorophore, BCN-biotin)
-
PBS or other suitable buffer
-
RNase-free water
Procedure for in vitro labeling:
-
Combine the azide-labeled RNA with the strained alkyne-reporter in a suitable buffer.
-
Incubate the reaction at room temperature or 37°C. Reaction times for SPAAC are generally longer than for CuAAC and may require several hours to overnight for completion.
Procedure for labeling in live cells:
-
After metabolic labeling with this compound, wash the cells twice with warm PBS.
-
Add the strained alkyne-reporter (e.g., DBCO-fluorophore) diluted in pre-warmed complete culture medium to the cells. A final concentration of 20-50 µM is a good starting point.[9]
-
Incubate for 15-60 minutes at 37°C, protected from light.[9]
-
Wash the cells three times with warm PBS to remove the unreacted reporter molecule.
-
The cells are now ready for downstream analysis, such as fluorescence microscopy.
Mandatory Visualizations
Caption: Experimental workflow for RNA labeling using this compound.
Caption: Mechanism of this compound-mediated RNA labeling.
Caption: Decision guide for selecting the appropriate click chemistry method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for 3'-Azido-3'-deoxyadenosine (AZA) Metabolic Labeling of Nascent RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of nascent RNA provides a real-time snapshot of gene expression, offering critical insights into the dynamic regulation of transcription. Metabolic labeling with nucleoside analogs has emerged as a powerful technique to distinguish newly synthesized RNA from the pre-existing RNA pool. 3'-Azido-3'-deoxyadenosine (AZA) is an adenosine (B11128) analog that can be metabolically incorporated into nascent RNA transcripts. The azido (B1232118) group serves as a bioorthogonal handle, allowing for the selective detection and isolation of the labeled RNA through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry".[1] This enables a variety of downstream applications, including the visualization, capture, and sequencing of newly transcribed RNA.[2][3]
One of the key characteristics of 3'-modified nucleosides like AZA is their potential to act as chain terminators during transcription due to the absence of a 3'-hydroxyl group.[3][4] This property necessitates careful optimization of labeling conditions to balance efficient incorporation with minimal disruption of cellular transcription.
These application notes provide a comprehensive, though partly extrapolated, protocol for the metabolic labeling of nascent RNA in mammalian cells using AZA, subsequent click chemistry-based detection, and an overview of potential downstream applications and cellular effects.
Data Presentation
Table 1: Comparative Quantitative Data for Nucleoside Analogs in Metabolic Labeling
Note: Quantitative data for this compound (AZA) is not extensively available in the literature and requires empirical determination. The values presented are estimations based on related compounds and the known properties of 3'-modified nucleosides.
| Nucleoside Analog | Typical Labeling Concentration | Typical Labeling Time | Cytotoxicity | Incorporation Efficiency & Notes |
| This compound (AZA) | 10 - 200 µM (Requires optimization) | 30 min - 12 hours (Shorter times may be preferable) | Expected to be dose- and time-dependent | To be determined empirically. Likely lower than 2'-modified or base-modified nucleosides. May act as a transcription chain terminator.[3] |
| 5-Ethynyluridine (5-EU) | 0.1 - 1 mM | 1 - 24 hours | > 1 mM (cell type dependent) | Widely used for RNA labeling, incorporates into various RNA types.[3] |
| 4-Thiouridine (4sU) | 100 - 500 µM | 1 - 12 hours | ~500 µM (cell type dependent) | Can be crosslinked to interacting proteins with UV light.[3] |
| 3'-Deoxyadenosine (Cordycepin) | Not typically used for metabolic labeling of nascent RNA due to strong chain termination. | N/A | High | Efficiently incorporated at the 3'-end of RNA, leading to chain termination.[5] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA in Mammalian Cells with AZA
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound (AZA) stock solution (e.g., 10-100 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
TRIzol reagent or other RNA extraction kits
-
Nuclease-free water
Procedure:
-
Cell Seeding: Plate mammalian cells at a density that ensures they are in the logarithmic growth phase at the time of labeling.
-
Preparation of Labeling Medium: Prepare the AZA-containing culture medium by diluting the AZA stock solution to the desired final concentration (e.g., 10-200 µM). Pre-warm the medium to 37°C. Note: The optimal concentration of AZA must be determined empirically for each cell type to balance labeling efficiency and cytotoxicity.
-
Labeling: a. Aspirate the existing medium from the cells. b. Wash the cells once with pre-warmed sterile PBS. c. Add the prepared AZA-containing labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 12 hours).[2] Note: Given that 3'-azido nucleosides can act as chain terminators, shorter incubation times are recommended to minimize effects on overall transcription.[3]
-
Cell Harvesting and RNA Extraction: a. After incubation, aspirate the labeling medium. b. Wash the cells twice with ice-cold PBS. c. Proceed immediately to total RNA extraction using TRIzol reagent or a column-based RNA purification kit according to the manufacturer's instructions. d. Resuspend the purified RNA in nuclease-free water and store at -80°C.
Protocol 2: Bioorthogonal Ligation of AZA-labeled RNA via Click Chemistry (CuAAC)
Materials:
-
AZA-labeled total RNA (1-10 µg)
-
Alkyne-biotin or alkyne-fluorophore
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate (B8700270) (freshly prepared)
-
Nuclease-free water
-
RNA purification kit or reagents for ethanol (B145695) precipitation
Procedure:
-
In a nuclease-free microcentrifuge tube, combine the AZA-labeled RNA, alkyne-reporter (e.g., alkyne-biotin), CuSO₄, and THPTA in an appropriate buffer.
-
Initiate the click reaction by adding freshly prepared sodium ascorbate.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
Purify the labeled RNA using an RNA cleanup kit or ethanol precipitation to remove the catalyst and excess reagents.[3]
Mandatory Visualization
Caption: Experimental workflow for AZA metabolic labeling of nascent RNA.
Caption: Potential impact of 3'-deoxyadenosine on TGF-β/BMP signaling.[5]
Discussion and Troubleshooting
Chain Termination: The primary concern with using 3'-azido-nucleosides is the potential for premature termination of transcription.[3] This can lead to the generation of truncated RNA transcripts and may affect cell viability and global gene expression patterns. It is crucial to perform dose-response and time-course experiments to identify the optimal labeling conditions that provide sufficient signal without causing significant cellular stress.
Low Labeling Efficiency: If low incorporation of AZA is observed, consider the following:
-
AZA Concentration: Gradually increase the concentration of AZA in the labeling medium.
-
Labeling Time: Extend the incubation time, keeping in mind the potential for increased chain termination and cytotoxicity.
-
Cellular Uptake and Metabolism: The efficiency of AZA uptake and its conversion to the triphosphate form can vary between cell types. Adenosine deaminase (ADA) can convert 3'-deoxyadenosine to an inactive form, which may affect labeling efficiency.[6]
Downstream Applications:
-
Visualization: AZA-labeled nascent RNA can be visualized in fixed or live cells by click chemistry with a fluorescent alkyne probe, enabling studies of transcription sites and RNA localization.[2]
-
Enrichment and Sequencing: Biotin-alkyne probes allow for the capture of AZA-labeled RNA on streptavidin-coated beads.[3] The enriched nascent RNA can then be subjected to next-generation sequencing (nascent RNA-seq) to provide a transcriptome-wide view of active transcription.[3] Library preparation protocols for sequencing may need to be adapted for potentially fragmented RNA resulting from chain termination.
Cellular Effects: 3'-deoxyadenosine (cordycepin), a closely related compound, has been shown to interfere with cellular signaling pathways. For instance, it can suppress the TGF-β/BMP signaling pathway by reducing the levels of both total and phosphorylated Smad proteins.[5] This effect is primarily due to the transcriptional suppression of Smad genes.[5] The impact of AZA on these and other signaling pathways should be considered when interpreting experimental results.
Conclusion
Metabolic labeling of nascent RNA with this compound offers a promising approach to study the dynamics of transcription. The protocols and considerations outlined in these application notes provide a foundation for researchers to implement this technique. However, due to the limited availability of specific data for AZA, empirical optimization of labeling conditions is essential for successful and reliable results. Careful consideration of the potential for chain termination and other cellular effects will be critical for the accurate interpretation of data obtained using this powerful method.
References
- 1. Determining mRNA Stability by Metabolic RNA Labeling and Chemical Nucleoside Conversion | Springer Nature Experiments [experiments.springernature.com]
- 2. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. RNA sequencing with radioactive chain-terminating ribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blockade of Smad signaling by 3'-deoxyadenosine: a mechanism for its anti-fibrotic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Nascent RNA Sequencing using 3'-Azido-3'-deoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 3'-Azido-3'-deoxyadenosine (3'-Az-A) in nascent RNA sequencing (RNA-seq). This method allows for the specific labeling, capture, and sequencing of newly transcribed RNA, providing a snapshot of transcriptional activity within a cell at a given time. This technique is invaluable for studying gene regulation, RNA processing, and the effects of therapeutic compounds on transcription.
Introduction
Nascent RNA sequencing provides a dynamic view of the transcriptome by capturing RNA molecules as they are being synthesized by RNA polymerases. Traditional RNA-seq methods analyze the total RNA pool, which represents a steady-state accumulation of transcripts and can mask rapid changes in gene expression. By specifically labeling and isolating newly synthesized RNA, researchers can gain insights into transcription rates, co-transcriptional splicing, and the immediate cellular response to various stimuli.
This compound is a modified adenosine (B11128) analog that can be metabolically incorporated into newly transcribed RNA. Once inside the cell, it is converted to its triphosphate form, this compound triphosphate (3'-Az-ATP), by cellular kinases. RNA polymerases then recognize and incorporate 3'-Az-ATP into the growing RNA chain. The key feature of 3'-Az-A is the presence of an azide (B81097) group (-N3) at the 3' position of the ribose sugar, which serves two critical functions:
-
Chain Termination: The absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to the termination of transcription. This results in a pool of 3'-azido-terminated nascent RNA fragments of varying lengths.
-
Bioorthogonal Handle: The azide group is a bioorthogonal chemical handle. It is chemically inert within the cellular environment but can be specifically and efficiently reacted with an alkyne-containing molecule through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry."[1][2][3] This allows for the covalent attachment of a biotin (B1667282) molecule for enrichment or a fluorophore for imaging.
This method offers high specificity and temporal resolution for studying nascent transcription.
Principle of the Method
The workflow for nascent RNA sequencing using this compound involves several key steps:
-
Metabolic Labeling: Cells are incubated with this compound, which is taken up and converted to 3'-Az-ATP. This analog is then incorporated into nascent RNA transcripts by RNA polymerases, leading to chain termination.
-
RNA Isolation: Total RNA is extracted from the cells. This pool contains both pre-existing, unlabeled RNA and the newly synthesized, 3'-azido-terminated nascent RNA.
-
Click Chemistry: The azide groups on the nascent RNA are "clicked" to an alkyne-modified biotin molecule. This reaction is highly specific and efficient, ensuring that only the nascent RNA is biotinylated.
-
Enrichment: The biotinylated nascent RNA is captured and enriched using streptavidin-coated magnetic beads. Unlabeled, pre-existing RNA is washed away.
-
Library Preparation and Sequencing: The enriched nascent RNA is then used as a template for next-generation sequencing (NGS) library preparation. This typically involves adapter ligation, reverse transcription, and PCR amplification. The resulting cDNA library is then sequenced.
Data Presentation
Table 1: Comparison of Nascent RNA Labeling Reagents
| Feature | This compound | 4-thiouridine (4sU) | 5-ethynyluridine (5EU) |
| Mechanism of Labeling | Metabolic incorporation and chain termination | Metabolic incorporation | Metabolic incorporation |
| Chemical Handle | Azide (-N3) | Thiol (-SH) | Alkyne (-C≡CH) |
| Detection/Enrichment | Click chemistry with alkyne-biotin | Thiol-specific biotinylation | Click chemistry with azide-biotin |
| Effect on Transcription | Chain termination | Minimal perturbation | Minimal perturbation |
| Temporal Resolution | High (pulse-labeling) | High (pulse-labeling) | High (pulse-labeling) |
| Reported Labeling Efficiency | Dependent on cell type and incubation time; generally lower than base-modified analogs due to chain termination.[4] | High, approximately 1 in 50-100 uridines incorporated in fibroblasts after 1 hour.[5] | High, widely used for RNA labeling. |
| Potential for Bias | Potential for 3' end bias due to chain termination. | Can introduce T-to-C transitions during reverse transcription after chemical conversion, which can be used for quantification but may affect read mapping. | Minimal reported bias. |
Table 2: Typical Experimental Parameters
| Parameter | Recommended Range | Notes |
| 3'-Az-A Concentration | 50 - 200 µM | Optimal concentration should be determined empirically for each cell type to balance labeling efficiency and potential cytotoxicity. |
| Labeling Time | 15 minutes - 4 hours | Shorter times provide a more precise snapshot of transcription. Longer times increase the yield of labeled RNA but may lead to secondary effects. Due to the chain-terminating nature, shorter incubation times are generally preferred.[4] |
| Cell Density | 70-80% confluency | Cells should be in the logarithmic growth phase for optimal uptake and incorporation of the analog. |
| Click Chemistry Reagents | Copper(II) sulfate (B86663), THPTA, Sodium Ascorbate (for CuAAC) or DBCO/BCN-alkyne (for SPAAC) | SPAAC is preferred for in-cell applications to avoid copper-induced cytotoxicity.[3] |
| Input Total RNA for Enrichment | 10 - 100 µg | The amount depends on the labeling efficiency and the abundance of nascent transcripts. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with this compound
Materials:
-
Cells of interest in culture
-
Complete cell culture medium
-
This compound (stock solution in DMSO, e.g., 100 mM)
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Cell Culture: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of labeling.
-
Prepare Labeling Medium: Prepare fresh cell culture medium containing the desired final concentration of this compound (e.g., 100 µM). Pre-warm the medium to 37°C.
-
Labeling: a. Aspirate the existing medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the pre-warmed labeling medium to the cells. d. Incubate the cells for the desired period (e.g., 30 minutes) at 37°C in a CO2 incubator.
-
Cell Harvesting: a. Aspirate the labeling medium. b. Wash the cells twice with ice-cold PBS. c. Proceed immediately to total RNA isolation.
Protocol 2: Total RNA Isolation
Isolate total RNA from the labeled cells using a standard method, such as TRIzol reagent or a column-based RNA purification kit, according to the manufacturer's instructions. Ensure that the RNA is treated with DNase I to remove any contaminating genomic DNA. The quality and quantity of the isolated RNA should be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
Protocol 3: Biotinylation of Azido-labeled RNA via Click Chemistry (CuAAC)
Materials:
-
Azido-labeled total RNA (10-100 µg)
-
Alkyne-biotin (e.g., Biotin-PEG4-alkyne)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
RNase-free water
-
RNA purification kit
Procedure:
-
In an RNase-free microcentrifuge tube, prepare the following reaction mixture on ice:
-
Azido-labeled total RNA: 10-100 µg
-
Alkyne-biotin (10 mM stock): 2 µL
-
CuSO4 (50 mM stock): 2 µL
-
THPTA (50 mM stock): 2 µL
-
RNase-free water: to a final volume of 90 µL
-
-
Initiate the reaction by adding 10 µL of freshly prepared 100 mM sodium ascorbate.
-
Vortex briefly and incubate the reaction at room temperature for 30 minutes.
-
Purify the biotinylated RNA using an RNA purification kit to remove unreacted components. Elute the RNA in RNase-free water.
Protocol 4: Enrichment of Biotinylated Nascent RNA
Materials:
-
Biotinylated total RNA
-
Streptavidin-coated magnetic beads
-
Binding and wash buffers (high salt, low salt, and non-salt)
-
Elution buffer (containing a reducing agent like DTT if a cleavable linker was used, or a denaturing buffer)
-
Magnetic stand
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads and wash them twice with a high-salt wash buffer according to the manufacturer's protocol.
-
Binding: a. Denature the biotinylated RNA by heating at 65°C for 5 minutes, then place immediately on ice. b. Add the denatured RNA to the washed beads. c. Incubate for 30 minutes at room temperature with gentle rotation to allow the biotinylated RNA to bind to the beads.
-
Washing: a. Place the tube on a magnetic stand and discard the supernatant. b. Wash the beads sequentially with:
- High-salt wash buffer (twice)
- Low-salt wash buffer (once)
- Non-salt wash buffer (once)
-
Elution: a. Resuspend the beads in the appropriate elution buffer. b. Incubate at the recommended temperature to release the nascent RNA from the beads. c. Place the tube on the magnetic stand and collect the supernatant containing the enriched nascent RNA.
-
RNA Purification: Purify the eluted nascent RNA using an RNA purification kit suitable for small amounts of RNA.
Protocol 5: Library Preparation and Sequencing
The enriched nascent RNA can now be used for the preparation of a sequencing library. The specific protocol will depend on the sequencing platform (e.g., Illumina). A general workflow is as follows:
-
RNA Fragmentation: Since 3'-Az-A acts as a chain terminator, the nascent RNA is already fragmented. Further fragmentation is typically not necessary.
-
3' Dephosphorylation and 5' Phosphorylation: Treat the RNA with T4 Polynucleotide Kinase (PNK) to ensure a 5' phosphate (B84403) and a 3' hydroxyl group (after removal of the 3'-azido group, if necessary, though many library prep kits can proceed with the modified 3' end).
-
Adapter Ligation: a. Ligate a 3' sequencing adapter. b. Ligate a 5' sequencing adapter.
-
Reverse Transcription: Synthesize cDNA from the adapter-ligated RNA using a reverse transcriptase.
-
PCR Amplification: Amplify the cDNA library using primers that are complementary to the adapters. The number of PCR cycles should be minimized to avoid amplification bias.
-
Size Selection and Quality Control: Purify the PCR product and select a specific size range for sequencing. Assess the quality and quantity of the final library.
-
Sequencing: Sequence the library on a high-throughput sequencing platform.
Visualization of Workflows and Pathways
Caption: Experimental workflow for nascent RNA sequencing using this compound.
Caption: Cellular mechanism of this compound incorporation into nascent RNA.
References
- 1. sg.idtdna.com [sg.idtdna.com]
- 2. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Labelling of DNA and RNA in the cellular environment by means of bioorthogonal cycloaddition chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 3'-end labeling of RNA with recombinant yeast poly(A) polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 3'-Azido-3'-deoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that has gained significant traction in chemical biology, drug discovery, and materials science.[1][2] This copper-free click chemistry variant enables the covalent conjugation of an azide-functionalized molecule with a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form a stable triazole linkage.[3][4] The reaction proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications involving sensitive biological systems.[5][6]
3'-Azido-3'-deoxyadenosine is a nucleoside analog where the 3'-hydroxyl group of the ribose sugar is replaced by an azide (B81097) group. This modification makes it a valuable building block for introducing an azide handle into oligonucleotides or for use as a standalone molecular probe. This document provides detailed application notes and experimental protocols for performing SPAAC with this compound.
Applications in Research and Drug Development
The conjugation of molecules to this compound via SPAAC opens up a wide range of applications:
-
Oligonucleotide Labeling: Site-specific attachment of fluorescent dyes, biotin, or other reporter molecules to the 3'-terminus of oligonucleotides for use as probes in various molecular biology assays.[7]
-
PROTACs and Targeted Therapies: Synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted drug conjugates where this compound can serve as a versatile linker component.
-
Antiviral and Anticancer Drug Development: Modification of the nucleoside analog to enhance its therapeutic properties or to study its mechanism of action.
-
Bioconjugation: Attachment of peptides, proteins, or other biomolecules to the nucleoside for various applications in chemical biology and diagnostics.[8]
Key Features of SPAAC with this compound
-
Biocompatibility: The absence of a copper catalyst makes it suitable for use in living cells and in vivo.[5]
-
High Specificity: The azide and strained alkyne groups are bioorthogonal and do not cross-react with other functional groups found in biological systems.[6]
-
Favorable Kinetics: The reaction proceeds efficiently at low concentrations and physiological temperatures.[8]
-
Stable Product: The resulting triazole linkage is chemically robust and stable.[6]
Quantitative Data: Reaction Kinetics
The rate of a SPAAC reaction is typically described by a second-order rate constant. While specific kinetic data for the reaction of this compound with all possible strained alkynes is not exhaustively documented, the following table provides representative second-order rate constants for common strained alkynes with a model azide (benzyl azide), which can serve as a useful guide for reaction planning.
| Strained Alkyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| DBCO (Dibenzocyclooctyne) | ~0.1 - 2.0 | [1] |
| BCN (Bicyclo[6.1.0]nonyne) | Varies with stereochemistry, generally fast | [9] |
| DIBO (Dibenzocyclooctynol) | Exceptionally fast | [10] |
| Strained Cycloparaphenylenes | 4.5 x 10⁻⁴ - 9.6 x 10⁻³ | [3] |
Note: The actual reaction rate will depend on the specific reactants, solvent, and temperature.
Experimental Protocols
Protocol 1: General Procedure for SPAAC of this compound with a DBCO-Functionalized Molecule
This protocol describes a general method for the conjugation of this compound with a molecule containing a DBCO group.
Materials:
-
This compound
-
DBCO-functionalized molecule of interest (e.g., DBCO-PEG-Biotin, DBCO-Fluorophore)
-
Anhydrous, amine-free solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), or a mixture of DMSO and water)
-
Reaction vessel (e.g., microcentrifuge tube or small glass vial)
-
Purification supplies (e.g., silica (B1680970) gel for chromatography, HPLC system)
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in the chosen reaction solvent to a final concentration of 10 mM.
-
Dissolve the DBCO-functionalized molecule in the same solvent to a final concentration of 10-15 mM (typically 1.0 to 1.5 molar equivalents relative to the azide).
-
-
Reaction Setup:
-
In a clean reaction vessel, add the desired volume of the this compound solution.
-
To this, add the appropriate volume of the DBCO-functionalized molecule solution.
-
Ensure the final concentration of reactants is suitable to achieve a reasonable reaction rate (typically in the low millimolar range). The final DMSO concentration should be kept as low as possible if aqueous buffers are used, generally below 20%.[6]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (20-25°C) or at 4°C.[6]
-
Reaction times can range from 1 to 24 hours, depending on the reactivity of the specific DBCO reagent and the concentration of the reactants.[8] For many common DBCO reagents, reactions are often complete within 2-4 hours at room temperature.[6]
-
-
Reaction Monitoring (Optional):
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.
-
Alternatively, if the DBCO reagent has a characteristic UV absorbance (around 310 nm), the reaction can be monitored by UV-Vis spectroscopy, observing the decrease in this absorbance over time.[6]
-
-
Purification:
-
Upon completion, the reaction mixture can be purified to isolate the desired triazole conjugate.
-
For small molecule products, purification is typically achieved by silica gel column chromatography or preparative HPLC.
-
The choice of the purification method will depend on the properties of the final conjugate.
-
-
Characterization:
-
The identity and purity of the final product should be confirmed by analytical techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 2: Monitoring SPAAC Reaction Progress using UV-Vis Spectroscopy
This protocol outlines the procedure for monitoring the consumption of a DBCO-containing reagent, which is useful for optimizing reaction times.
Materials:
-
Reaction mixture from Protocol 1
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to measure absorbance at the λmax of the DBCO reagent (typically around 309-310 nm).[1]
-
Use a reference cuvette containing the reaction buffer and this compound to zero the instrument.
-
-
Data Acquisition:
-
Initiate the SPAAC reaction by mixing the this compound and the DBCO-reagent.
-
Immediately transfer a small aliquot of the reaction mixture to a quartz cuvette and record the initial absorbance at the specified wavelength.
-
Continue to record the absorbance at regular time intervals until the value stabilizes, indicating the completion of the reaction.
-
-
Data Analysis:
-
Plot the absorbance values versus time. A decrease in absorbance indicates the consumption of the DBCO reagent and the progress of the reaction.
-
Visualizations
Caption: Experimental workflow for SPAAC with this compound.
Caption: General reaction scheme for SPAAC.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive reagents | Ensure the freshness and proper storage of both the azide and strained alkyne. |
| Low concentration of reactants | Increase the concentration of one or both reactants. | |
| Inappropriate solvent | Ensure the solvent solubilizes both reactants and does not interfere with the reaction. | |
| Short reaction time | Increase the incubation time and monitor the reaction progress. | |
| Presence of side products | Reaction of strained alkyne with other functional groups | While SPAAC is highly specific, some strained alkynes can react with thiols.[11] If working with thiol-containing molecules, consider using a more bioorthogonal strained alkyne or adding a scavenger for thiols. |
| Difficulty in purification | Similar polarity of starting materials and product | Optimize the chromatographic conditions (e.g., solvent gradient, column type). |
| Product instability | Ensure that the purification conditions (e.g., pH, temperature) are compatible with the product's stability. |
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Oligonucleotide Tagging for Copper-Free Click Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Simple Method for Enhancing the Bioorthogonality of Cyclooctyne Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating 3'-Azido-3'-deoxyadenosine into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified nucleotides into oligonucleotides is a cornerstone of modern molecular biology, enabling a wide array of applications in diagnostics, therapeutics, and fundamental research. 3'-Azido-3'-deoxyadenosine, a modified adenosine (B11128) analog, offers a versatile tool for the post-synthesis functionalization of oligonucleotides. The terminal 3'-azide group serves as a chemical handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This allows for the covalent attachment of a diverse range of molecules, including fluorophores, quenchers, biotin, and therapeutic agents, with high fidelity and under mild conditions.
These application notes provide a comprehensive overview of the methods for incorporating this compound into oligonucleotides, both through chemical synthesis and enzymatic reactions. Detailed protocols for the synthesis of 3'-azido-modified oligonucleotides and their subsequent conjugation via click chemistry are provided, along with quantitative data to guide experimental design.
Methods of Incorporation
There are two primary methods for incorporating this compound into oligonucleotides:
-
Chemical Synthesis using Phosphoramidite (B1245037) Chemistry: This method involves the use of a this compound phosphoramidite building block in standard solid-phase oligonucleotide synthesis. This approach allows for the precise placement of the azido (B1232118) modification at the 3'-terminus of the oligonucleotide.
-
Enzymatic Incorporation: This method utilizes DNA polymerases, such as terminal deoxynucleotidyl transferase (TdT) or poly(A) polymerase, to add this compound triphosphate (3'-azido-ddATP) to the 3'-end of a DNA or RNA strand. This technique is particularly useful for labeling existing oligonucleotides or for applications where chemical synthesis is not feasible.
Data Presentation
Table 1: Phosphoramidite Coupling Efficiency
The efficiency of the coupling step in solid-phase synthesis is critical for achieving a high yield of the full-length oligonucleotide. While specific data for this compound phosphoramidite is not extensively published, the coupling efficiency of phosphoramidites in general is consistently high.
| Phosphoramidite Type | Average Coupling Efficiency (%) | Reference |
| Standard Deoxynucleoside Phosphoramidites | >99 | [1] |
| This compound Phosphoramidite | >98 (expected) | Inferred from standard phosphoramidite chemistry |
Note: The expected coupling efficiency for this compound phosphoramidite is based on the high efficiency of standard phosphoramidite chemistry. Actual efficiency may vary depending on the synthesizer, reagents, and protocol used.
Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Yields
The CuAAC reaction is known for its high efficiency and quantitative yields.
| Oligonucleotide Substrate | Alkyne-Modified Partner | Reaction Conditions | Yield (%) | Reference |
| 3'-Azido-Oligonucleotide | 5'-Hexynyl-Oligonucleotide | CuSO₄, Sodium Ascorbate (B8700270), TBTA, aq. buffer, rt, 1-4h | >95 | Inferred from multiple sources |
| 3'-Azido-Oligonucleotide | Alkyne-Fluorophore | CuSO₄, Sodium Ascorbate, THPTA, aq. buffer, rt, 1-2h | Near Quantitative | Inferred from multiple sources |
| 3'-Azido-Oligonucleotide | Alkyne-Biotin | CuSO₄, Sodium Ascorbate, TBTA, aq. buffer, rt, 1-4h | >95 | Inferred from multiple sources |
TBTA: Tris(benzyltriazolylmethyl)amine, THPTA: Tris(3-hydroxypropyltriazolylmethyl)amine
Table 3: Enzymatic Incorporation of 3'-Azido-ddATP
Various DNA polymerases can incorporate 3'-azido-ddATP. The efficiency of incorporation can vary depending on the enzyme and reaction conditions.
| Enzyme | Substrate | Reaction Conditions | Incorporation Efficiency | Reference |
| Terminal deoxynucleotidyl Transferase (TdT) | ssDNA | CoCl₂, buffer, 37°C | High | [2] |
| Poly(A) Polymerase | RNA | MnCl₂, buffer, 37°C | High | [2] |
| T7 RNA Polymerase | DNA template | MgCl₂, buffer, 37°C | Moderate | [2] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a 3'-Azido-Terminated Oligonucleotide
This protocol outlines the steps for synthesizing an oligonucleotide with a 3'-terminal azido modification using an automated DNA synthesizer.
Materials:
-
This compound controlled pore glass (CPG) solid support
-
Standard deoxynucleoside phosphoramidites (dA, dC, dG, T)
-
Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)
-
Capping solutions (Cap A and Cap B)
-
Oxidizer solution (Iodine in THF/Water/Pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Anhydrous acetonitrile
-
Ammonium (B1175870) hydroxide (B78521) solution
-
Automated DNA synthesizer
Procedure:
-
Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence. Install the this compound CPG column as the starting support.
-
Synthesis Cycle: The automated synthesis proceeds through a series of repeated cycles for each nucleotide addition:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-bound nucleoside with the deblocking solution.
-
Coupling: The next phosphoramidite in the sequence is activated by the activator solution and coupled to the free 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizer solution.
-
-
Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group is removed.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation in ammonium hydroxide solution at 55°C for 8-12 hours.
-
Purification: The crude oligonucleotide is purified by reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).
-
Quantification: The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate an alkyne-modified molecule to a 3'-azido-terminated oligonucleotide.
Materials:
-
3'-Azido-terminated oligonucleotide
-
Alkyne-modified molecule (e.g., alkyne-fluorophore, alkyne-biotin)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Nuclease-free water
-
DMSO (if required to dissolve the alkyne-modified molecule)
-
Reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0)
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of the 3'-azido-oligonucleotide in nuclease-free water.
-
Prepare a 100 mM stock solution of the alkyne-modified molecule in DMSO or water.
-
Prepare a 100 mM stock solution of CuSO₄ in nuclease-free water.
-
Prepare a 500 mM stock solution of sodium ascorbate in nuclease-free water (prepare fresh).
-
Prepare a 50 mM stock solution of TBTA in DMSO or THPTA in nuclease-free water.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
3'-Azido-oligonucleotide (to a final concentration of 100 µM)
-
Reaction buffer
-
Alkyne-modified molecule (2-5 equivalents relative to the oligonucleotide)
-
TBTA or THPTA (1 equivalent relative to CuSO₄)
-
CuSO₄ (to a final concentration of 1 mM)
-
-
Initiate the Reaction: Add sodium ascorbate to a final concentration of 5 mM.
-
Incubation: Mix the reaction gently and incubate at room temperature for 1-4 hours, protected from light if using a light-sensitive molecule.
-
Purification: Purify the conjugated oligonucleotide using ethanol (B145695) precipitation, size-exclusion chromatography, or HPLC to remove excess reagents.
Protocol 3: Enzymatic 3'-End Labeling with 3'-Azido-ddATP
This protocol describes the labeling of an oligonucleotide at its 3'-end using Terminal deoxynucleotidyl Transferase (TdT) and 3'-azido-ddATP.
Materials:
-
Oligonucleotide to be labeled (primer)
-
This compound-5'-triphosphate (3'-azido-ddATP)
-
Terminal deoxynucleotidyl Transferase (TdT)
-
TdT reaction buffer (containing CoCl₂)
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
Oligonucleotide (10 pmol)
-
TdT reaction buffer (1X final concentration)
-
3'-azido-ddATP (1 mM final concentration)
-
Nuclease-free water to a final volume of 19 µL.
-
-
Enzyme Addition: Add 1 µL of TdT (e.g., 20 units).
-
Incubation: Mix gently and incubate at 37°C for 1-2 hours.
-
Enzyme Inactivation: Inactivate the TdT by heating at 70°C for 10 minutes.
-
Purification: The labeled oligonucleotide can be used directly for click chemistry or purified using ethanol precipitation or a suitable spin column to remove unincorporated 3'-azido-ddATP.
Visualizations
Caption: Workflow for incorporating this compound and subsequent conjugation.
Caption: Using 3'-azido-oligonucleotides in a pull-down assay to identify protein binding partners.[3]
Caption: Principle of a FRET-based assay using a 3'-azido-oligonucleotide probe.[4][5][6]
Applications in Research and Drug Development
The ability to introduce a versatile chemical handle at the 3'-terminus of an oligonucleotide opens up a wide range of applications:
-
Fluorescent Labeling: The attachment of fluorescent dyes is crucial for various applications, including fluorescence in situ hybridization (FISH), real-time PCR probes, and fluorescence resonance energy transfer (FRET) assays for studying nucleic acid conformation and interactions.[4][5][6]
-
Biotinylation for Affinity Purification: Biotin can be conjugated to the 3'-azido group, enabling the use of the oligonucleotide as a probe in pull-down assays to isolate and identify interacting proteins or other nucleic acids.[3] This is a powerful tool for elucidating cellular pathways and identifying potential drug targets.
-
Conjugation of Therapeutic Payloads: The click chemistry approach allows for the attachment of small molecule drugs, peptides, or other therapeutic moieties to antisense oligonucleotides or siRNAs. This can enhance their therapeutic efficacy, improve their pharmacokinetic properties, or enable targeted delivery.
-
Surface Immobilization: 3'-Azido-modified oligonucleotides can be "clicked" onto alkyne-functionalized surfaces, such as microarrays or nanoparticles, for the development of diagnostic platforms and biosensors.
-
Construction of Complex Nucleic Acid Architectures: The high efficiency and orthogonality of the click reaction make it an ideal tool for the construction of complex DNA and RNA nanostructures.
Conclusion
The incorporation of this compound into oligonucleotides provides a robust and versatile platform for their functionalization. Both chemical synthesis and enzymatic labeling methods are well-established and offer researchers the flexibility to design and create custom-modified oligonucleotides for a wide range of applications in basic research, diagnostics, and drug development. The high efficiency and biocompatibility of the subsequent click chemistry conjugation make this a powerful tool in the molecular sciences.
References
- 1. sg.idtdna.com [sg.idtdna.com]
- 2. 3'-Azido-2',3'-ddATP [baseclick.eu]
- 3. What is Pull-Down Assay Technology? - Creative Proteomics [creative-proteomics.com]
- 4. A FRET-based screening assay for nucleic acid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FRET-based dual-labeled oligonucleotide probes detect target DNA by probing a minor groove environment - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes: 3'-Azido-3'-deoxyadenosine as a Transcriptional Chain Terminator
Introduction
3'-Azido-3'-deoxyadenosine (3'-Azido-dA) is a nucleoside analogue that functions as a potent chain terminator in nucleic acid synthesis. Following intracellular phosphorylation to its active triphosphate form, this compound triphosphate (3'-Azido-dATP), it is recognized and incorporated by various RNA polymerases. The key structural modification, an azido (B1232118) group (-N₃) at the 3' position of the ribose sugar instead of the hydroxyl group (-OH), makes the formation of a subsequent 3'-5' phosphodiester bond impossible. This inability to extend the nucleic acid chain results in the termination of transcription. This property makes 3'-Azido-dA and its derivatives valuable tools in molecular biology for studying transcription processes and as potential therapeutic agents with antiviral and antiproliferative properties.[1][2][3]
Mechanism of Action
The mechanism of action for 3'-Azido-dA as a chain terminator involves a multi-step process within the cell or in an in vitro system:
-
Phosphorylation: 3'-Azido-dA is phosphorylated by cellular kinases to its active 5'-triphosphate form, 3'-Azido-dATP.[3]
-
Competition and Incorporation: 3'-Azido-dATP competes with the natural substrate, adenosine (B11128) triphosphate (ATP), for the active site of RNA polymerase.
-
Chain Termination: Once incorporated into the growing RNA strand opposite a thymine (B56734) (or uracil) base in the DNA template, the 3'-azido group prevents the catalytic addition of the next nucleotide. The absence of the 3'-hydroxyl group halts the formation of the phosphodiester backbone, leading to the premature termination of transcription.[1]
References
Application Notes: 3'-Azido-3'-deoxyadenosine for Studying RNA Dynamics in Living Cells
Introduction
The study of RNA dynamics, including transcription, processing, and decay, is fundamental to understanding gene expression. Metabolic labeling with modified nucleosides offers a powerful method to distinguish newly synthesized RNA from the pre-existing pool. 3'-Azido-3'-deoxyadenosine (3'-Azido-dAd) is an adenosine (B11128) analog that contains a bioorthogonal azide (B81097) group.[1] This modification allows the nucleoside to be incorporated into nascent RNA transcripts by cellular RNA polymerases. The azide handle is small, generally well-tolerated by cells, and enables selective detection and isolation of the newly synthesized RNA through a highly specific and efficient copper(I)-catalyzed cycloaddition reaction known as "click chemistry".[1][2][3] This technique provides a non-radioactive alternative for tracking RNA synthesis and can be coupled with various downstream applications, including fluorescence imaging, affinity purification, and next-generation sequencing.[1]
Principle of the Method
The methodology involves a two-step process. First, living cells are incubated with 3'-Azido-dAd, which is taken up by the cells and converted into its triphosphate form. This azido-modified nucleotide is then used by RNA polymerases as a substrate for transcription, leading to its incorporation into newly made RNA. The second step involves the specific chemical ligation of the azide-modified RNA to a probe molecule containing a terminal alkyne.[3] This "click reaction" can be used to attach fluorophores for microscopic visualization or biotin (B1667282) for affinity capture and subsequent analysis, such as RNA sequencing (nascent-RNA-seq).[1] Studies have shown that azide-modified adenosine analogues can be robustly incorporated into cellular RNA.[4]
Applications
-
Visualizing Nascent RNA: Spatially and temporally resolve newly transcribed RNA within single cells.
-
Quantifying Transcription Rates: Measure global changes in RNA synthesis in response to stimuli.
-
Nascent RNA-Sequencing (nascent-RNA-seq): Identify and quantify the actively transcribed portion of the genome at a specific time point.[1]
-
RNA-Protein Interaction Studies: Combined with crosslinking techniques, this method can identify proteins in close proximity to newly synthesized RNA.[1]
Quantitative Data Summary
Successful metabolic labeling depends on factors such as cell type, metabolic activity, and the specific experimental goals. The following table summarizes key quantitative parameters derived from studies using azido-nucleosides for RNA labeling. Researchers should perform initial optimization experiments (e.g., concentration and time-course titrations) for their specific cell system.
| Parameter | Value/Range | Cell Type/Context | Notes | Source |
| 3'-Azido-dAd Concentration | 1 mM | General Cell Culture | Found to be robustly incorporated at this concentration. | [4] |
| As low as 100 µM | General Cell Culture | Still shows detectable incorporation, though less robust than 1 mM. | [4] | |
| Incubation Time | 30 minutes - 12 hours | General Cell Culture | Robust incorporation was observed within 30 minutes, with signals increasing over time. | [4] |
| Cytotoxicity (IC50) | > 1 mM | General Cell Culture | No significant difference in cell viability was observed compared to control cells at 1 mM. | [4] |
| 55 µM (for AZT) | HCT-8 (colon tumor) | Data for the related compound 3'-azido-3'-deoxythymidine (AZT) after 5-day exposure. | [5] | |
| Click Chemistry: Azide Concentration | 1.5x oligonucleotide conc. | In vitro reaction | Recommended for labeling purified alkyne-modified oligonucleotides. | [6] |
| Click Chemistry: CuSO₄ Concentration | 1 mM | In situ reaction (cells) | Used for staining fixed cells. | [3] |
| Click Chemistry: Ascorbic Acid Conc. | 100 mM | In situ reaction (cells) | Used as a reducing agent to generate Cu(I) in situ. | [3] |
Experimental Workflows and Mechanisms
Caption: Overall experimental workflow for studying RNA dynamics.
Caption: Mechanism of 3'-Azido-dAd incorporation and detection.
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA in Cell Culture
This protocol describes the introduction of 3'-Azido-dAd into the RNA of cultured mammalian cells.
Materials:
-
Cells of interest in logarithmic growth phase
-
Complete cell culture medium
-
This compound (3'-Azido-dAd) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates or flasks to ensure they are sub-confluent (logarithmic growth phase) at the time of labeling.[1]
-
Prepare Labeling Medium: Just before use, thaw the 3'-Azido-dAd stock solution. Dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration (e.g., 100 µM to 1 mM). Mix thoroughly.
-
Labeling: Aspirate the existing medium from the cells. Wash the cells once with pre-warmed PBS.[1] Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to 12 hours) under standard culture conditions (37°C, 5% CO₂). The optimal time will depend on the turnover rate of the RNA species of interest.
-
Harvesting for RNA Isolation:
-
Aspirate the labeling medium.
-
Wash cells once with ice-cold PBS.
-
Lyse the cells directly on the plate using a suitable lysis buffer for RNA extraction (e.g., TRIzol or buffer from a commercial RNA purification kit).[7]
-
Proceed immediately to RNA isolation according to the manufacturer's protocol. Samples can often be stored in lysis buffer at -80°C.
-
Protocol 2: Click Chemistry Reaction for Labeled RNA
This protocol is for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate a reporter molecule (fluorophore or biotin) to the azide-labeled RNA. This can be performed in situ on fixed cells for imaging or in vitro on purified RNA for enrichment.
A) In Situ Click Reaction for Fluorescence Imaging
Materials:
-
Azide-labeled cells on coverslips
-
PBS
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS
-
Click Staining Solution (prepare fresh):
-
100 mM Tris (pH 8.5)
-
1 mM CuSO₄
-
20 µM Alkyne-fluorophore
-
100 mM Ascorbic acid
-
-
Nuclease-free water
Procedure:
-
Fixation: After metabolic labeling, wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Click Reaction: Wash cells three times with PBS. Add the freshly prepared click staining solution to cover the cells. Incubate for 1 hour at room temperature in the dark.[3]
-
Final Washes: Wash three times with PBS. The coverslips can now be mounted with an appropriate mounting medium containing a nuclear counterstain (e.g., DAPI) for fluorescence microscopy.
B) In Vitro Click Reaction for Biotinylation of Purified RNA
Materials:
-
Purified total RNA containing azide-labeled transcripts (up to 80 µg)
-
Alkyne-Biotin (e.g., Biotin-PEG4-Alkyne) stock (10 mM in DMSO)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock (100 mM in water)[8]
-
Copper(II) Sulfate (CuSO₄) stock (20 mM in water)[8]
-
Sodium Ascorbate stock (300 mM in water, prepare fresh)[8]
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a nuclease-free microfuge tube, combine the following in order:
-
Purified azide-RNA (in nuclease-free water)
-
Alkyne-Biotin (to a final concentration of ~50 µM)
-
THPTA (to a final concentration of 5 mM)
-
CuSO₄ (to a final concentration of 1 mM)
-
-
Initiate Reaction: Add Sodium Ascorbate to a final concentration of 20 mM to initiate the reaction.[8] Vortex briefly to mix.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
RNA Purification: After the reaction, purify the biotinylated RNA from excess reagents using an RNA cleanup kit or by ethanol/isopropanol precipitation.[9] The labeled RNA is now ready for enrichment.
Protocol 3: Enrichment of Labeled RNA and Library Preparation for Sequencing
This protocol describes the capture of biotinylated nascent RNA and its preparation for next-generation sequencing.
Materials:
-
Biotinylated total RNA
-
Streptavidin-coated magnetic beads
-
Bead wash and binding buffers
-
Elution buffer
-
RNA fragmentation buffer
-
Standard RNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA)
Procedure:
-
Bead Preparation: Wash streptavidin magnetic beads according to the manufacturer's instructions to equilibrate them in a high-salt binding buffer.
-
RNA Binding: Denature the biotinylated RNA by heating at 65°C for 5 minutes, then place immediately on ice. Add the denatured RNA to the prepared beads and incubate for 30 minutes at room temperature with rotation to allow binding.
-
Washing: Place the tube on a magnetic stand to capture the beads. Discard the supernatant which contains unlabeled, pre-existing RNA. Wash the beads extensively with a series of high- and low-salt wash buffers to remove non-specifically bound RNA.
-
Elution: Elute the captured nascent RNA from the beads using an appropriate elution buffer (e.g., containing DTT to cleave a disulfide linker, or by enzymatic release).
-
Library Preparation:
-
The enriched nascent RNA is typically of low quantity and may be fragmented from the isolation process.
-
Proceed with an RNA-seq library preparation protocol suitable for low-input and fragmented RNA.[10][11] This generally involves:
-
Fragmentation (if necessary): Further fragment the RNA to the desired size for sequencing.[12]
-
Reverse Transcription: Synthesize first-strand cDNA using random primers.[12]
-
Second-Strand Synthesis: Generate double-stranded cDNA.[12]
-
Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.[10]
-
PCR Amplification: Amplify the library to generate sufficient material for sequencing.
-
-
-
Sequencing: Quantify and pool the libraries for sequencing on a compatible platform.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3'-Azido-3'-deoxythymidine cytotoxicity and metabolism in the human colon tumor cell line HCT-8 [pubmed.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 10. RNA Library Preparation [illumina.com]
- 11. NGSライブラリー調製 [sigmaaldrich.com]
- 12. yeasenbio.com [yeasenbio.com]
Troubleshooting & Optimization
troubleshooting low efficiency of 3'-Azido-3'-deoxyadenosine incorporation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the incorporation of 3'-Azido-3'-deoxyadenosine (AzDA) for subsequent bio-orthogonal labeling applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AzDA) and how does it work?
A1: this compound (AzDA) is a modified nucleoside analog of adenosine. It is designed to be incorporated into newly synthesized DNA by cellular polymerases. The key feature of AzDA is the 3'-azido group, which serves two main purposes: it acts as a chain terminator, preventing further DNA elongation, and it provides a bio-orthogonal handle for "click chemistry" reactions. This allows for the specific labeling and detection of DNA synthesis.
Q2: What is the primary application of AzDA?
A2: The primary application of AzDA is in the metabolic labeling of newly synthesized DNA. After incorporation, the azide (B81097) group can be covalently linked to a variety of reporter molecules (e.g., fluorophores, biotin) that contain an alkyne group, via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC). This enables the visualization and quantification of DNA replication in cells.
Q3: Is AzDA cytotoxic?
A3: Yes, like many nucleoside analogs, AzDA can be cytotoxic, especially at high concentrations or with prolonged exposure. Its chain-terminating properties can lead to cell cycle arrest and apoptosis.[1] The cytotoxicity is often dose-dependent, and it is crucial to determine the optimal concentration that allows for sufficient incorporation without causing excessive cell death in your specific cell line.[2]
Q4: What are the key steps in a typical AzDA labeling experiment?
A4: A typical workflow involves:
-
Cell Culture: Seeding and culturing the cells of interest.
-
AzDA Labeling: Incubating the cells with AzDA for a specific duration to allow for its incorporation into DNA.
-
Cell Fixation and Permeabilization: Preparing the cells for the click chemistry reaction.
-
Click Reaction: Reacting the incorporated azide with an alkyne-containing reporter molecule.
-
Washing and Detection: Removing excess reagents and visualizing the labeled cells, typically via fluorescence microscopy or flow cytometry.
Troubleshooting Guide: Low Incorporation Efficiency
This guide addresses common issues leading to low or no signal in AzDA labeling experiments.
Problem 1: Weak or No Fluorescence Signal
Possible Cause 1: Suboptimal AzDA Concentration
-
Suggestion: The concentration of AzDA is critical. Too low, and the incorporation will be insufficient for detection. Too high, and it can lead to cytotoxicity, which also reduces the overall signal.
-
Action: Perform a dose-response experiment to determine the optimal AzDA concentration for your cell line. A typical starting range is 1-10 µM, but this can vary.
Possible Cause 2: Insufficient Incubation Time
-
Suggestion: The duration of AzDA exposure needs to be long enough to allow for significant incorporation during DNA synthesis.
-
Action: Optimize the incubation time. This can range from a few hours to overnight, depending on the cell cycle length of your cell line.
Possible Cause 3: Low Rate of DNA Synthesis
-
Suggestion: AzDA is incorporated during DNA replication. If your cells are quiescent, confluent, or cell-cycle arrested, there will be minimal DNA synthesis and therefore low incorporation.
-
Action: Ensure your cells are in the logarithmic growth phase. If applicable, consider using a mitogenic stimulus to synchronize the cells and enrich for the S-phase population.
Possible Cause 4: Issues with the Click Reaction
-
Suggestion: The problem may lie with the detection step rather than the incorporation itself. The copper(I)-catalyzed click reaction is sensitive to oxidation and requires all components to be fresh and at the correct concentrations.
-
Action:
-
Use freshly prepared catalyst solutions. The Cu(I) catalyst can be generated from Cu(II) salts (like CuSO₄) using a reducing agent such as sodium ascorbate.[3]
-
Ensure the alkyne-fluorophore conjugate is of high quality and used at the recommended concentration.
-
Verify that the click reaction buffer is correctly prepared and at the optimal pH.
-
Problem 2: High Background Signal
Possible Cause 1: Non-specific Staining
-
Suggestion: The fluorescent probe may be binding non-specifically to cellular components.
-
Action:
-
Increase the number and stringency of wash steps after the click reaction.
-
Include a "no-AzDA" control (cells not treated with AzDA but subjected to the entire click reaction and staining protocol) to assess the level of background staining.
-
Consider using a blocking agent in your buffers.
-
Possible Cause 2: Copper-Induced Artifacts
-
Suggestion: In CuAAC, the copper catalyst can sometimes lead to artifacts or increased background.
-
Action:
-
Optimize the copper concentration to the lowest effective level.
-
Ensure thorough washing after the click reaction to remove all residual copper.
-
As an alternative, consider using a copper-free click chemistry approach, such as SPAAC, which utilizes strained cyclooctynes (e.g., DBCO).[4]
-
Problem 3: High Cytotoxicity
Possible Cause 1: AzDA Concentration is Too High
-
Suggestion: As a DNA chain terminator, AzDA can be toxic.
-
Action: Reduce the concentration of AzDA and/or shorten the incubation time. Perform a cell viability assay (e.g., MTS or trypan blue exclusion) in parallel with your dose-response experiment.
Possible Cause 2: Solvent Toxicity
-
Suggestion: The solvent used to dissolve AzDA (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Action: Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.1%).
Quantitative Data Summary
The following table provides a summary of typical concentration ranges and incubation times for AzDA labeling experiments. These are starting points and should be optimized for your specific cell type and experimental goals.
| Parameter | Recommended Range | Notes |
| AzDA Concentration | 1 - 25 µM | Higher concentrations may be cytotoxic. Optimization is critical. |
| Incubation Time | 2 - 24 hours | Dependent on the cell cycle length. |
| Cell Seeding Density | 50-70% confluency | Cells should be in the logarithmic growth phase for active DNA synthesis. |
| CuSO₄ Concentration | 100 - 500 µM | For CuAAC click chemistry. |
| Sodium Ascorbate | 1 - 5 mM | Used as a reducing agent in CuAAC. |
| Alkyne-Fluorophore | 1 - 10 µM | Concentration depends on the specific probe. |
Experimental Protocols
Protocol 1: AzDA Metabolic Labeling of Adherent Cells
-
Cell Seeding: Seed adherent cells on coverslips in a multi-well plate at a density that will ensure they are in the logarithmic growth phase (50-70% confluency) at the time of labeling. Allow cells to adhere overnight.
-
AzDA Preparation: Prepare a stock solution of AzDA (e.g., 10 mM in DMSO).
-
Labeling: Dilute the AzDA stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 10 µM). Remove the old medium from the cells and add the AzDA-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 4 hours) at 37°C in a CO₂ incubator.
-
Fixation: Wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Proceed to Click Chemistry: Wash the cells three times with PBS before proceeding with the click reaction protocol.
Protocol 2: Copper-Catalyzed Click Reaction (CuAAC)
This protocol should be performed on fixed and permeabilized cells.
-
Prepare Click Reaction Cocktail: For each sample, prepare the following cocktail immediately before use. (Volumes can be scaled as needed).
-
170 µL PBS
-
10 µL Alkyne-fluorophore (e.g., 200 µM stock)
-
10 µL Sodium Ascorbate (e.g., 100 mM stock, freshly prepared)
-
10 µL Copper(II) Sulfate (CuSO₄) (e.g., 20 mM stock)
-
-
Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining (Optional): If desired, counterstain the nuclei with a DNA dye like DAPI.
-
Imaging: Mount the coverslips on microscope slides and proceed with fluorescence imaging.
Visualizations
Caption: Experimental workflow for AzDA labeling and detection.
Caption: Troubleshooting decision tree for low signal.
Caption: Cellular uptake and activation of AzDA.
References
minimizing cytotoxicity of 3'-Azido-3'-deoxyadenosine in cell culture
Disclaimer: 3'-Azido-3'-deoxyadenosine is a nucleoside analog for which specific cytotoxicity and mitigation data in cell culture is limited in publicly available literature. The following troubleshooting guides, FAQs, and protocols are primarily based on data from its close and extensively studied analog, 3'-azido-3'-deoxythymidine (AZT or Zidovudine). The mechanisms of cytotoxicity are presumed to be highly similar. Researchers should use this information as a guide and optimize experimental conditions for their specific cell lines and research questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: The cytotoxicity of this compound, much like its analog AZT, is believed to stem from several mechanisms:
-
DNA Chain Termination: It is intracellularly phosphorylated to its triphosphate form. This active metabolite competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for incorporation into newly synthesized DNA by DNA polymerases. Once incorporated, the 3'-azido group prevents the formation of the next phosphodiester bond, leading to DNA chain termination and cell cycle arrest.
-
Mitochondrial Toxicity: The triphosphate form can inhibit mitochondrial DNA (mtDNA) polymerase γ, the enzyme solely responsible for replicating and repairing mtDNA. This inhibition can lead to mtDNA depletion, impaired oxidative phosphorylation, increased production of reactive oxygen species (ROS), and ultimately, cellular dysfunction and apoptosis.
-
Inhibition of Glycosylation: The monophosphate form of the analog can competitively inhibit the transport of pyrimidine-sugar nucleotide donors into the Golgi apparatus, which can disrupt protein glycosylation, a critical post-translational modification.[1]
Q2: My cells show high cytotoxicity even at low concentrations of this compound. What are the possible reasons?
A2: Unexpectedly high cytotoxicity can be due to several factors:
-
High Cellular Uptake and Phosphorylation: The cell line you are using may have high levels of nucleoside transporters and kinases that efficiently convert the compound to its active triphosphate form.
-
Mitochondrial Sensitivity: Your cells may be particularly reliant on mitochondrial respiration and thus more sensitive to the effects of mtDNA polymerase γ inhibition.
-
Low Endogenous dNTP Pools: Cells with lower natural pools of deoxyadenosine triphosphate (dATP) may be more susceptible to the competitive incorporation of the analog.
-
Compound Stability and Purity: Ensure the purity and stability of your compound stock. Degradation products could have higher toxicity.
Q3: I am not observing the expected cytotoxic effect. What could be wrong?
A3: A lack of cytotoxicity could be due to:
-
Inefficient Cellular Uptake or Phosphorylation: The cell line may have low expression of the necessary nucleoside transporters or kinases.
-
Rapid Drug Efflux: Some cell lines express efflux pumps that can actively remove the compound from the cell.
-
Cell Line Resistance: If you are using a continuous culture, the cells may have developed resistance over time. It is advisable to periodically restart from a frozen stock.
-
Assay Sensitivity: The cytotoxicity assay you are using may not be sensitive enough to detect subtle changes in cell viability. Consider using a more sensitive assay or extending the incubation time.
Q4: Can I reduce the cytotoxicity of this compound without affecting its intended biological activity?
A4: This is a significant challenge in drug development. Some strategies that have been explored for nucleoside analogs include:
-
Co-treatment with Protective Agents: Supplementation with deoxynucleosides may help to replenish the natural dNTP pools and reduce the competitive incorporation of the analog.[2][3][4] Antioxidants may help to mitigate cytotoxicity caused by increased reactive oxygen species (ROS).
-
Dose Optimization: Carefully titrating the concentration to the lowest effective dose can minimize off-target effects.
-
Pulsed Dosing: Exposing cells to the compound for shorter periods followed by a recovery phase may be less toxic than continuous exposure.
Troubleshooting Guides
High Variability in Cytotoxicity Results
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Use a cell counter to ensure a uniform number of cells are seeded in each well. |
| Inaccurate drug concentration | Prepare fresh drug dilutions for each experiment from a validated stock solution. |
| Microbial contamination | Regularly check cultures for any signs of contamination (e.g., changes in media color, turbidity, microscopy). |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
Unexpectedly Low Cytotoxicity
| Potential Cause | Troubleshooting Step |
| Inefficient cellular uptake or phosphorylation | Use a different cell line known to have high expression of relevant nucleoside transporters and kinases. |
| Rapid degradation of the compound | Consider replenishing the medium with a fresh compound during long-term experiments. |
| Cell line has developed resistance | If using a continuous culture, periodically restart from a frozen stock. |
| Assay endpoint is not appropriate | Consider using a more sensitive cytotoxicity assay or a different time point for measurement. |
Quantitative Data Summary
The following table summarizes the 50% cytotoxic concentration (CC50) or 50% inhibitory concentration (IC50) values for the related compound, 3'-azido-3'-deoxythymidine (AZT), in various human cell lines. This data is provided as a reference, and the values for this compound may differ.
| Cell Line | Assay Duration | IC50 / CC50 (µM) | Reference |
| HCT-8 (human colon tumor) | 5 days | 55 | [5] |
| HL-60 (human promyelocytic leukemia) | Not specified | 670 | [6] |
| H-9 (human T-cell lymphoma) | Not specified | 100 | [6] |
| K-562 (human chronic myelogenous leukemia) | Not specified | 100 | [6] |
| CEM (human T-lymphoblastoid) | Not specified | 350 | [7] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells in culture
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the existing medium from the cells and replace it with the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO at the same concentration as the highest compound dilution).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the treatment period, add 10 µL of the MTT stock solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Measurement of Mitochondrial DNA (mtDNA) Content
This protocol uses quantitative PCR (qPCR) to determine the relative amount of mtDNA compared to nuclear DNA (nDNA).
Materials:
-
Cells treated with this compound and control cells
-
DNA isolation kit
-
qPCR primers for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M)
-
qPCR master mix (e.g., SYBR Green)
-
Real-time PCR instrument
Procedure:
-
DNA Isolation: Harvest approximately 2 x 10^6 cells for each condition and isolate total genomic DNA using a commercial kit according to the manufacturer's protocol.
-
qPCR Setup: Prepare qPCR reactions for both the mitochondrial and nuclear gene targets for each DNA sample. Include no-template controls.
-
qPCR Run: Perform the qPCR using a real-time PCR instrument.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample.
-
Calculate the ΔCt for each sample: ΔCt = Ct(nuclear gene) - Ct(mitochondrial gene).
-
Calculate the relative mtDNA content using the 2^ΔCt method. A decrease in this value in treated cells compared to control cells indicates mtDNA depletion.
-
Visualizations
Caption: Hypothesized cytotoxic pathways of this compound.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity results.
References
- 1. 3'-Azido-3'-deoxythymidine potently inhibits protein glycosylation. A novel mechanism for AZT cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Nucleoside supplements as treatments for mitochondrial DNA depletion syndrome [frontiersin.org]
- 3. Nucleoside supplements as treatments for mitochondrial DNA depletion syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro supplementation with deoxynucleoside monophosphates rescues mitochondrial DNA depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3'-Azido-3'-deoxythymidine cytotoxicity and metabolism in the human colon tumor cell line HCT-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 3'-azido-3'-deoxythymidine on the deoxynucleotide triphosphate pools of cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biomol.com [biomol.com]
preventing degradation of 3'-Azido-3'-deoxyadenosine during experiments
Welcome to the technical support center for 3'-Azido-3'-deoxyadenosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation of this compound during experiments and to troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a purine (B94841) nucleoside analog. It serves as a crucial tool in various biochemical and pharmaceutical research areas. Its primary applications include its role as a click chemistry reagent, where the azide (B81097) group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. These reactions are instrumental in bioconjugation, labeling, and functionalizing nucleic acids. Additionally, as a nucleoside analog, it can be used in studies related to DNA synthesis inhibition and has potential applications in antiviral and anticancer research.
Q2: What are the main factors that contribute to the degradation of this compound?
The stability of this compound can be compromised by several factors, including:
-
pH: The compound is susceptible to degradation in acidic conditions. Hydrolysis of the glycosidic bond can occur at low pH, leading to the release of the adenine (B156593) base.
-
Temperature: Elevated temperatures can accelerate degradation pathways. Long-term storage at room temperature or higher is not recommended.
-
Light Exposure: Like many nucleoside analogs, prolonged exposure to light, particularly UV light, can lead to photodegradation.
-
Presence of Reducing Agents: The azide group can be sensitive to reduction by certain chemical reagents.
-
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles of stock solutions can lead to degradation and should be avoided.
Q3: How should I properly store this compound?
To ensure the long-term stability of this compound, follow these storage guidelines:
-
Solid Form: Store the lyophilized powder at -20°C or lower in a tightly sealed, light-protected container.
-
Stock Solutions: Prepare stock solutions in a suitable solvent like anhydrous DMSO. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -80°C. For stock solutions in DMSO, a storage period of up to 6 months at -80°C and 1 month at -20°C is recommended.[1]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected experimental results.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound stock solution. | Prepare fresh stock solutions before each experiment. If using a previously prepared stock, verify its integrity using analytical methods like HPLC. Avoid using stock solutions that have undergone multiple freeze-thaw cycles. |
| Incorrect concentration of the working solution. | Re-verify the concentration of your stock solution. Ensure complete dissolution of the compound when preparing solutions. Use calibrated pipettes for accurate dilutions. |
| Interaction with other reagents in the experimental setup. | Be mindful of the compatibility of this compound with other reagents, particularly strong reducing agents that could react with the azide group. |
| pH of the experimental buffer is not optimal. | Ensure the pH of your experimental buffer is within a neutral and stable range. Avoid acidic conditions which can promote hydrolysis. |
Issue 2: Precipitation of the compound in aqueous buffers or cell culture media.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Low aqueous solubility. | This compound may have limited solubility in aqueous solutions. Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer or media. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <0.5% for cell-based assays). |
| Use of "wet" DMSO for stock solution. | DMSO is hygroscopic and can absorb water from the atmosphere. The presence of water can decrease the solubility of some compounds and potentially contribute to degradation over time. Use anhydrous DMSO to prepare stock solutions. |
| Interaction with components in the media. | Some components of cell culture media can interact with the compound, leading to precipitation. Test the solubility of the compound in the basal media without serum first. |
Data Presentation: Stability of Azido-Nucleoside Analogs
While specific quantitative stability data for this compound is limited in publicly available literature, the following tables provide stability information for related azido-nucleoside analogs, which can serve as a general guide.
Table 1: General Storage Recommendations for Azido-Nucleoside Analogs
| Form | Storage Temperature | Duration | Notes |
| Solid (Lyophilized) | -20°C | Up to 24 months | Store in a desiccator, protected from light. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[1] | Aliquot to avoid freeze-thaw cycles. Use anhydrous DMSO. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[1] | For shorter-term storage. |
| Aqueous Solution | 4°C | Short-term (hours to days) | Stability is pH-dependent; prepare fresh for best results. |
Table 2: Factors Affecting Stability of Azido-Nucleosides in Solution
| Factor | Effect on Stability | Recommendation |
| Acidic pH (<6) | Increased risk of hydrolytic degradation of the glycosidic bond. | Maintain a neutral pH (around 7.0-7.4) in aqueous solutions. |
| High Temperature (>37°C) | Accelerates degradation. | Store solutions at recommended low temperatures. Avoid heating solutions unless necessary for dissolution, and if so, for a minimal time. |
| Light Exposure (UV) | Can lead to photodegradation, potentially involving the azide group. | Protect solutions from light by using amber vials or wrapping containers in foil. |
| Reducing Agents | Can reduce the azide group, altering the compound's structure and reactivity. | Avoid the use of strong reducing agents in the same solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the solid compound in a sterile tube under aseptic conditions.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex or sonicate briefly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: General Procedure for a Forced Degradation Study
This protocol outlines a general approach to assess the stability of this compound under various stress conditions.
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare test solutions by diluting the stock solution into different stress condition media:
-
Acidic Hydrolysis: 0.1 M HCl
-
Basic Hydrolysis: 0.1 M NaOH
-
Neutral Hydrolysis: Purified water or a neutral buffer (e.g., PBS pH 7.4)
-
Oxidative Degradation: 3% H₂O₂
-
-
Prepare a control solution in the same solvent used for dilution but without the stressor.
-
-
Stress Conditions:
-
Hydrolytic and Oxidative Stress: Incubate the test solutions at a controlled temperature (e.g., 40°C or 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Thermal Stress (Solid): Store the solid compound at an elevated temperature (e.g., 60°C) for a defined period.
-
Photostability: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light) for a specified duration, as per ICH Q1B guidelines.[2] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed and control solutions.
-
Neutralize the acidic and basic samples if necessary before analysis.
-
Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products. Mass spectrometry (MS) can be used to identify the degradation products.
-
Visualizations
Caption: Key considerations for storage, handling, and potential degradation of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: 3'-Azido-3'-deoxyadenosine Click Chemistry
Welcome to the technical support center for 3'-Azido-3'-deoxyadenosine click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
FAQs and Troubleshooting Guides
This section addresses common issues and questions related to the use of this compound in click chemistry reactions.
1. Reaction Setup and Optimization
Question: I am setting up a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound for the first time. What are the recommended starting conditions?
Answer: For a successful CuAAC reaction, careful consideration of each component is crucial. Here is a recommended starting point for a typical small-scale reaction:
-
Reactants:
-
This compound: 1 equivalent
-
Alkyne-functionalized molecule: 1.1 - 2 equivalents
-
-
Catalyst System:
-
Copper(II) sulfate (B86663) (CuSO₄): 0.1 - 0.2 equivalents (e.g., from a 10-100 mM stock solution in water)
-
Reducing Agent (Sodium Ascorbate): 1 - 5 equivalents (e.g., from a freshly prepared 100 mM stock solution in water). It is critical to use a fresh solution as sodium ascorbate (B8700270) readily oxidizes.[1][2]
-
-
Ligand:
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA): 1 - 2 equivalents relative to copper.[3] THPTA is generally preferred for its excellent water solubility.
-
-
Solvent:
-
A mixture of water and an organic co-solvent such as DMSO, DMF, or t-butanol is commonly used to ensure the solubility of all reactants. A 1:1 to 4:1 ratio of water to organic solvent is a good starting point.
-
Workflow for a Typical CuAAC Reaction
Question: My CuAAC reaction with this compound is giving a low yield. What are the common causes and how can I troubleshoot this?
Answer: Low yields in CuAAC reactions can stem from several factors. Below is a troubleshooting guide to help you identify and resolve the issue.
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Reactants | This compound or your alkyne partner may not be fully dissolved. Increase the proportion of organic co-solvent (DMSO or DMF).[4] Gently warm the mixture if precipitation is observed, but be cautious of reactant stability at higher temperatures.[1][5] |
| Oxidation of Cu(I) Catalyst | The active Cu(I) catalyst is sensitive to oxygen.[3] Degas your solvents before use by bubbling with an inert gas like argon or nitrogen. Work under an inert atmosphere if possible. Ensure your sodium ascorbate solution is freshly prepared. |
| Inhibition of Copper Catalyst | Components in your reaction buffer, such as chelators (e.g., EDTA), or high concentrations of certain buffers like Tris, can interfere with the copper catalyst.[3] Use non-chelating buffers like HEPES or phosphate (B84403) buffer. |
| Degradation of this compound | The azide (B81097) group can be sensitive to certain reagents. Avoid using reducing agents like TCEP, which can reduce the azide group via a Staudinger reaction.[6] |
| Steric Hindrance | If your alkyne partner is particularly bulky (e.g., a large fluorescent dye or a dendrimer), steric hindrance may slow down the reaction.[7] Increase the reaction time and/or temperature (e.g., to 37-45°C). Consider using a longer linker on your alkyne to increase accessibility. |
| Impure Reagents | Impurities in your starting materials can inhibit the reaction. Ensure the purity of your this compound and alkyne using techniques like NMR or mass spectrometry. |
Troubleshooting Logic for Low Yield
2. Side Reactions and Purification
Question: I am observing multiple spots on my TLC or multiple peaks in my LC-MS analysis after my click reaction. What are the possible side products?
Answer: The appearance of multiple products can be due to a variety of side reactions or incomplete reaction. Here are some common possibilities:
-
Unreacted Starting Materials: The most common "impurities" are simply your unreacted this compound and alkyne.
-
Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen, the copper catalyst can promote the dimerization of your terminal alkyne. This can be minimized by thoroughly degassing your reaction mixture.
-
Reaction with Ascorbate Byproducts: Oxidation of sodium ascorbate can generate reactive carbonyl species that may react with amine groups on your biomolecules, if present.[3]
-
Biomolecule Degradation: The combination of copper and a reducing agent can generate reactive oxygen species (ROS), which may lead to the degradation of sensitive biomolecules.[3] The use of a copper-chelating ligand like THPTA can help mitigate this.[]
-
Formation of Regioisomers (in uncatalyzed reactions): If the reaction is performed at high temperatures without a copper catalyst, a mixture of 1,4- and 1,5-disubstituted triazole regioisomers can be formed.[9]
Purification Strategy
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ePrints Soton | iSolutions | University of Southampton [southampton.ac.uk]
- 9. Click Chemistry [organic-chemistry.org]
improving signal-to-noise ratio in 3'-Azido-3'-deoxyadenosine detection
Welcome to the technical support center for 3'-Azido-3'-deoxyadenosine detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and optimization strategies for improving the signal-to-noise ratio (SNR) in experiments involving this nucleoside analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically detected?
This compound is a synthetic purine (B94841) nucleoside analog where the 3'-hydroxyl group of the ribose sugar is replaced by an azide (B81097) (-N3) group. This modification allows it to be used as a chemical probe in various biological studies. The azide group is bio-orthogonal, meaning it does not react with native functional groups in cells.[1]
The most common detection methods leverage the azide group through "click chemistry".[2][3] This involves a highly specific and efficient reaction with a reporter molecule (like a fluorophore or biotin) that contains a complementary alkyne group.[1][3] The primary click chemistry reactions used are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and fast reaction that requires a copper(I) catalyst.[4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses a strained cyclooctyne, making it suitable for live-cell imaging where copper toxicity is a concern.[5][6][7]
Other detection methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive quantification and, less commonly, antibody-based assays.[8][9]
Q2: What are the primary challenges in achieving a good signal-to-noise ratio?
Achieving a high signal-to-noise ratio is critical for accurate detection and can be affected by several factors:
-
High Background: This can be caused by non-specific binding of detection reagents, autofluorescence of cells or media, or side reactions of the click chemistry components.[10] In CuAAC, copper ions can bind non-specifically to proteins, and the catalyst can generate reactive oxygen species (ROS) that contribute to background.[10]
-
Weak Signal: A weak signal may result from inefficient incorporation of this compound into the target biomolecule, an incomplete click reaction, or suboptimal detection parameters (e.g., incorrect filter sets in fluorescence microscopy or poor ionization in MS).[11]
-
Matrix Effects (LC-MS/MS): Components in the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer, either suppressing or enhancing the signal and thereby affecting quantification.[12][13]
Q3: Which detection method is best for my experiment?
The choice of detection method depends on the experimental goal:
| Detection Method | Primary Application | Advantages | Considerations |
| Fluorescence (Click Chemistry) | Imaging, Flow Cytometry | High specificity, spatial resolution, suitable for fixed and live cells (SPAAC).[1][14] | Requires optimization of click reaction; potential for high background.[10] |
| LC-MS/MS | Absolute Quantification | High sensitivity and specificity, can multiplex analysis of multiple nucleosides.[8][9] | Requires specialized equipment, susceptible to matrix effects, does not provide spatial information.[12] |
| Antibody-Based (ELISA, etc.) | Specific protein detection | Can be highly specific if a good antibody is available. | Availability of specific antibodies for the modified nucleoside can be limited. |
Troubleshooting Guides
Issue 1: High Background Noise
High background can mask the true signal, leading to false positives and poor quantification.
I am seeing high background fluorescence in my imaging experiment. What should I do?
High background in fluorescence imaging is a common issue when using click chemistry. Here are the potential causes and solutions:
| Potential Cause | Recommended Solution |
| Excess Unbound Probe/Reagents | 1. Titrate Probe Concentration: Determine the lowest effective concentration of the alkyne-fluorophore that still provides a robust signal.[10] 2. Optimize Incubation Time: Reduce the incubation time for both the this compound and the click reaction to minimize non-specific uptake and binding. 3. Increase Washing Steps: After probe incubation and the click reaction, increase the number and duration of washing steps (e.g., using PBS with a mild detergent like Tween-20) to thoroughly remove unbound reagents.[10] |
| Non-Specific Binding of Copper (CuAAC) | 1. Use a Copper Ligand: Always include a copper-chelating ligand like THPTA or BTTAA in your click reaction cocktail.[10] These ligands stabilize the Cu(I) oxidation state and reduce non-specific binding to biomolecules.[3] A higher ligand-to-copper ratio often leads to lower background.[3] |
| Side Reactions | 1. Block Free Thiols: In protein-focused experiments, strained alkynes (used in SPAAC) can react with free thiols on cysteine residues.[3] Pre-treating the sample with a thiol-blocking agent like N-ethylmaleimide (NEM) can mitigate this.[10] |
| Impure Reagents | 1. Use High-Purity Reagents: Ensure your azide and alkyne probes are of high purity.[10] 2. Prepare Fresh Solutions: Always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate (B8700270) for CuAAC), as it can oxidize over time and become less effective.[10][11] |
My LC-MS/MS chromatogram has a high baseline and many interfering peaks. How can I clean it up?
A noisy baseline in LC-MS/MS can compromise the limit of detection and quantification.
| Potential Cause | Recommended Solution |
| Matrix Effects | 1. Improve Sample Preparation: Implement a more rigorous sample cleanup protocol. This could involve protein precipitation followed by solid-phase extraction (SPE) to remove interfering matrix components like salts and lipids.[12] 2. Optimize Chromatography: Adjust the liquid chromatography gradient to better separate the this compound from co-eluting matrix components.[12] Using a different column chemistry (e.g., HILIC instead of reverse phase) may also help.[9] |
| Contaminated Mobile Phase | 1. Use High-Purity Solvents: Ensure that all mobile phase components (water, acetonitrile, formic acid, etc.) are LC-MS grade. 2. Filter Mobile Phases: Filter all aqueous mobile phases before use to remove particulate matter. |
| Instrument Contamination | 1. Clean the Ion Source: The electrospray source can become contaminated over time. Follow the manufacturer's protocol for cleaning the source components.[15] 2. Divert Flow: During the initial and final stages of the gradient when salts and other non-retained components are eluting, divert the LC flow to waste instead of the mass spectrometer. |
Issue 2: Weak or No Signal
A weak signal can be as problematic as high background, leading to poor sensitivity and unreliable data.
My fluorescent signal is very dim or absent. How can I boost it?
| Potential Cause | Recommended Solution |
| Low Incorporation of this compound | 1. Increase Probe Concentration/Time: Titrate the concentration of this compound upwards and/or increase the incubation time to allow for more incorporation into the target biomolecules.[11] 2. Ensure Active Metabolism: For cellular incorporation, ensure that the cells are healthy and metabolically active. |
| Inefficient Click Reaction | 1. Optimize Catalyst Concentration (CuAAC): The concentration of copper and the reducing agent are critical. A typical starting point is 100-500 µM CuSO₄ and 1-10 mM sodium ascorbate.[1][11] 2. Use a Stabilizing Ligand: Ligands like THPTA not only reduce background but also improve the efficiency of the click reaction in aqueous environments.[10] 3. Check pH: The copper-catalyzed click reaction is most efficient at a neutral to slightly basic pH (7-8). 4. Use Fresh Reagents: Ensure all reaction components, especially the sodium ascorbate, are fresh.[11] |
| Photobleaching | 1. Use Antifade Mounting Medium: When preparing slides for microscopy, use a mounting medium containing an antifade reagent. 2. Minimize Light Exposure: Protect samples from light during incubation steps and minimize exposure time during imaging. |
I am not detecting my compound, or the peak is very small, in my LC-MS/MS analysis. What could be the problem?
A complete loss of signal or very low intensity in LC-MS/MS can point to issues with the instrument, the method, or the sample.[16]
| Potential Cause | Recommended Solution |
| Poor Ionization / Suboptimal MS Parameters | 1. Compound Tuning (Optimization): This is the most critical step. Infuse a standard of this compound directly into the mass spectrometer to optimize parameters like precursor/product ions, collision energy, and cone voltage for maximum signal intensity. Do not rely solely on literature values, as optimal settings vary between instruments.[17] 2. Check Ionization Mode: Verify that you are using the correct ionization polarity (positive or negative) for your analyte. Nucleosides are often detected in positive ion mode.[9] |
| LC Method Issues | 1. Check for Leaks: Ensure there are no leaks in the LC system, which can lead to pressure fluctuations and poor chromatography.[18] 2. Ensure Proper Mobile Phase Composition: High concentrations of non-volatile buffers can suppress ionization. Use volatile mobile phase additives like formic acid or ammonium (B1175870) acetate.[12] 3. Analyte Adsorption: Some nucleoside analogs can adsorb to metallic surfaces in the LC system.[13] Consider using a bio-inert LC system or column if this is suspected. |
| Sample Degradation | 1. Check Sample Stability: Ensure that this compound is stable under your extraction and storage conditions. Some modified nucleosides can be unstable.[19] Keep samples cold and analyze them promptly. |
| Instrument Malfunction | 1. Verify ESI Spray: Visually inspect the electrospray needle to ensure a stable spray is being generated.[16] An unstable spray will lead to a fluctuating or absent signal. 2. Check for Blockages: A blockage in the sample loop, injection port, or column can prevent the sample from reaching the detector.[18] |
Visual Troubleshooting and Experimental Workflows
Experimental Protocols
Protocol 1: Fluorescent Labeling in Fixed Cells via CuAAC
This protocol provides a general starting point for labeling incorporated this compound in fixed cultured cells. Optimization of concentrations and incubation times is highly recommended.
Materials:
-
Cells cultured on coverslips
-
This compound solution
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS
-
Click Reaction Cocktail Components:
-
Alkyne-fluorophore (e.g., Alexa Fluor 488 Alkyne)
-
Copper(II) Sulfate (CuSO₄)
-
Copper Ligand (e.g., THPTA)
-
Reducing Agent: Sodium Ascorbate (must be freshly prepared)
-
-
(Optional) DAPI or Hoechst stain for nuclei
-
Antifade mounting medium
Procedure:
-
Metabolic Labeling: Incubate cells with the desired concentration of this compound in culture medium for a specified time (e.g., 1-24 hours), depending on the experimental goal.
-
Fixation: Wash cells 2-3 times with PBS. Fix with 4% PFA for 15 minutes at room temperature.[11]
-
Washing: Wash cells 3 times with PBS.
-
Permeabilization: Incubate cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature to allow the click reagents to enter the cell.[11]
-
Washing: Wash cells 3 times with PBS.
-
Click Reaction: Prepare the click reaction cocktail immediately before use. A typical 1 mL cocktail might contain:
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.[1]
-
Washing: Remove the reaction cocktail and wash the cells 3 times with PBS.
-
(Optional) Counterstaining: Incubate with a nuclear stain like DAPI for 5 minutes. Wash twice with PBS.[1]
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium. Image using a fluorescence microscope with the appropriate filter sets.
Protocol 2: Optimizing LC-MS/MS Detection
This guide outlines key steps for developing a sensitive and robust LC-MS/MS method for quantifying this compound.
1. Sample Preparation:
-
Goal: Remove interferences (proteins, salts, phospholipids) that cause ion suppression.
-
Method: Start with protein precipitation (e.g., with cold methanol (B129727) or acetonitrile). For complex matrices like plasma or cell lysates, follow up with Solid-Phase Extraction (SPE).[12] A mixed-mode or reverse-phase SPE cartridge can be effective.
2. Liquid Chromatography:
-
Column: A C18 reverse-phase column is a common starting point for nucleoside analysis.[9]
-
Mobile Phases:
-
A: Water + 0.1% Formic Acid (volatile acid to aid protonation)
-
B: Acetonitrile or Methanol + 0.1% Formic Acid
-
-
Gradient: Develop a gradient that provides good retention and separates the analyte from the bulk of the matrix components that often elute early. Increased retention generally improves sensitivity.[12]
3. Mass Spectrometry (Tuning and Optimization):
-
Instrument: Use a triple quadrupole (QqQ) mass spectrometer for quantitative analysis in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.
-
Direct Infusion: Prepare a ~1 µg/mL solution of a this compound analytical standard in your mobile phase. Infuse this directly into the mass spectrometer to perform compound optimization.
-
Optimize Parameters:
-
Precursor Ion: In full scan mode (e.g., Q1 scan), identify the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.
-
Product Ions: Perform a product ion scan on the precursor ion to identify stable, high-intensity fragment ions. Select at least two fragments for the MRM method (one for quantification, one for confirmation).
-
Collision Energy (CE): For each precursor-product ion transition, ramp the collision energy to find the value that produces the maximum product ion intensity.
-
Source Parameters: Optimize source-dependent parameters like spray voltage, gas flows (nebulizer, auxiliary), and source temperature to achieve a stable and efficient spray.[12]
-
4. Method Validation:
-
Once the method is optimized, validate it by assessing linearity (calibration curve), accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) using spiked matrix samples.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click chemistry: A transformative technology in nuclear medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Live-cell RNA imaging with metabolically incorporated fluorescent nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biotage.com [biotage.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
addressing off-target effects of 3'-Azido-3'-deoxyadenosine
Disclaimer: Information regarding the specific off-target effects and cytotoxicity of 3'-Azido-3'-deoxyadenosine is limited in publicly available literature. Much of the data and troubleshooting advice provided herein is extrapolated from studies on the structurally related and well-characterized nucleoside analog, 3'-Azido-3'-deoxythymidine (AZT). Researchers should use this information as a guide and perform their own validation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is a synthetic purine (B94841) nucleoside analog.[1] As with other nucleoside analogs, it is expected to exert its biological effects by acting as a chain terminator during DNA synthesis. After cellular uptake, it is anticipated to be phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analog then competes with the natural deoxyadenosine (B7792050) triphosphate (dATP) for incorporation into a growing DNA strand by DNA polymerases. The presence of the 3'-azido group instead of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next nucleotide, thus terminating DNA elongation.[2] This mechanism underlies its potential as an anticancer agent, targeting DNA synthesis and inducing apoptosis.[1]
Q2: What are the potential off-target effects of this compound?
While specific studies on this compound are scarce, based on its structural similarity to AZT, the primary off-target effects are anticipated to be:
-
Mitochondrial Toxicity: The active triphosphate form of the analog may inhibit human mitochondrial DNA polymerase gamma (Pol γ). Pol γ is the sole DNA polymerase in mitochondria, and its inhibition can lead to mitochondrial DNA depletion, impaired oxidative phosphorylation, and increased production of reactive oxygen species (ROS), ultimately causing cellular damage.
-
Inhibition of Protein Glycosylation: The monophosphate form of the analog could potentially inhibit the transport of pyrimidine-sugar molecules into the Golgi apparatus, which would disrupt protein glycosylation processes.[3]
-
Effects on Telomerase: Some nucleoside analogs have been shown to inhibit telomerase activity, which could lead to telomere shortening in long-term cell culture.[4][5]
Q3: My cells are showing higher-than-expected cytotoxicity. What could be the cause?
Unexpectedly high cytotoxicity can stem from several factors, primarily off-target effects. Here are some potential causes:
-
Mitochondrial Dysfunction: As mentioned, inhibition of Pol γ is a common off-target effect of nucleoside analogs, leading to mitochondrial damage.
-
Cell Cycle Arrest: Effective chain termination will lead to cell cycle arrest and subsequent apoptosis.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to nucleoside analogs due to differences in nucleoside transporter expression, kinase activity for phosphorylation, and DNA repair mechanisms.
Q4: I am not observing the expected biological effect at my target. What should I do?
If you are not seeing the desired on-target effect, consider the following:
-
Insufficient Intracellular Phosphorylation: The compound must be converted to its triphosphate form to be active. Inefficient phosphorylation can limit its efficacy.
-
Compound Stability: Ensure the compound is properly stored and handled to prevent degradation. Prepare fresh dilutions for each experiment.
-
Cellular Uptake: The compound needs to be transported into the cell, typically via nucleoside transporters. Low expression of these transporters in your cell line could be a limiting factor.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity
Symptoms:
-
Significant cell death observed at concentrations intended for specific on-target effects.
-
Drastic changes in cell morphology indicative of stress or apoptosis.
-
High background signal in cytotoxicity assays.
Troubleshooting Steps:
-
Confirm Compound Integrity and Concentration:
-
Verify the purity of your this compound stock.
-
Ensure accurate dilution calculations and proper storage of the compound.[1]
-
-
Assess Mitochondrial Health:
-
Hypothesis: The observed cytotoxicity is due to mitochondrial dysfunction.
-
Recommended Experiment: Perform a mitochondrial membrane potential assay using dyes like JC-1 or TMRM to assess mitochondrial health in treated versus untreated cells.
-
-
Analyze Cell Cycle Progression:
-
Hypothesis: The compound is causing significant cell cycle arrest.
-
Recommended Experiment: Use flow cytometry with propidium (B1200493) iodide (PI) staining to analyze the cell cycle distribution of treated cells.
-
Issue 2: Lack of On-Target Activity
Symptoms:
-
No significant inhibition of the target process (e.g., cell proliferation, viral replication) at expected concentrations.
Troubleshooting Steps:
-
Verify Intracellular Phosphorylation:
-
Hypothesis: The compound is not being efficiently converted to its active triphosphate form.
-
Recommended Experiment: Use HPLC or LC-MS/MS to quantify the intracellular levels of the monophosphate, diphosphate, and triphosphate forms of this compound in treated cells.
-
-
Assess Direct Enzyme Inhibition (if applicable):
-
Hypothesis: The triphosphate form of the compound is a weak inhibitor of the target polymerase.
-
Recommended Experiment: If the triphosphate form is available, perform an in vitro polymerase inhibition assay to determine its IC50 value for the target enzyme.
-
Data Presentation
Table 1: Illustrative Cytotoxicity of 3'-Azido-3'-deoxythymidine (AZT) in Various Human Cell Lines
Note: This data is for the related compound AZT and should be used as a reference for designing initial experiments with this compound.
| Cell Line | Exposure Time | IC50 / ED50 (µM) |
| HCT-8 (Human Colon Tumor) | 5 days | 55[6] |
| HL-60 (Human Promyelocytic Leukemia) | Not Specified | 670[7] |
| H-9 (Human T-cell Lymphoma) | Not Specified | 100[7] |
| K-562 (Human Chronic Myelogenous Leukemia) | Not Specified | 100[7] |
| HO-8910 (Human Ovarian Cancer) | 72 hours | > 0.1[8] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial DNA (mtDNA) Depletion
Objective: To quantify the relative amount of mitochondrial DNA compared to nuclear DNA in cells treated with this compound.
Materials:
-
Cells treated with this compound and control cells.
-
DNA isolation kit (e.g., DNeasy Blood & Tissue Kit).
-
qPCR primers for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M).
-
qPCR master mix (e.g., SYBR Green).
-
Real-time PCR instrument.
Procedure:
-
Cell Lysis and DNA Isolation: Harvest approximately 2 x 10^6 cells for each condition and isolate total genomic DNA using a commercial kit according to the manufacturer's instructions.
-
qPCR: Perform qPCR using primers for both the mitochondrial and nuclear genes.
-
Data Analysis: Calculate the change in cycle threshold (ΔCt) between the mitochondrial and nuclear genes (ΔCt = Ct_mtDNA - Ct_nDNA). A decrease in the mtDNA/nDNA ratio in treated cells compared to controls indicates mitochondrial toxicity.
Protocol 2: In Vitro Polymerase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the triphosphate form of this compound against a specific DNA polymerase.
Materials:
-
Purified DNA polymerase.
-
Primed DNA template.
-
Reaction buffer containing dNTPs (including a radiolabeled dNTP).
-
Triphosphate form of this compound.
-
Stop solution (e.g., EDTA).
-
Filter paper or gel electrophoresis apparatus.
-
Scintillation counter or phosphorimager.
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the buffer, primed template, dNTPs, and varying concentrations of the inhibitor. Include a no-inhibitor control.
-
Enzyme Reaction: Initiate the reaction by adding the purified polymerase and incubate at the optimal temperature for a defined period.
-
Reaction Termination and Analysis: Stop the reaction by adding the stop solution. Spot the reaction mixture onto filter paper and wash to remove unincorporated nucleotides, or run the samples on a denaturing polyacrylamide gel.
-
Quantification: Quantify the incorporated radioactivity.
-
Data Analysis: Plot the percentage of polymerase inhibition versus the inhibitor concentration and calculate the IC50 value from the dose-response curve.
Visualizations
Caption: Proposed metabolic activation and mechanism of action.
Caption: Troubleshooting workflow for experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]
- 3. 3'-Azido-3'-deoxythymidine potently inhibits protein glycosylation. A novel mechanism for AZT cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3'-Azido-2',3'-dideoxynucleoside 5'-triphosphates inhibit telomerase activity in vitro, and the corresponding nucleosides cause telomere shortening in human HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of 3`-Azido-3`-Deoxythymidine (AZT) on Telomerase Activity and Proliferation of HO-8910 Cell Line of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3'-Azido-3'-deoxythymidine cytotoxicity and metabolism in the human colon tumor cell line HCT-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of 3'-azido-3'-deoxythymidine on the deoxynucleotide triphosphate pools of cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of 3`-Azido-3`-Deoxythymidine (AZT) on Telomerase Activity and Proliferation of HO-8910 Cell Line of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for 3'-Azido-3'-deoxyadenosine experiments
Welcome to the technical support center for experiments involving 3'-Azido-3'-deoxyadenosine (AZA). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a nucleoside analog that primarily acts as a chain terminator during DNA and RNA synthesis. After being phosphorylated within the cell to its triphosphate form, it is incorporated into growing nucleic acid chains by polymerases. The 3'-azido group prevents the formation of a phosphodiester bond with the next nucleotide, thus halting elongation.[1][2] Additionally, its analogs have been shown to inhibit telomerase activity.
Q2: How should I prepare and store stock solutions of this compound?
A2: For long-term storage, solid this compound should be stored at -20°C. Stock solutions are typically prepared in sterile dimethyl sulfoxide (B87167) (DMSO) at a high concentration (e.g., 10-50 mM). These DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, where they are generally stable for several months. For cell culture experiments, the DMSO stock is further diluted in the culture medium to the final working concentration. It is critical to ensure the final DMSO concentration in the culture is non-toxic to the cells, typically below 0.5%, and ideally below 0.1%.[3][4][5]
Q3: Is this compound stable in cell culture medium?
A3: The stability of this compound in aqueous solutions like cell culture media can be influenced by factors such as pH and temperature. While specific data for AZA is limited, related adenosine (B11128) analogs are generally stable at neutral pH and physiological temperatures for the duration of typical cell culture experiments.[6][7] However, for long-term experiments (several days), it is advisable to replenish the medium with a freshly prepared compound to ensure a consistent concentration.
Q4: I am observing high levels of cytotoxicity in my experiments. What could be the cause and how can I mitigate it?
A4: High cytotoxicity is a common issue with nucleoside analogs due to their mechanism of action. Several factors can contribute to this:
-
High Concentration: The cytotoxic effects are dose-dependent. It is crucial to perform a dose-response experiment (e.g., an IC50 determination) to find the optimal concentration that provides the desired biological effect with acceptable cytotoxicity for your specific cell line.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to AZA. This can be due to differences in uptake, metabolic activation (phosphorylation), or DNA repair capacities.
-
Experimental Duration: Prolonged exposure can lead to cumulative toxicity. Consider optimizing the duration of your experiment.
To mitigate cytotoxicity, you can try lowering the concentration of AZA, reducing the exposure time, or selecting a less sensitive cell line for your experiments.
Q5: Does this compound modulate alternative splicing?
A5: Currently, there is no significant body of evidence in the scientific literature to suggest that this compound directly modulates alternative splicing or interacts with splicing factors. Its primary established role is in the inhibition of nucleic acid synthesis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker-than-expected biological effect | 1. Degradation of AZA in culture medium: The compound may not be stable over the entire duration of a long-term experiment. 2. Suboptimal concentration: The effective concentration can be highly cell-line dependent. 3. Cell line resistance: The target cells may have low expression of nucleoside transporters or kinases required for AZA uptake and activation. | 1. For long-term experiments, consider replenishing the media with freshly prepared AZA at regular intervals. Perform a time-course experiment to assess the duration of the compound's effect. 2. Perform a dose-response curve to determine the optimal EC50 for your specific cell line and experimental endpoint. 3. Use a different cell line known to be sensitive to nucleoside analogs or verify the expression of relevant transporters and kinases. |
| High levels of cell death (cytotoxicity) | 1. AZA concentration is too high: The dose is exceeding the therapeutic window for your cell line. 2. Prolonged exposure: Cumulative toxicity is occurring over a long incubation period. 3. Cell line is highly sensitive: The chosen cell line may be particularly susceptible to DNA/RNA synthesis inhibition. | 1. Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the CC50 value and select a concentration well below this for your experiments. 2. Reduce the duration of the experiment or use a lower concentration for longer time points. 3. Consider using a cell line known to be more resistant or one that is more relevant to the specific biological question. |
| Precipitation of AZA in culture medium | 1. Poor solubility in aqueous solution: The concentration of AZA exceeds its solubility limit in the culture medium. 2. High final DMSO concentration: While AZA is soluble in DMSO, adding a large volume of a highly concentrated stock to the medium can cause the compound to precipitate. | 1. Ensure the final concentration of AZA in the medium is within its solubility range. Gentle warming and vortexing of the stock solution before dilution may help. 2. Prepare a more dilute stock solution in DMSO to minimize the volume added to the culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). |
| Inconsistent results in click chemistry labeling | 1. Inefficient click reaction: Suboptimal concentrations of reagents (copper catalyst, reducing agent, ligand) or degradation of reagents. 2. High background signal: Non-specific binding of the fluorescent probe. | 1. Optimize the concentrations of all click chemistry reagents. Use freshly prepared solutions, especially for the reducing agent (e.g., sodium ascorbate). 2. Ensure adequate washing steps after the click reaction to remove unbound fluorescent probes. Include a no-AZA control to assess background fluorescence. |
Quantitative Data
Due to the limited availability of published quantitative data specifically for this compound, the following tables summarize the cytotoxicity and antiviral activity of its close structural analogs, 3'-azido-3'-deoxythymidine (AZT, Zidovudine) and cordycepin (B1669437) (3'-deoxyadenosine), to provide a comparative context.
Table 1: Cytotoxicity of AZA Analogs in Various Cell Lines
| Compound | Cell Line | Assay Duration | IC50 / CC50 (µM) | Reference |
| 3'-azido-3'-deoxythymidine (AZT) | HCT-8 (human colon cancer) | 5 days | 55 | [1] |
| Cordycepin (3'-deoxyadenosine) | PHA-activated PBMCs | Not specified | 8 | |
| Cordycepin (3'-deoxyadenosine) | Resting PBMCs | Not specified | 32 |
Table 2: Antiviral Activity of an AZA Analog
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| 3'-deoxy-3'-fluoroadenosine | Tick-borne encephalitis virus (TBEV) | Porcine kidney stable (PS) | 1.1 ± 0.1 | |
| 3'-deoxy-3'-fluoroadenosine | Zika virus (ZIKV) | Porcine kidney stable (PS) | 1.2 ± 0.1 | |
| 3'-deoxy-3'-fluoroadenosine | West Nile virus (WNV) | Porcine kidney stable (PS) | 1.5 ± 0.3 |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using MTT
This protocol is for determining the effect of this compound on cell proliferation.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (AZA)
-
Sterile DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of AZA in sterile DMSO. Perform serial dilutions in complete culture medium to obtain a range of desired concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest AZA concentration) and a no-treatment control.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of AZA or controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Plaque Reduction Assay for Antiviral Activity
This protocol is for determining the antiviral efficacy of this compound.
Materials:
-
Host cell line permissive to the virus of interest (e.g., Vero cells)
-
Virus stock of known titer
-
Complete cell culture medium
-
This compound (AZA)
-
6-well cell culture plates
-
Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or low-melting-point agarose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Virus Dilution and Infection: Prepare serial dilutions of the virus stock. Infect the cell monolayers with a low multiplicity of infection (MOI) to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: Prepare various concentrations of AZA in the overlay medium. After the adsorption period, remove the virus inoculum and add 2 mL of the AZA-containing overlay medium to each well. Include a virus-only control (no AZA) and a cell-only control (no virus, no AZA).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Stain the cells with 0.1% crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each AZA concentration compared to the virus-only control. Determine the EC50 value, which is the concentration of AZA that reduces the plaque number by 50%.
Visualizations
Caption: Proposed mechanism of AZA-induced apoptosis.
Caption: General experimental workflow for AZA.
Caption: Troubleshooting logic for AZA experiments.
References
- 1. 3'-Azido-3'-deoxythymidine cytotoxicity and metabolism in the human colon tumor cell line HCT-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Stability of adenosine in infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antileukemic activity and mechanism of action of cordycepin against terminal deoxynucleotidyl transferase-positive (TdT+) leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of 3`-Azido-3`-Deoxythymidine (AZT) on Telomerase Activity and Proliferation of HO-8910 Cell Line of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3'-Azido-3'-deoxyadenosine (AzddA) Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3'-Azido-3'-deoxyadenosine (AzddA) for metabolic labeling of newly synthesized RNA, with a specific focus on the challenges introduced by the presence of serum in cell culture media.
Troubleshooting Guide: Effect of Serum on Labeling Efficiency
The presence of serum, a complex mixture of proteins, growth factors, hormones, and nucleases, can significantly impact the efficiency and specificity of this compound (AzddA) labeling. Below is a table summarizing common issues, their potential causes related to serum, and recommended solutions.
| Problem | Potential Cause(s) Related to Serum | Recommended Solution(s) |
| Low or No Labeling Signal | 1. Degradation of AzddA: Serum nucleases can degrade AzddA, reducing its effective concentration. 2. Reduced Cellular Uptake: Serum proteins, particularly albumin, may bind to AzddA, decreasing its bioavailability for cellular uptake. 3. Altered Cell Metabolism: Serum components can alter cellular metabolic pathways, including nucleotide salvage pathways responsible for AzddA phosphorylation. 4. Competition with Natural Nucleosides: Serum contains natural nucleosides that compete with AzddA for uptake and incorporation. | 1. Increase AzddA Concentration: Perform a dose-response experiment to determine the optimal AzddA concentration in the presence of your specific serum percentage. 2. Reduce Serum Concentration or Use Serum-Free Media: If compatible with your cell line, reduce the serum percentage during the labeling period or switch to a serum-free medium.[1][2] Gradual adaptation to lower serum or serum-free conditions is recommended.[3] 3. Pre-incubation in Serum-Free Media: Before adding AzddA, wash cells and pre-incubate in serum-free or low-serum media for a short period to enhance uptake. 4. Optimize Labeling Time: Conduct a time-course experiment to find the optimal labeling duration. |
| High Background Signal | 1. Non-specific Binding of Click Reagents: Serum proteins adsorbed to the cell surface or extracellular matrix can non-specifically bind to the alkyne-reporter probe. 2. Azide-Independent Reactions: Thiol groups on serum proteins can react with some alkyne probes (especially cyclooctynes used in copper-free click chemistry), leading to non-specific labeling.[1] | 1. Thorough Washing: Increase the number and stringency of washing steps after labeling and before and after the click chemistry reaction to remove residual serum proteins. 2. Use of Blocking Agents: Include a blocking agent like Bovine Serum Albumin (BSA) in the click reaction buffer to reduce non-specific binding. 3. Optimize Click Chemistry Conditions: Titrate the concentration of the alkyne-reporter probe and the copper catalyst (for CuAAC) to find the lowest effective concentrations. 4. Include Proper Negative Controls: Run a control sample that has not been treated with AzddA but is subjected to the same click chemistry protocol to assess the level of background signal. |
| Cell Toxicity or Altered Phenotype | 1. Enhanced Cytotoxicity of AzddA: The presence of serum has been shown to amplify the cytotoxic effects of some nucleoside analogs.[3] 2. Altered Cellular Environment: The combination of AzddA and serum components may lead to unexpected effects on cell health and behavior. | 1. Assess Cell Viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at different AzddA concentrations and labeling times in the presence of serum. 2. Lower AzddA Concentration and/or Labeling Time: Use the lowest concentration and shortest time that still provide a detectable signal. 3. Monitor Cellular Phenotype: Observe cells for any morphological changes or alterations in expected behavior during and after labeling. |
| Inconsistent Results | 1. Batch-to-Batch Variability of Serum: Different lots of serum can have varying compositions of growth factors, hormones, and other components, leading to inconsistent labeling results.[1] | 1. Use a Single Lot of Serum: For a series of related experiments, use the same lot of serum to minimize variability. 2. Test New Serum Lots: Before starting a new set of experiments with a new lot of serum, perform a pilot experiment to ensure consistent labeling efficiency. 3. Consider Serum-Free Media: For applications requiring high reproducibility, transitioning to a chemically defined serum-free medium is the most effective solution.[1][2] |
Frequently Asked Questions (FAQs)
Q1: Can I perform this compound labeling in a medium containing serum?
A1: Yes, it is possible to perform AzddA labeling in serum-containing media. However, the presence of serum can introduce several challenges, including potential degradation of the analog, reduced uptake, and increased background signal. It is crucial to optimize the labeling conditions and include proper controls to account for these effects. For applications demanding high precision and reproducibility, using serum-free media is recommended.[1]
Q2: What is the recommended concentration of serum to use during labeling?
A2: There is no single recommended concentration of serum, as the optimal percentage will depend on the cell type and the specific experimental goals. If your cells require serum for viability, it is advisable to start with the lowest concentration that maintains cell health. You may need to perform a titration experiment to determine the best balance between cell viability and labeling efficiency. In some cases, reducing the serum concentration for the duration of the labeling period is a viable compromise.
Q3: How can I be sure that the signal I am detecting is from the specific incorporation of AzddA into newly synthesized RNA?
A3: A set of rigorous negative controls is essential to validate your results. These should include:
-
No AzddA Control: Cells are not treated with AzddA but are subjected to the entire click chemistry and detection protocol. This will reveal any background signal from the click reagents or other sources.
-
Transcription Inhibitor Control: Pre-treat cells with a transcription inhibitor (e.g., Actinomycin D) before and during AzddA labeling. A significant reduction in the signal compared to the untreated sample indicates that the labeling is dependent on active transcription.
-
Competition Control: Co-incubate the cells with AzddA and a large excess of the natural counterpart, deoxyadenosine. A decrease in the labeling signal in the presence of the competitor suggests that AzddA is being incorporated through the expected metabolic pathway.
Q4: Can serum components interfere with the click chemistry reaction itself?
A4: Yes, serum proteins can interfere with the click reaction. They can cause non-specific binding of the alkyne-reporter probe, leading to a higher background signal.[1] Additionally, the thiol groups present in proteins like albumin can react with certain alkyne probes, particularly those used in copper-free click chemistry (SPAAC), in an azide-independent manner. Thorough washing of the cells after the labeling step and before the click reaction is critical to minimize these interferences.
Experimental Protocols
Protocol 1: Optimizing AzddA Concentration in Serum-Containing Media
This protocol outlines a method to determine the optimal concentration of AzddA for metabolic labeling in the presence of serum.
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Preparation of Labeling Media: Prepare a series of labeling media containing different concentrations of AzddA (e.g., 0, 10, 25, 50, 100, 200 µM) in your standard serum-containing culture medium.
-
Labeling: Remove the existing medium, wash the cells once with pre-warmed PBS, and add the prepared labeling media to the respective wells.
-
Incubation: Incubate the cells for your desired labeling period (e.g., 2, 4, 8, or 12 hours).
-
Cell Lysis and RNA Extraction: After incubation, wash the cells thoroughly with PBS and proceed with your standard protocol for cell lysis and total RNA extraction.
-
Click Chemistry: Perform a click chemistry reaction to conjugate a fluorescent alkyne probe to the azide-modified RNA.
-
Signal Detection and Analysis: Quantify the fluorescence signal for each AzddA concentration. The optimal concentration will be the one that gives a robust signal with minimal cytotoxicity.
-
Cell Viability Assessment: In a parallel experiment, treat cells with the same range of AzddA concentrations and assess cell viability using an appropriate assay.
Protocol 2: Comparing Labeling Efficiency in Serum-Free vs. Serum-Containing Media
This protocol is designed to directly assess the impact of serum on AzddA labeling efficiency.
-
Cell Culture and Adaptation (if necessary): If your cells can be cultured in serum-free media, adapt them to these conditions before the experiment. If not, you can compare your standard serum-containing medium with a medium containing a reduced serum concentration.
-
Experimental Setup: For each condition (e.g., 10% serum, 1% serum, serum-free), set up replicate cultures.
-
Labeling: Add the same optimized concentration of AzddA to all experimental conditions and incubate for the same duration.
-
Sample Processing: Following incubation, process all samples in parallel using the same protocols for cell washing, RNA extraction, and click chemistry.
-
Quantification and Comparison: Quantify the labeling signal for each condition. This will allow you to directly determine the effect of serum on the efficiency of AzddA incorporation.
Visualizations
References
Validation & Comparative
Validating the Incorporation of 3'-Azido-3'-deoxyadenosine into RNA: A Comparative Guide
For researchers in drug development and molecular biology, accurately tracking the synthesis and fate of RNA is crucial for understanding gene expression and the mechanisms of therapeutic agents. 3'-Azido-3'-deoxyadenosine (3'-Az-dA) is a modified nucleoside that serves as a valuable tool for labeling newly synthesized RNA. Its incorporation effectively terminates transcription, and the appended azide (B81097) group provides a bioorthogonal handle for subsequent detection and analysis via click chemistry.[1][2] This guide provides a comparative overview of methods to validate 3'-Az-dA incorporation, compares its performance with alternative RNA labeling techniques, and offers detailed experimental protocols.
Comparison of Nascent RNA Labeling Analogs
The selection of a suitable nucleotide analog for metabolic labeling of RNA depends on the specific experimental goals, including the desired labeling duration, the required detection sensitivity, and the tolerance of the biological system to potential perturbations. Below is a comparison of 3'-Az-dA with other commonly used analogs.
| Feature | This compound (3'-Az-dA) | 5-Ethynyluridine (EU) | 4-Thiouridine (B1664626) (4sU) | 3'-Deoxyadenosine (Cordycepin) |
| Principle | Chain-terminating adenosine (B11128) analog with a 3'-azido group for click chemistry.[3] | Uridine analog with a terminal alkyne for click chemistry.[4] | Uridine analog with a thiol group that can be biotinylated.[5] | Chain-terminating adenosine analog lacking a 3'-hydroxyl group.[6] |
| Detection Method | Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition with a reporter molecule (e.g., biotin, fluorophore).[7][8] | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an azide-modified reporter.[4] | Thiol-specific biotinylation followed by streptavidin-based detection.[5] | Indirectly detected by its effect on RNA synthesis; can be radiolabeled for direct detection.[9] |
| Incorporation | Incorporated by RNA polymerases; acts as a chain terminator.[1] | Incorporated by RNA polymerases into nascent RNA.[4] | Incorporated by RNA polymerases into nascent RNA.[10] | Incorporated by RNA polymerases, leading to chain termination.[11] |
| Advantages | - Bioorthogonal detection via click chemistry offers high specificity.[12]- Chain termination can be exploited to study transcription initiation. | - High labeling efficiency.[13]- Widely used and well-characterized for nascent RNA capture.[14] | - Allows for reversible biotinylation.- Well-established for studying RNA kinetics (e.g., SLAM-seq).[13] | - Potent inhibitor of transcription and polyadenylation.[11] |
| Limitations | - Chain termination can be cytotoxic and alter gene expression profiles.[9]- Incorporation efficiency may vary between cell types and polymerases. | - Requires a copper catalyst for detection, which can be toxic to cells.[4] | - Can be cytotoxic at high concentrations.[10]- May alter RNA structure and function.[10] | - High cytotoxicity.[11]- Lacks a specific handle for bioorthogonal ligation. |
| Typical Concentration | 10-100 µM | 0.1-1 mM | 50-200 µM | 0.5-50 µM (cell-line dependent)[11] |
| Cytotoxicity | Moderate to high, due to chain termination. | Low to moderate, depending on copper concentration. | Low to moderate, concentration-dependent.[10] | High.[11] |
Experimental Protocols
Validating the incorporation of 3'-Az-dA into RNA typically involves three key stages: metabolic labeling of cells, click chemistry-based biotinylation of the azide-modified RNA, and detection by Northern blotting.
Metabolic Labeling of Nascent RNA with 3'-Az-dA
This protocol describes the labeling of nascent RNA in cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound (3'-Az-dA) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Total RNA extraction kit
Procedure:
-
Culture cells to the desired confluency (typically 70-80%).
-
Prepare the labeling medium by adding 3'-Az-dA to the pre-warmed complete cell culture medium to a final concentration of 10-100 µM. The optimal concentration should be determined empirically for each cell line.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the labeling medium to the cells and incubate for the desired period (e.g., 30 minutes to 4 hours). Incubation time will depend on the research question and the turnover rate of the RNA of interest.
-
After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells and proceed immediately to total RNA extraction using a commercial kit according to the manufacturer's instructions.
-
Quantify the extracted RNA using a spectrophotometer.
Biotinylation of Azide-Modified RNA via Click Chemistry (CuAAC)
This protocol uses a copper-catalyzed reaction to attach a biotin-alkyne to the azide-modified RNA.
Materials:
-
Total RNA containing 3'-Az-dA (10-50 µg)
-
Biotin-alkyne (e.g., Biotin-PEG4-Alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
RNase-free water
-
RNA purification kit or ethanol (B145695) precipitation reagents
Procedure:
-
In an RNase-free microcentrifuge tube, prepare the click chemistry reaction mix. For a 50 µL reaction, add the following in order:
-
10-50 µg of total RNA
-
RNase-free water to a final volume of 35 µL
-
5 µL of 10 mM Biotin-alkyne in DMSO
-
5 µL of 10 mM CuSO₄
-
5 µL of 50 mM THPTA
-
-
Mix gently by pipetting.
-
Add 5 µL of freshly prepared 100 mM sodium ascorbate to initiate the reaction.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
Purify the biotinylated RNA using an RNA purification kit or by ethanol precipitation to remove unreacted components.
-
Resuspend the purified RNA in RNase-free water.
Detection of Biotinylated RNA by Northern Blotting
This protocol describes the detection of biotinylated RNA using a standard Northern blotting procedure with chemiluminescent detection.
Materials:
-
Biotinylated RNA
-
Denaturing agarose (B213101) gel (with formaldehyde)
-
MOPS running buffer
-
RNA loading buffer
-
Positively charged nylon membrane
-
UV crosslinker
-
Hybridization buffer (e.g., ULTRAhyb™-Oligo)
-
Blocking buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate the biotinylated RNA on a denaturing agarose gel.[15]
-
Transfer the RNA to a positively charged nylon membrane by capillary transfer or electroblotting.[16]
-
Crosslink the RNA to the membrane using a UV crosslinker.
-
Pre-hybridize the membrane in hybridization buffer for at least 1 hour at 42°C.[17]
-
Block the membrane for 30-60 minutes at room temperature in a suitable blocking buffer.
-
Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer for 30-60 minutes at room temperature.
-
Wash the membrane several times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unbound streptavidin-HRP.
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.[15]
-
Image the blot using a chemiluminescent imaging system to detect the biotinylated RNA.
Visualizing the Workflow and Concepts
To better illustrate the experimental process and the underlying chemical reaction, the following diagrams are provided.
References
- 1. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cordycepin - Wikipedia [en.wikipedia.org]
- 7. A versatile toolbox for posttranscriptional chemical labeling and imaging of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Antileukemic activity and mechanism of action of cordycepin against terminal deoxynucleotidyl transferase-positive (TdT+) leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dose-Dependent Effect of Cordycepin on Viability, Proliferation, Cell Cycle, and Migration in Dental Pulp Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click chemistry for rapid labeling and ligation of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. 5-Ethynyluridine: A Bio-orthogonal Uridine Variant for mRNA-Based Therapies and Vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-RNA blotting with chemiluminescent detection [drummondlab.org]
- 16. A New Biotin Labeling and High-Molecular-Weight RNA Northern Method and Its Application in Viral RNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. users.drew.edu [users.drew.edu]
A Comparative Guide to Nascent RNA Labeling: 3'-Azido-3'-deoxyadenosine vs. 5-ethynyl uridine (EU)
For researchers, scientists, and drug development professionals, the selection of an appropriate metabolic label is critical for accurately studying nascent RNA synthesis and dynamics. This guide provides a detailed, objective comparison of two commonly utilized nucleoside analogs: 3'-Azido-3'-deoxyadenosine and 5-ethynyl uridine (B1682114) (EU). We present a comprehensive analysis of their performance, supported by experimental data, to aid in the selection of the most suitable tool for your research needs.
At a Glance: Key Differences
| Feature | This compound | 5-ethynyl uridine (EU) |
| Primary Application | Bioorthogonal labeling for "click" chemistry, potential transcription chain terminator. | Widely used for metabolic labeling of nascent RNA for imaging and sequencing. |
| Key Functional Group | Azide (B81097) (-N₃) | Alkyne (-C≡CH) |
| Downstream Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Reported Side Effects | Potential for transcription chain termination. | Perturbation of RNA splicing and nuclear export; potential for DNA incorporation in some species. |
Introduction to Metabolic RNA Labeling
Metabolic labeling of newly synthesized RNA with modified nucleosides is a powerful technique to distinguish nascent transcripts from the pre-existing RNA pool. This approach allows for the investigation of RNA synthesis rates, turnover, and processing dynamics. The incorporated chemical handle—an azide or an alkyne—enables the selective detection and isolation of the labeled RNA through bioorthogonal "click" chemistry.
This compound: A Tool for Bioorthogonal Labeling and Potential Transcription Modulation
This compound is a synthetic analog of adenosine (B11128) where the 3'-hydroxyl group of the ribose sugar is replaced by an azide group. This modification introduces a bioorthogonal handle for subsequent ligation to reporter molecules via click chemistry.
Mechanism of Action and Cellular Processing
Once introduced to cells, this compound is transported into the cytoplasm and is metabolized by the cell's nucleotide salvage pathway to its triphosphate form, this compound triphosphate (3'-Azido-dATP). This analog is then recognized by cellular RNA polymerases and incorporated into newly synthesized RNA in place of adenosine triphosphate (ATP). The presence of the 3'-azido group, instead of the 3'-hydroxyl group required for phosphodiester bond formation, is likely to cause chain termination, thereby inhibiting further RNA elongation[1].
Quantitative Data
Quantitative data on the direct metabolic labeling of nascent RNA with this compound is limited in the published literature. The following table provides projected parameters based on studies with analogous 3'-azido-deoxynucleosides[1].
| Parameter | This compound (Projected) |
| Typical Concentration | 10 - 100 µM |
| Incubation Time | 2 - 24 hours (shorter times may be preferable to minimize chain termination effects) |
| Expected Cytotoxicity (CC₅₀) | To be determined empirically; related compounds show cytotoxicity in the micromolar range. |
| Incorporation Efficiency | Likely lower than base-modified nucleosides due to potential chain termination. |
5-ethynyl uridine (EU): The Workhorse for Nascent RNA Visualization
5-ethynyl uridine (EU) is a widely used uridine analog for metabolic labeling of newly synthesized RNA. The ethynyl (B1212043) group at the C5 position of the uracil (B121893) base serves as a reactive handle for click chemistry.
Mechanism of Action and Cellular Processing
EU is readily taken up by cells and phosphorylated to its triphosphate form, 5-ethynyl uridine triphosphate (EUTP). EUTP is then incorporated into nascent RNA by all three major RNA polymerases[2]. The incorporated ethynyl group can be detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a fluorescently labeled azide.
Quantitative Data
| Parameter | 5-ethynyl uridine (EU) |
| Typical Concentration | 0.1 - 1 mM[1] |
| Incubation Time | 1 - 24 hours[1] |
| Reported Cytotoxicity (CC₅₀) | > 1 mM (cell type dependent)[1] |
| Incorporation Efficiency | High, incorporated into all RNA types. |
Performance Comparison
| Aspect | This compound | 5-ethynyl uridine (EU) |
| Labeling Efficiency | Empirically needs to be determined, but likely lower than EU due to potential for chain termination[1]. | High and widely validated across various cell types and organisms[2]. |
| Cytotoxicity | Expected to be cytotoxic at higher concentrations due to its potential to terminate transcription. | Generally low cytotoxicity at typical working concentrations[1]. |
| Perturbation of RNA Function | The primary perturbation is the potential termination of transcription, which would significantly impact gene expression[1]. | Known to perturb nuclear RNA metabolism, including widespread changes in alternative splicing and an overall decrease in splicing diversity. It can also impede RNA export from the nucleus[2][3]. |
| Specificity for RNA | The 3'-azido group is expected to be incorporated by RNA polymerases. Incorporation into DNA would require conversion to a 2'-deoxy form, which is less likely but not impossible. | While primarily incorporated into RNA, EU can be converted to its deoxyribonucleotide form and incorporated into DNA in some animal species[4][5]. |
Experimental Protocols
Metabolic Labeling of Nascent RNA with this compound (General Protocol)
This protocol is extrapolated from established methods for other azido-nucleosides and requires optimization for specific cell types and experimental goals[1].
References
A Head-to-Head Comparison: 3'-Azido-3'-deoxyadenosine versus BrU Labeling for Nascent RNA Analysis
For researchers, scientists, and drug development professionals, the ability to distinguish newly synthesized RNA from the pre-existing pool is paramount for understanding the dynamics of gene expression. This guide provides an objective comparison of two prominent metabolic labeling techniques: 3'-Azido-3'-deoxyadenosine (Azido-adenosine) labeling coupled with click chemistry and 5-Bromouridine (BrU) labeling followed by immunoprecipitation. We will delve into the core principles of each method, present available data on their performance, and provide detailed experimental protocols to inform your selection of the most suitable technique for your research needs.
At a Glance: Key Differences
| Feature | This compound Labeling | BrU Labeling |
| Detection Method | Bioorthogonal Click Chemistry | Immunoprecipitation with anti-BrdU/BrU antibodies |
| Specificity | High, due to the bioorthogonal nature of the click reaction.[1] | Can be high with specific antibodies, but potential for non-specific binding exists.[2] |
| Potential for Bias | Minimal chemical bias. | Antibody affinity and accessibility to the BrU tag can introduce bias. |
| Downstream Compatibility | Highly versatile; compatible with sequencing, imaging, and affinity purification.[3][4] | Primarily used for sequencing (BrU-seq) and RT-qPCR.[5][6] |
| Potential Cytotoxicity | Can exhibit cytotoxicity, and the 3'-azido group may act as a transcription chain terminator.[7][8][9] | Generally considered to have low cytotoxicity with short-term use.[10][11] |
Mechanism of Action: A Tale of Two Chemistries
This compound: The Power of Click Chemistry
This compound is a nucleoside analog that contains a bioorthogonal azide (B81097) (-N₃) group at the 3' position of the ribose sugar.[12] Once introduced into cells, it is metabolized into its triphosphate form and incorporated into newly transcribed RNA by RNA polymerases. The key advantage of the azide group is its inertness to biological molecules, allowing for a highly specific chemical reaction—the "click" reaction—with a corresponding alkyne- or cyclooctyne-containing probe.[13] This probe can be a fluorophore for imaging or biotin (B1667282) for affinity purification, enabling the specific detection and isolation of nascent RNA.[14][15]
A critical consideration for 3'-azido nucleosides is their potential to act as chain terminators due to the absence of a 3'-hydroxyl group, which is necessary for the formation of the phosphodiester bond.[7][8][9] This property requires careful optimization of labeling times to minimize disruption of transcription.
BrU Labeling: An Antibody-Based Approach
5-Bromouridine (BrU) is a uridine (B1682114) analog that is incorporated into nascent RNA in place of uridine.[5] The bromine atom at the 5-position of the uracil (B121893) base serves as a handle for detection. Following labeling, total RNA is extracted, and the BrU-labeled nascent RNA is specifically isolated using antibodies that recognize bromodeoxyuridine (BrdU), which cross-react with BrU.[5][10] This immunoprecipitation step allows for the enrichment of newly synthesized transcripts, which can then be analyzed by downstream methods like next-generation sequencing (BrU-seq).[6]
Performance Comparison: Sifting Through the Data
While direct, side-by-side quantitative comparisons of this compound and BrU labeling are limited in the literature, we can infer their relative performance based on available data for these and similar analogs.
Cytotoxicity
The cytotoxicity of nucleoside analogs is a critical factor, as it can influence cellular physiology and confound experimental results.
| Nucleoside Analog | Cell Line | IC50 Value | Reference |
| Bromodeoxyuridine (BrdU) | DNA repair-deficient cells | ~0.30-0.63 µM | [16] |
| 3'-Azido-3'-deoxythymidine (AZT) | CCRF-CEM (human T-lymphoblastoid) | 50 µM (24 hr exposure) | [17] |
Note: The provided IC50 values are for related compounds (BrdU, the deoxyribose form of BrU, and AZT, a thymidine (B127349) analog of this compound) and may not directly reflect the cytotoxicity of BrU and this compound in RNA labeling experiments. However, they provide a general indication of their potential cellular toxicity. BrU is generally reported to have low toxicity in the short labeling periods typically used for nascent RNA capture.[10][11] The chain-terminating nature of 3'-azido nucleosides suggests a higher potential for cytotoxicity with longer exposure times.[7][8][9]
RNA Incorporation and Labeling Efficiency
Direct quantitative comparisons of incorporation efficiency are scarce. However, the principles of the detection methods offer some insights.
-
Click Chemistry (Azido-adenosine): The covalent nature of the click reaction generally leads to high labeling efficiency and a good signal-to-noise ratio.[1] The bioorthogonality of the reaction minimizes off-target labeling.[3]
-
Immunoprecipitation (BrU): The efficiency of BrU-labeled RNA capture is dependent on the affinity and specificity of the anti-BrdU antibody.[2] There is a potential for variability between antibody batches and non-specific binding, which could affect the purity of the enriched nascent RNA.
Experimental Protocols
This compound Labeling and Click Chemistry
This protocol outlines the general steps for metabolic labeling with this compound followed by biotinylation via click chemistry for subsequent purification.
1. Metabolic Labeling: a. Culture cells to the desired confluency. b. Replace the culture medium with a fresh medium containing this compound at a final concentration of 10-100 µM. The optimal concentration and labeling time (typically 1-4 hours) should be determined empirically to balance labeling efficiency and potential cytotoxicity. c. Incubate cells under normal growth conditions.
2. RNA Isolation: a. After labeling, wash the cells with ice-cold PBS and harvest. b. Isolate total RNA using a standard method such as TRIzol reagent or a column-based kit.
3. Click Reaction for Biotinylation: a. Prepare the click reaction master mix. A typical reaction includes the azide-labeled RNA, an alkyne-biotin conjugate, a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA). b. Add the master mix to the RNA sample and incubate at room temperature for 30-60 minutes. c. Purify the biotinylated RNA via ethanol (B145695) precipitation or using a purification column.
4. Affinity Purification of Nascent RNA: a. Resuspend the biotinylated RNA in a suitable binding buffer. b. Add streptavidin-coated magnetic beads and incubate to allow binding. c. Wash the beads several times to remove non-biotinylated RNA. d. Elute the captured nascent RNA from the beads.
BrU Labeling and Immunoprecipitation (BrU-seq)
This protocol is adapted from established BrU-seq methodologies.[5][18]
1. Metabolic Labeling: a. Culture cells to the desired confluency. b. Add BrU to the culture medium to a final concentration of 1-2 mM. c. Incubate for a short period, typically 30-60 minutes, to label nascent transcripts.[19]
2. RNA Isolation: a. Harvest cells and isolate total RNA as described for the Azido-adenosine protocol.
3. Immunoprecipitation: a. Fragment the total RNA to a suitable size for sequencing (e.g., by sonication or chemical fragmentation). b. Denature the RNA fragments by heating. c. Add anti-BrdU antibody-conjugated magnetic beads to the RNA sample. d. Incubate to allow the antibody to bind to the BrU-labeled RNA fragments. e. Wash the beads extensively to remove non-specific binding. f. Elute the BrU-labeled RNA from the beads.
4. Library Preparation and Sequencing: a. Prepare a sequencing library from the enriched BrU-labeled RNA fragments according to the desired sequencing platform's protocol.
Visualizing the Workflows
Caption: Comparative experimental workflows for nascent RNA capture.
Signaling Pathways and Logical Relationships
The choice between these two methods can be guided by the specific research question and the downstream applications.
Caption: Decision tree for selecting a nascent RNA labeling method.
Conclusion: Making an Informed Choice
Both this compound and BrU labeling are powerful techniques for studying nascent RNA. The choice between them depends on the specific experimental goals and available resources.
-
Choose this compound labeling for:
-
Versatility: When downstream applications include imaging, sequencing, and affinity purification of RNA-protein complexes.
-
High Specificity: When minimizing potential off-target interactions is critical.
-
Bioorthogonal Applications: For experiments requiring precise chemical control and minimal perturbation of biological systems.
-
-
Choose BrU labeling for:
-
Established Sequencing Workflows: When the primary goal is nascent transcriptome analysis via sequencing (BrU-seq).
-
Minimizing Cytotoxicity: For sensitive cell lines or experiments requiring longer labeling times, where the lower potential toxicity of BrU is advantageous.
-
Cost-Effectiveness: When considering the cost of reagents, as BrU and anti-BrdU antibodies can be more economical than some click chemistry reagents.
-
Ultimately, a thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, will enable researchers to select the most appropriate tool to unravel the complexities of the dynamic transcriptome.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Validation strategies for antibodies targeting modified ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal metabolic labeling of nascent RNA in neurons improves the sensitivity of transcriptome-wide profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bru-Seq [illumina.com]
- 7. 3'-Azido-3'-deoxythymidine-(5')-tetraphospho-(5')-adenosine, the product of ATP-mediated excision of chain-terminating AZTMP, is a potent chain-terminating substrate for HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azidothymidine and other chain terminators are mutagenic for template-switch-generated genetic mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2013103659A1 - Stabilizing rna by incorporating chain-terminating nucleosides at the 3'-terminus - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Robust synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Visualizing Newly Synthesized RNA by Bioorthogonal Labeling-Primed DNA Amplification - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Isolation of Nascent Transcripts with Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. encodeproject.org [encodeproject.org]
- 19. youtube.com [youtube.com]
A Researcher's Guide to the Quantitative Analysis of 3'-Azido-3'-deoxyadenosine Labeled RNA
An objective comparison of metabolic RNA labeling techniques for researchers, scientists, and drug development professionals.
The ability to distinguish and quantify newly synthesized RNA is crucial for understanding the dynamics of gene expression, including transcription rates, RNA processing, and decay. Metabolic labeling using nucleoside analogs has become a powerful tool for these investigations. Among the various analogs, 3'-Azido-3'-deoxyadenosine (3'-Azido-dA) offers a versatile method for introducing a bioorthogonal azide (B81097) group into nascent RNA transcripts. This guide provides a comprehensive comparison of 3'-Azido-dA labeling with other common techniques, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their studies.
Principles of 3'-Azido-dA Labeling and Quantification
Metabolic labeling with 3'-Azido-dA relies on the cellular machinery to incorporate this analog into newly synthesized RNA. The key feature of 3'-Azido-dA is the presence of an azide group at the 3' position of the ribose sugar. This small, bioorthogonal handle allows for specific chemical ligation to reporter molecules via "click chemistry".[1][2] This highly efficient and specific reaction enables the attachment of fluorophores for imaging or biotin (B1667282) for affinity purification and subsequent quantification.[1][2]
The general workflow for 3'-Azido-dA labeling and analysis involves several key steps:
-
Metabolic Labeling: Cells are incubated with 3'-Azido-dA, which is taken up and converted into the corresponding triphosphate by cellular kinases. RNA polymerases then incorporate it into elongating RNA chains.
-
RNA Isolation: Total RNA is extracted from the cells.
-
Bioorthogonal Ligation (Click Chemistry): The azide-modified RNA is conjugated to a reporter molecule (e.g., a fluorescent dye or biotin) that contains a terminal alkyne. This is typically achieved through either Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]
-
Downstream Analysis: The labeled RNA is then analyzed using various techniques, such as fluorescence microscopy, flow cytometry, or next-generation sequencing.
Comparative Analysis of RNA Labeling Nucleosides
While 3'-Azido-dA is a potent tool, several other nucleoside analogs are commonly used for metabolic RNA labeling. The choice of labeling reagent can significantly impact experimental outcomes. Below is a comparison of 3'-Azido-dA with two widely used alternatives: 5-Ethynyluridine (5-EU) and 4-Thiouridine (4sU).
| Feature | This compound (3'-Azido-dA) | 5-Ethynyluridine (5-EU) | 4-Thiouridine (4sU) |
| Chemical Handle | Azide (-N3) | Alkyne (-C≡CH) | Thiol (-SH) |
| Detection Method | Click Chemistry (CuAAC or SPAAC)[1][2] | Click Chemistry (CuAAC)[3][4] | Thiol-specific biotinylation, UV crosslinking[5] |
| Incorporation | Incorporated in place of Adenosine (B11128) | Incorporated in place of Uridine[3] | Incorporated in place of Uridine[5] |
| Potential for Chain Termination | High, due to the 3'-azido group replacing the 3'-hydroxyl group.[1] This may necessitate shorter incubation times. | Low | Low |
| Cytotoxicity | Generally low at working concentrations, but the potential for chain termination should be considered.[2] | Can exhibit cytotoxicity at higher concentrations (> 1 mM).[1] | Generally low cytotoxicity at working concentrations (~500 µM).[1] |
| Detection Chemistry | Bioorthogonal, highly specific, and can be performed in living cells (SPAAC).[2][6] | Highly specific, but the copper catalyst used in CuAAC can be toxic to cells.[3] | Less specific than click chemistry and can have off-target effects. |
| Applications | Imaging, nascent-RNA-seq, RNA-protein interaction studies.[1] | Imaging, nascent-RNA-seq.[3][4] | Nascent-RNA-seq, RNA decay studies, identifying RNA-protein interactions via UV crosslinking.[5] |
Experimental Protocols
Detailed and optimized protocols are critical for reproducible and reliable results. The following sections provide foundational methods for key experiments.
Metabolic Labeling of Nascent RNA in Cell Culture
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase during labeling.
-
Preparation of Labeling Medium: Prepare complete cell culture medium containing the desired final concentration of 3'-Azido-dA (a starting point of 10-200 µM is suggested, but should be optimized for the specific cell line).[1]
-
Labeling: Remove the existing medium, wash the cells once with pre-warmed PBS, and add the labeling medium.
-
Incubation: Incubate the cells for a desired period. Due to the potential for chain termination with 3'-azido nucleosides, shorter incubation times (e.g., 1-12 hours) may be necessary.[1]
-
Cell Harvesting: After incubation, aspirate the labeling medium, wash the cells twice with ice-cold PBS, and proceed to RNA extraction.
Bioorthogonal Ligation via Click Chemistry (CuAAC Protocol for Purified RNA)
This protocol is for labeling purified RNA with an alkyne-containing reporter molecule.
Materials:
-
Azide-labeled total RNA (1-10 µg)
-
Alkyne-reporter (e.g., alkyne-biotin, alkyne-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
RNase-free water
Procedure:
-
In an RNase-free microcentrifuge tube, combine the azide-labeled RNA, alkyne-reporter, CuSO₄, and THPTA in a suitable buffer.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
Purify the labeled RNA using an RNA cleanup kit or ethanol (B145695) precipitation to remove the catalyst and excess reagents.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative that is suitable for use in living cells or when copper toxicity is a concern.[1]
Materials:
-
Azide-labeled cells or purified RNA
-
Strained alkyne-reporter (e.g., DBCO-fluorophore, BCN-biotin)
-
PBS or other suitable buffer
Procedure:
-
For purified RNA, combine the labeled RNA with the strained alkyne-reporter in a suitable buffer.
-
For cells, add the strained alkyne-reporter directly to the cell culture medium.
-
Incubate at room temperature or 37°C. Reaction times for SPAAC are generally longer than for CuAAC and may require several hours to overnight for completion.
-
If performed on purified RNA, clean up the sample. If performed in cells, wash the cells to remove excess reporter before downstream analysis.
Signaling Pathways and Logical Relationships
The metabolic activation and subsequent detection of 3'-Azido-dA labeled RNA involves a series of enzymatic and chemical reactions.
Conclusion
The quantitative analysis of this compound labeled RNA provides a powerful approach to study nascent RNA dynamics. Its key advantages lie in the bioorthogonality of the azide handle and the efficiency of click chemistry for detection. However, researchers must consider the potential for chain termination, which may influence experimental design, particularly incubation times.
In comparison to alternatives like 5-EU and 4sU, 3'-Azido-dA offers a unique tool, especially when adenosine incorporation is of interest or when copper-free detection methods are required. The choice of labeling reagent will ultimately depend on the specific biological question, the experimental system, and the downstream analytical methods to be employed. By carefully considering the comparative data and protocols presented in this guide, researchers can better design and execute experiments to unravel the complex world of RNA biology.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Labelling of DNA and RNA in the cellular environment by means of bioorthogonal cycloaddition chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of 3'-Azido-3'-deoxyadenosine Modified RNA
For Researchers, Scientists, and Drug Development Professionals
The incorporation of modified nucleotides into RNA is a powerful tool for studying RNA biology, developing RNA-based therapeutics, and understanding cellular processes. 3'-Azido-3'-deoxyadenosine (AzDA), a chain-terminating adenosine (B11128) analog, allows for the specific labeling and analysis of RNA transcripts. This guide provides a comprehensive comparison of two primary methodologies for the analysis of AzDA-modified RNA: Mass Spectrometry and Click Chemistry-based approaches. We present a detailed overview of their principles, performance metrics, and experimental protocols to assist researchers in selecting the optimal method for their specific needs.
Methodological Overview
Mass Spectrometry (MS)-Based Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For the analysis of AzDA-modified RNA, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard.[1][2] This approach can be broadly categorized into two strategies:
-
"Bottom-up" Analysis: In this method, the RNA is enzymatically digested into smaller fragments or individual nucleosides.[1][3] These components are then separated by liquid chromatography and analyzed by the mass spectrometer. The presence of the AzDA modification is identified by a characteristic mass shift in the resulting fragments or nucleosides.[1][4]
-
"Top-down" Analysis: This strategy involves the analysis of the intact RNA molecule.[1] While technically more challenging, it provides information on the modification's location within the full-length RNA sequence.
Alternative Method: Click Chemistry-Based Detection
Click chemistry refers to a group of bioorthogonal reactions that are highly specific and efficient. For AzDA-modified RNA, the azide (B81097) group serves as a handle for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[5][6] In this approach, an alkyne-containing reporter molecule, such as a fluorophore or biotin, is "clicked" onto the azido (B1232118) group of the modified RNA.[7] This allows for various downstream applications, including:
-
Fluorescence Detection: Enables visualization and quantification of labeled RNA via microscopy or flow cytometry.
-
Affinity Purification: Biotinylation of the RNA allows for its enrichment and isolation from complex mixtures using streptavidin-coated beads.[8]
Performance Comparison
The choice between mass spectrometry and click chemistry-based methods depends on the specific experimental goals, required sensitivity, and available instrumentation. The following tables provide a comparative overview of their performance characteristics.
Table 1: Quantitative Performance Comparison
| Performance Metric | Mass Spectrometry (LC-MS/MS) | Click Chemistry-Based Methods |
| Sensitivity | High (fmol to amol range) | High (dependent on the reporter molecule) |
| Specificity | Very High (mass accuracy < 5 ppm) | High (bioorthogonal reaction) |
| Limit of Detection (LOD) | Low pg to fg range | Dependent on detection method (e.g., fluorescence) |
| Limit of Quantification (LOQ) | Low pg range | Dependent on detection method |
| Throughput | Moderate to Low | High (for plate-based assays) |
| Quantitative Accuracy | High (with stable isotope standards) | Semi-quantitative to Quantitative |
| Multiplexing Capability | High (can detect multiple modifications simultaneously) | Limited (dependent on available reporter molecules) |
Table 2: Qualitative Feature Comparison
| Feature | Mass Spectrometry | Click Chemistry-Based Methods |
| Identification of Unknowns | Yes, can identify unexpected modifications | No, requires a known azide handle |
| Structural Information | Provides fragmentation data for structural elucidation | No direct structural information |
| Positional Information | Can be determined ("top-down" or fragmentation mapping) | Provides information on presence, not precise location |
| Instrumentation Requirement | Specialized mass spectrometer | Standard laboratory equipment (e.g., fluorometer) |
| Cost per Sample | Higher | Lower |
| Ease of Use | Requires specialized expertise | Relatively straightforward protocols |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process is crucial for understanding the methodologies. The following diagrams, generated using Graphviz, illustrate the workflows for mass spectrometry and click chemistry-based analysis of AzDA-modified RNA.
Mass Spectrometry Workflow
References
- 1. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. neb.com [neb.com]
- 4. researchgate.net [researchgate.net]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click chemistry-based amplification and detection of endogenous RNA and DNA molecules in situ using clampFISH probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 3'-Azido-3'-deoxyadenosine: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of 3'-Azido-3'-deoxyadenosine (also known as 3'-Azido-2',3'-dideoxyadenosine or AZddA) with other alternative methods and compounds. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their drug development and research applications.
Executive Summary
This compound is a nucleoside analog that has demonstrated notable activity as an antiviral agent, particularly against Human Immunodeficiency Virus (HIV). Its mechanism of action primarily involves the inhibition of reverse transcriptase, a key enzyme in retroviral replication. This guide provides a comparative analysis of AZddA's performance against other nucleoside reverse transcriptase inhibitors (NRTIs) and its effects on other cellular targets like telomerase.
Comparative Antiviral Activity
The antiviral efficacy of AZddA has been evaluated in various cell lines against HIV-1. The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting viral replication. The following table summarizes the comparative IC50 values of AZddA and other NRTIs against wild-type HIV-1.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (AZddA) | PBM | 0.36 - 10 | [1] |
| 3'-Azido-2',3'-dideoxyguanosine (AZddG) | PBM | 0.19 - 2.1 | [1] |
| Abacavir (ABC) | PBM | >10 | [1] |
| Didanosine (ddI) | PBM | 1.3 - 10 | [1] |
| Zalcitabine (ddC) | PBM | 0.13 - 0.28 | [1] |
| Stavudine (d4T) | PBM | 0.21 - 0.49 | [1] |
| Tenofovir (TDF) | PBM | 0.5 - 5.7 | [1] |
| Zidovudine (AZT) | MT4 | ~0.0052 |
PBM: Peripheral Blood Mononuclear Cells
Mechanism of Action: Reverse Transcriptase Inhibition
This compound exerts its antiviral effect by acting as a chain terminator during reverse transcription. The process is initiated by the intracellular phosphorylation of AZddA to its active triphosphate form, AZddATP.
Cross-Validation with Telomerase Inhibition
Interestingly, the triphosphate form of AZddA (AZddATP) has also been shown to inhibit telomerase, a reverse transcriptase that maintains telomere length in eukaryotic cells. This off-target effect can be cross-validated with its primary antiviral activity.
| Compound | Enzyme | IC50 (µM) | Selectivity | Reference |
| 3'-Azido-2',3'-dideoxyadenosine-TP (AZddATP) | HeLa Cell Telomerase | ~50 | Not specified | [2] |
| 3'-Azido-2',3'-dideoxyguanosine-TP (AZddGTP) | HeLa Cell Telomerase | <10 | No significant inhibition of DNA pol α and δ | [2] |
| 3'-Azido-3'-deoxythymidine-TP (AZTTP) | HeLa Cell Telomerase | ~25 | Known inhibitor | [2] |
Experimental Protocols
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This protocol is a general guideline for determining the inhibitory effect of a compound on HIV-1 RT activity.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(A) template and Oligo(dT) primer
-
Deoxynucleotide triphosphates (dNTPs), including radiolabeled or fluorescently labeled dTTP
-
Test compound (e.g., this compound)
-
Reaction buffer (e.g., Tris-HCl, pH 8.3, KCl, MgCl2, DTT)
-
TCA (trichloroacetic acid) solution
-
Glass fiber filters
-
Scintillation fluid and counter (for radioactive assays) or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, poly(A)•oligo(dT) template/primer, and dNTPs (with a labeled dTTP).
-
Add varying concentrations of the test compound to the reaction mixture.
-
Initiate the reaction by adding the HIV-1 RT enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding cold TCA solution.
-
Precipitate the newly synthesized DNA on ice.
-
Collect the precipitated DNA by filtering through glass fiber filters.
-
Wash the filters with TCA and ethanol (B145695) to remove unincorporated nucleotides.
-
Quantify the amount of incorporated labeled nucleotide using a scintillation counter or fluorescence reader.
-
Calculate the percentage of RT inhibition for each compound concentration and determine the IC50 value.
Telomerase Inhibition Assay (TRAP - Telomeric Repeat Amplification Protocol)
This protocol outlines the steps to assess the inhibitory effect of a compound on telomerase activity.
Materials:
-
Cell lysate containing telomerase
-
TS primer (a substrate for telomerase)
-
ACX primer (a reverse primer)
-
dNTPs
-
Taq DNA polymerase
-
TRAP reaction buffer
-
Test compound (e.g., this compound triphosphate)
-
PCR thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
DNA staining agent (e.g., SYBR Green)
Procedure:
-
Prepare a reaction mixture containing the cell lysate, TRAP buffer, TS primer, and dNTPs.
-
Add varying concentrations of the test compound (in its triphosphate form).
-
Incubate the mixture at a temperature suitable for telomerase activity (e.g., 30°C) to allow for telomere elongation.
-
Add the ACX primer and Taq DNA polymerase to the reaction.
-
Perform PCR amplification to amplify the telomerase extension products.
-
Analyze the PCR products by PAGE.
-
Stain the gel to visualize the DNA ladder characteristic of telomerase activity.
-
Quantify the intensity of the DNA ladder to determine the level of telomerase inhibition at different compound concentrations and calculate the IC50 value.
Experimental Workflow for Cross-Validation
The following diagram illustrates a logical workflow for the cross-validation of this compound's biological activities.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxicity of 3'-Azido-3'-deoxyadenosine and its related nucleoside analogs. The information presented is collated from experimental data to assist in the evaluation of potential therapeutic candidates. Nucleoside analogs are a critical class of compounds in the development of antiviral and anticancer therapies, primarily acting through the inhibition of nucleic acid synthesis.
Comparative Cytotoxicity Data
The cytotoxic potential of nucleoside analogs is a crucial factor in their therapeutic development, with the 50% cytotoxic concentration (IC50 or CC50) being a key metric. Below is a summary of available data for this compound and related compounds across various cell lines. It is important to note that direct comparative studies for this compound are limited in publicly available literature, and much of the data is derived from its thymidine (B127349) analog, Zidovudine (B1683550) (AZT).
| Compound | Cell Line | IC50 / CC50 (µM) | Exposure Time | Reference |
| 3'-Azido-3'-deoxythymidine (Zidovudine, AZT) | HCT-8 (Human Colon Cancer) | 55 | 5 days | [1] |
| TK6 (Human Lymphoblastoid) | ~900 | 3 days | ||
| Human Muscle Cells | Dose-dependent decrease in proliferation | Not specified | [2] | |
| Stimulated PBMCs | More cytotoxic than in resting PBMCs | Not specified | [3] | |
| 2',3'-Dideoxyinosine (Didanosine, ddI) | TK6 (Human Lymphoblastoid) | ~500 | 3 days | |
| Human Muscle Cells | Dose-dependent decrease in proliferation | Not specified | [2] | |
| 2',3'-Dideoxycytidine (Zalcitabine, ddC) | Human Muscle Cells | Dose-dependent decrease in proliferation | Not specified | [2] |
| 3'-deoxyadenosine (Cordycepin) | B16-BL6 (Mouse Melanoma) | 39 | Not specified | |
| LLC (Mouse Lewis Lung Carcinoma) | 48 | Not specified | ||
| Activated PBMCs | 8 | Not specified | ||
| Resting PBMCs | 32 | Not specified | ||
| 3'-Azido-3'-deoxy-4'-thiothymidine | Not specified | Reported as not toxic | Not specified | |
| 2',3'-Dideoxyadenosine | TdT-positive cell lines | Dose-related cytotoxicity | 48 hours | [4][5] |
Note: IC50/CC50 values can vary significantly between cell lines and experimental conditions. The data presented is for comparative purposes and is collated from multiple sources.
Mechanism of Action: A Multi-faceted Approach to Cytotoxicity
The cytotoxicity of this compound and related nucleoside analogs stems from their ability to interfere with fundamental cellular processes, primarily DNA synthesis. Upon cellular uptake, these compounds are phosphorylated to their active triphosphate forms.
Key Cytotoxic Mechanisms:
-
DNA Chain Termination: The triphosphate metabolites of these analogs compete with natural deoxynucleotide triphosphates for incorporation into newly synthesizing DNA by cellular DNA polymerases. The presence of the 3'-azido group prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to the termination of DNA chain elongation. This disruption of DNA replication can trigger cell cycle arrest and apoptosis.
-
Mitochondrial Toxicity: A significant component of the cytotoxicity of many nucleoside analogs is their effect on mitochondria. The triphosphate analogs can inhibit mitochondrial DNA polymerase γ, the enzyme responsible for replicating mitochondrial DNA (mtDNA). Inhibition of mtDNA replication leads to mtDNA depletion, impaired oxidative phosphorylation, and ultimately, mitochondrial dysfunction, which can initiate apoptosis.
-
Induction of Apoptosis: The accumulation of DNA damage and mitochondrial dysfunction are potent triggers for programmed cell death, or apoptosis. Nucleoside analog-induced DNA damage can activate DNA damage response pathways, leading to the activation of pro-apoptotic proteins and the intrinsic (mitochondrial) pathway of apoptosis.
Signaling Pathway for Nucleoside Analog-Induced Cytotoxicity
Caption: General mechanism of cytotoxicity for 3'-azido nucleoside analogs.
Experimental Protocols
The following is a generalized protocol for determining the in vitro cytotoxicity of nucleoside analogs using the MTT assay, a common colorimetric method for assessing cell metabolic activity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding:
-
Culture the desired cell line in appropriate media and conditions.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or PBS).
-
Perform serial dilutions of the compound in culture medium to achieve a range of desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium alone (blank) and cells with vehicle control (e.g., DMSO at the highest concentration used for the compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
After the incubation period, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Experimental Workflow for Cytotoxicity Screening
Caption: A typical workflow for in vitro cytotoxicity screening of nucleoside analogs.
References
- 1. 3'-Azido-2',3'-dideoxynucleoside 5'-triphosphates inhibit telomerase activity in vitro, and the corresponding nucleosides cause telomere shortening in human HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular and mitochondrial toxicity of zidovudine (AZT), didanosine (ddI) and zalcitabine (ddC) on cultured human muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular activation and cytotoxicity of three different combinations of 3'-azido-3'-deoxythymidine and 2',3'-dideoxyinosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2',3'-Dideoxyadenosine is selectively toxic for TdT-positive cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3'-Azido-3'-deoxyadenosine
The proper disposal of 3'-Azido-3'-deoxyadenosine is a critical aspect of laboratory safety and environmental responsibility. As a compound containing an azido (B1232118) group, it requires specific handling procedures to mitigate risks of toxicity and potential explosive reactions. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, ensuring the protection of researchers and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines. Always handle this compound and its associated waste within a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]
Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through collection and subsequent transfer to a licensed hazardous waste disposal facility.
-
Waste Segregation : It is crucial to collect this compound waste separately from other chemical waste streams to prevent potentially hazardous reactions.[1] Solid waste, such as contaminated gloves, pipette tips, and weighing papers, should be collected in a designated container separate from liquid waste.
-
Solid Waste Collection :
-
Place all solid waste contaminated with this compound into a clearly labeled, leak-proof plastic container.[1]
-
Crucially, avoid using metal containers or tools (e.g., metal spatulas) to handle azide-containing waste. Azides can react with heavy metals like copper, lead, silver, and mercury to form highly sensitive and explosive metal azides.[1][2] Use plastic or ceramic utensils instead.[2]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1]
-
-
Liquid Waste Collection :
-
Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container with a secure screw-on cap.[3]
-
The container should be made of a non-metallic material.
-
Label the liquid waste container as "Hazardous Waste" and specify the chemical name and approximate concentration.[1]
-
-
Storage Pending Disposal :
-
Store all waste containers in a designated, well-ventilated, cool, and dark hazardous waste storage area.[2]
-
Ensure the storage area is secure and inaccessible to unauthorized personnel.[1]
-
Keep waste containers securely closed except when adding waste.[3]
-
Secondary containment, such as placing the primary container in a larger, chemically resistant tray, is recommended to contain any potential leaks.[3]
-
-
Arranging for Disposal :
Summary of Disposal Procedures
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, chemical-resistant gloves.[1] | Protects from skin and eye contact and accidental ingestion. |
| Handling Location | Chemical fume hood.[1] | Minimizes inhalation exposure to dust or aerosols. |
| Waste Containers | Clearly labeled, sealed, non-metallic (plastic) containers.[1] | Prevents leakage and avoids reaction with metals to form explosive compounds. |
| Waste Segregation | Separate solid, liquid, and non-contaminated waste.[1] | Prevents cross-contamination and hazardous reactions. |
| Labeling | "Hazardous Waste," "this compound," and concentration (for liquids).[1] | Ensures proper identification and handling by waste management personnel. |
| Storage | Designated, secure, cool, and well-ventilated area.[2] | Maintains stability of the waste and prevents unauthorized access. |
| Spill Cleanup | Use dry cleanup procedures for solids to avoid generating dust. For liquid spills, absorb with an inert material and collect in a sealed container for disposal.[1][5] | Minimizes exposure and environmental contamination. |
Disposal Workflow
Caption: Disposal workflow for this compound.
Chemical Deactivation (For Expert Personnel Only)
In some specialized cases, dilute solutions of azide-containing compounds may be chemically deactivated by trained professionals in a controlled setting.[1] A common method involves the use of nitrous acid.[2] This procedure is hazardous and should only be considered after a thorough risk assessment and with the explicit approval of your institution's safety officer. For the vast majority of laboratory settings, collection for professional disposal remains the safest and recommended method.[1]
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3'-Azido-3'-deoxyadenosine
For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals working with 3'-Azido-3'-deoxyadenosine. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Understanding the Risks
This compound is an organic azide (B81097), a class of compounds known for their potential instability and toxicity. The primary hazards include:
-
Explosive Potential: Organic azides can be sensitive to shock, heat, light, and pressure, leading to violent decomposition.[1][2]
-
Toxicity: Azide compounds can be highly toxic if inhaled, absorbed through the skin, or ingested.[3] Exposure can cause a range of symptoms from dizziness and headache to more severe outcomes like convulsions and respiratory failure.[3]
-
Formation of Hazardous Byproducts: Azides can react with metals to form highly unstable and explosive metal azides.[1][4] They can also react with acids or halogenated solvents to produce toxic and explosive substances like hydrazoic acid or di- and tri-azidomethane.[1][2]
Personal Protective Equipment (PPE)
The following table outlines the mandatory PPE for handling this compound. All PPE should be inspected for integrity before each use.
| Situation | Required PPE | Notes |
| Handling Solid (Powder) | Double Nitrile Gloves, Chemical-resistant Lab Coat, Safety Goggles with side shields, Face Shield, N95 Respirator | Work must be conducted in a certified chemical fume hood.[4][5] A blast shield is recommended, especially when working with larger quantities.[5] |
| Handling in Solution | Nitrile Gloves, Chemical-resistant Lab Coat, Safety Goggles | A face shield should be used if there is a splash hazard.[6] |
| Weighing and Aliquoting | Double Nitrile Gloves, Disposable Gown, Safety Goggles, Face Shield, N95 Respirator | This activity poses a high risk for aerosol generation and should be performed in a chemical fume hood.[7] |
| Cleaning and Decontamination | Chemical-resistant Gloves (e.g., Butyl rubber), Lab Coat, Safety Goggles | Ensure glove material is resistant to the cleaning solvents used.[7] |
| Waste Disposal | Nitrile Gloves, Lab Coat, Safety Goggles | Additional PPE may be required based on the specific waste stream. |
Operational Plan: From Receipt to Disposal
A systematic approach is critical for the safe handling of this compound.
Pre-Handling Preparations
-
Risk Assessment: Conduct a thorough risk assessment for the specific procedures to be performed.
-
Standard Operating Procedure (SOP): Develop a detailed, experiment-specific SOP and have it approved by the principal investigator.[3]
-
Designated Work Area: All work with this compound must be conducted in a designated area within a chemical fume hood.[4] The area should be clearly labeled with a warning sign indicating the presence of an azide experiment.[3]
-
Emergency Preparedness: Ensure an appropriate chemical spill kit is readily available. All personnel must be familiar with emergency procedures. Do not work alone when handling this compound.[3]
Handling Procedures
-
Weighing and Transfer: Use non-metal (e.g., plastic or ceramic) spatulas for weighing and transferring the solid compound to avoid the formation of explosive metal azides.[4][5]
-
Glassware: Avoid using glassware with ground glass joints, as friction can be an ignition source.[4] If unavoidable, ensure joints are thoroughly clean and properly lubricated.
-
Scale: Use the smallest possible quantity of the compound for the experiment.[3]
-
Storage: Store this compound at or below room temperature, protected from light, heat, pressure, and shock.[3][5] Store it away from incompatible materials such as acids, metals, and halogenated solvents.[1][4]
Spill Management
-
Small Spills within a Fume Hood:
-
Large Spills or Spills Outside of a Fume Hood:
-
Evacuate the laboratory immediately.
-
Notify the appropriate emergency response personnel.[5]
-
Disposal Plan
Proper disposal is critical to prevent accidental explosions or exposure.
-
Waste Segregation: All waste contaminated with this compound, including gloves, pipette tips, and empty containers, must be collected in a dedicated and clearly labeled hazardous waste container.[1][5]
-
Incompatible Waste Streams: Never mix azide-containing waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[1]
-
Deactivation: For dilute solutions (≤5%), deactivation by reaction with nitrous acid can be considered, but this procedure must be carried out in a chemical fume hood by trained personnel following a validated SOP.[4]
-
Drain Disposal: Under no circumstances should this compound or its waste be disposed of down the drain.[4] Reaction with lead or copper in plumbing can form highly explosive metal azides.[4]
-
Final Disposal: All azide-containing waste must be disposed of through the institution's official chemical waste program.[1]
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
